molecular formula C7H16N2 B1611959 N-Ethylpiperidin-4-amine CAS No. 62751-62-6

N-Ethylpiperidin-4-amine

Cat. No.: B1611959
CAS No.: 62751-62-6
M. Wt: 128.22 g/mol
InChI Key: VARJMVYCDHQKCG-UHFFFAOYSA-N
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Description

N-Ethylpiperidin-4-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9-7-3-5-8-6-4-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARJMVYCDHQKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593238
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62751-62-6
Record name N-Ethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpiperidin-4-amine

Authored by a Senior Application Scientist

This compound is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] Its structural motif is present in molecules targeting various receptors and enzymes, making a profound understanding of its synthesis and characterization essential for researchers in the field. This guide provides a comprehensive, field-proven overview of the synthesis of this compound, with a primary focus on the robust and scalable method of reductive amination. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and outline a systematic approach to the structural elucidation and purity assessment of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the preparation and validation of this important synthetic intermediate.

Strategic Overview: The Synthetic Approach

The synthesis of this compound is most effectively and commonly achieved through a two-step sequence commencing with commercially available materials. The chosen strategy hinges on the initial N-alkylation of a piperidone precursor, followed by a reductive amination to install the C4-amino group. This approach is favored for its high efficiency, control over byproduct formation, and scalability.

The logical flow of the synthesis is as follows:

  • N-Ethylation: Introduction of the ethyl group onto the piperidine nitrogen of a suitable precursor, 4-piperidone.

  • Reductive Amination: Conversion of the resulting N-ethyl-4-piperidone into the target primary amine.

This pathway is selected over alternatives, such as the direct ethylation of 4-aminopiperidine, to avoid potential complications of over-alkylation on the more nucleophilic primary amine and to ensure regiochemical control.

Synthesis_Overview start Piperidin-4-one (Precursor) step1 Step 1: N-Ethylation start->step1 Bromoethane, Na₂CO₃ intermediate N-Ethyl-4-piperidone step1->intermediate step2 Step 2: Reductive Amination intermediate->step2 NH₃, H₂, Raney Ni or NaBH(OAc)₃ product This compound (Target Compound) step2->product

Figure 1: High-level overview of the synthetic strategy.

Synthesis Protocol: From Precursor to Product

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Part A: Synthesis of N-Ethyl-4-piperidone (Intermediate)

The initial step involves the N-alkylation of piperidin-4-one. Using a mild base and an appropriate solvent is crucial for an efficient reaction while minimizing side products.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (1 equivalent), acetonitrile as the solvent, and sodium carbonate (Na₂CO₃) as a base (approx. 3 equivalents).[2]

  • Reagent Addition: Add bromoethane (1 equivalent) to the stirred suspension.

  • Reaction Conditions: Heat the mixture to 85°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2] The elevated temperature is necessary to drive the Sₙ2 reaction between the secondary amine and the alkyl halide. Sodium carbonate neutralizes the generated hydrobromic acid, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude N-ethyl-4-piperidone.

  • Purification: The crude product, a yellow liquid, can be purified by flash chromatography on silica gel to yield pure N-ethyl-4-piperidone.[2]

Part B: Synthesis of this compound (Reductive Amination)

Reductive amination is a highly reliable method for forming amines from carbonyl compounds.[3] It proceeds via the in-situ formation of an imine or enamine, which is then reduced to the corresponding amine. We will describe a catalytic hydrogenation approach, which is a clean and efficient method.

Experimental Protocol:

  • Reaction Setup: In a high-pressure autoclave, combine N-ethyl-4-piperidone (1 equivalent), ethanol as the solvent, and a catalytic amount of Raney Nickel.[4] Add a source of ammonia, such as an ethanolic ammonia solution.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.4 MPa).[4] Heat the reaction mixture to 60-80°C with vigorous stirring.[3]

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours. The progress can be monitored by observing the cessation of hydrogen uptake.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue contains the crude this compound.

Purification of the Final Product

Purifying primary amines like this compound requires specific techniques to achieve high purity.

  • Acid-Base Extraction: This is a highly effective method for separating the basic amine product from non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel and extract with an aqueous solution of 10% hydrochloric acid. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

    • Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and basify by the slow addition of a concentrated sodium hydroxide solution until the pH is >12.

    • Extract the liberated free amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

  • Distillation: For larger scales, fractional distillation under reduced pressure can be an effective purification method.

Characterization and Structural Validation

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic methods provides unambiguous structural confirmation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Purified_Product Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Product->NMR MS Mass Spectrometry (MS) Purified_Product->MS IR IR Spectroscopy Purified_Product->IR Final_Confirmation Structural Confirmation & Purity Assessment NMR->Final_Confirmation MS->Final_Confirmation IR->Final_Confirmation

Figure 2: Workflow for the analytical characterization.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₆N₂[5]
Molecular Weight128.22 g/mol [5]
AppearanceColorless to pale yellow liquid/solid[1]
CAS Number62751-62-6[6]
Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

TechniqueExpected Observations
¹H NMR δ (ppm): ~2.8-3.0 (m, 2H, piperidine H-2eq, H-6eq), ~2.4 (q, 2H, -CH₂-CH₃), ~2.0-2.2 (m, 2H, piperidine H-2ax, H-6ax), ~1.6-1.8 (m, 2H, piperidine H-3eq, H-5eq), ~1.3-1.5 (m, 2H, piperidine H-3ax, H-5ax), ~2.5-2.7 (m, 1H, piperidine H-4), ~1.05 (t, 3H, -CH₂-CH₃), ~1.5 (br s, 2H, -NH₂). Note: Chemical shifts are approximate and depend on solvent and concentration.
¹³C NMR Expected to show 6 distinct signals corresponding to the 7 carbon atoms (two piperidine carbons being equivalent). δ (ppm): ~53-55 (piperidine C-2, C-6), ~51-53 (-CH₂-CH₃), ~50-52 (piperidine C-4), ~33-35 (piperidine C-3, C-5), ~12-14 (-CH₂-CH₃).
Mass Spec. (ESI+) m/z: 129.14 ([M+H]⁺), corresponding to the protonated molecule. The exact mass is 128.13.[5]
IR Spectroscopy Wavenumber (cm⁻¹): ~3350 and ~3280 (two bands, N-H stretch of primary amine), ~2960-2800 (C-H stretch, aliphatic), ~1600 (N-H bend, scissoring), ~1150-1050 (C-N stretch).[7][8]

Expert Insights on Characterization:

  • NMR Spectroscopy: The proton NMR spectrum is the most informative for structural confirmation. The quartet for the ethyl methylene protons and the triplet for the ethyl methyl protons are key identifiers. The broad singlet for the -NH₂ protons is also characteristic, though its integration and position can vary with sample conditions.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is ideal for this compound, as the amine functionalities are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

  • IR Spectroscopy: The presence of two distinct bands in the N-H stretching region is a definitive indicator of the primary amine group, distinguishing it from a secondary amine which would show only one band.[7]

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of this compound, a compound of significant interest to the pharmaceutical industry. By following the outlined protocols for synthesis, purification, and characterization, researchers can confidently produce and validate this key intermediate. The emphasis on the rationale behind experimental choices aims to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as necessary for their specific research and development goals.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • EvitaChem. N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine.
  • ChemicalBook. 1-Ethyl-4-piperidone synthesis.
  • Alchem.Pharmtech. CAS 62751-62-6 | this compound.
  • Eureka | Patsnap. Preparation method of N-phenethyl-4-phenylaminopiperidine.
  • Google Patents. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Parchem. This compound (Cas 62751-62-6).
  • PubChem. N-(2-Aminoethyl)piperidine.
  • PubChem. 1-Ethylpiperidin-4-amine.
  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • ChemScene. This compound (Cas 62751-62-6).
  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone.
  • University of Calgary. IR Spectroscopy Tutorial: Amines.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

Sources

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpiperidin-4-amine is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a wide array of biologically active molecules and approved pharmaceuticals. The presence of both a secondary amine within the piperidine ring and a primary ethylamino group at the 4-position provides two points for chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling characteristics.

Core Physical and Chemical Data
PropertyValueSource
CAS Number 62751-62-6[1], [2], [3]
Molecular Formula C₇H₁₆N₂[1]
Molecular Weight 128.22 g/mol [1]
Boiling Point 186 °C[4]
Flash Point 67 °C[4]
Density 0.90 g/mL[4]
Computed TPSA 24.06 Ų[1]
Computed LogP 0.3479[1]
Solubility and Basicity

The solubility of this compound is influenced by its ability to form hydrogen bonds. As a diamine, it is expected to be soluble in water and polar organic solvents. The parent compound, piperidine, is miscible with water and soluble in organic solvents like alcohols and ethers[5]. The ethyl group in this compound may slightly decrease its water solubility compared to piperidine.

The basicity of the two nitrogen atoms is a key chemical property. The pKa of the conjugate acid of piperidine is approximately 11.22, indicating it is a relatively strong base[3]. The N-ethyl group is an electron-donating group, which is expected to slightly increase the basicity of the tertiary amine within the piperidine ring. The exocyclic secondary amine will also contribute to the overall basicity of the molecule. For comparison, the pKa of N-methylpiperidine is 10.08[6].

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with reductive amination being a common and efficient method. A detailed experimental protocol for a related compound, Ethyl-piperidin-4-ylmethyl-amine, provides a strong foundation for the synthesis of this compound[7]. The following protocol is an adaptation for the synthesis of the target molecule.

Synthetic Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2 (Optional): N-Alkylation A 4-Aminopiperidine D N-Ethyl-4-aminopiperidine (Intermediate) A->D Reacts with B Acetaldehyde B->D C Sodium triacetoxyborohydride (Reducing Agent) C->D Mediated by E 4-Aminopiperidine H This compound E->H Reacts with F Ethyl halide (e.g., Ethyl iodide) F->H G Base (e.g., K2CO3) G->H In the presence of

Sources

N-Ethylpiperidin-4-amine structural elucidation and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation and Analysis of N-Ethylpiperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This compound is a key synthetic intermediate in the development of various pharmaceutical compounds, making its unambiguous structural characterization and purity assessment critical for drug discovery and development professionals. This guide provides a comprehensive, technically-grounded framework for the elucidation and analysis of this molecule. We move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. The methodologies described herein are designed as a self-validating analytical workflow, integrating spectroscopic and chromatographic techniques to ensure the highest degree of scientific integrity.

Introduction and Physicochemical Profile

This compound (CAS No: 62751-62-6) is a disubstituted piperidine derivative.[1][2][3] Piperidine scaffolds are prevalent in medicinal chemistry, and this specific compound serves as a valuable building block for more complex active pharmaceutical ingredients (APIs).[4][5] Its structure, featuring both a secondary and a tertiary amine, imparts specific chemical properties that are crucial for its role in synthesis and its potential biological interactions. Accurate characterization is paramount to controlling reaction outcomes, understanding impurity profiles, and ensuring the quality of downstream products.

To embark on a rigorous analysis, we first ground our investigation in the fundamental physicochemical properties of the target molecule.

PropertyValueSource
CAS Number 62751-62-6[1]
Molecular Formula C₇H₁₆N₂[1][6]
Molecular Weight 128.22 g/mol [1][6]
Monoisotopic Mass 128.1313 Da[6]
Topological Polar Surface Area 29.3 Ų[6]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
LogP 0.3479[1]

Synthesis Context: The "Why" Behind Impurity Analysis

While this guide focuses on analysis, understanding the synthetic origin of a compound is crucial for anticipating potential impurities. A common and efficient route to synthesize N-substituted piperidines involves reductive amination.[7] For this compound, a plausible route is the reductive amination of 1-ethyl-4-piperidone.

This context informs the analytical strategy. Potential impurities could include unreacted starting material (1-ethyl-4-piperidone), over-alkylated byproducts, or residual reagents from the synthesis (e.g., borohydride salts). A robust analytical workflow must be capable of separating and identifying these species.

Core Structural Elucidation: A Spectroscopic Triad

The cornerstone of structural elucidation lies in the complementary use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

  • ¹H NMR: The spectrum is predicted to show distinct signals for the ethyl group and the piperidine ring. The ethyl group's -CH₂- protons are deshielded by the adjacent nitrogen, shifting them downfield to approximately 2.3-3.0 ppm.[8] These will appear as a quartet due to coupling with the three protons of the methyl group. The ethyl's -CH₃ protons will appear as an upfield triplet. The piperidine ring protons will present as complex multiplets. The N-H proton of the secondary amine is expected to be a broad singlet, the position of which is concentration-dependent; its identity can be confirmed by its disappearance upon a D₂O shake.[8][9]

  • ¹³C NMR: Carbons directly bonded to nitrogen are deshielded and will appear further downfield than standard alkane carbons, typically in the 30-60 ppm range.[8][10] this compound has 5 distinct carbon environments due to symmetry, which would be confirmed by the spectrum.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H Experiment: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C Experiment: Utilize proton decoupling. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 scans.

  • D₂O Shake (Confirmation): After initial ¹H acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to confirm the N-H signal.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information that corroborates the structure determined by NMR.

The Nitrogen Rule states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight; this compound (C₇H₁₆N₂) fits this rule with a molecular weight of 128.22.[10] The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 128.

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage , where the C-C bond adjacent to the nitrogen is broken.[9][10] This results in a resonance-stabilized cation. For this compound, two primary alpha-cleavage events are predicted:

  • Cleavage of the C-C bond within the piperidine ring adjacent to the ring nitrogen.

  • Cleavage of the ethyl group from the ring nitrogen.

G cluster_mol This compound (m/z 128) cluster_frag1 Alpha-Cleavage (Path 1) cluster_frag2 Alpha-Cleavage (Path 2) mol Structure Image Here frag1 Fragment (m/z 99) mol->frag1 Loss of C₂H₅ radical frag2 Fragment (m/z 113) mol->frag2 Loss of CH₃ radical

Caption: Predicted alpha-cleavage fragmentation pathways in MS.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

    • Injection: Inject 1 µL with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Detection:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the analyte. Extract the mass spectrum and compare the molecular ion and fragmentation pattern to the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, providing a qualitative fingerprint.

For this compound, the key expected absorptions are:

  • N-H Stretch: As a secondary amine, it will show a single, sharp to medium intensity band between 3350-3310 cm⁻¹. This distinguishes it from primary amines (two bands) and tertiary amines (no band).[11]

  • C-H Stretch: Aliphatic C-H stretching will appear as strong bands just below 3000 cm⁻¹.

  • N-H Bend: A bending vibration (scissoring) for the secondary amine may be visible around 1650-1580 cm⁻¹.[11]

  • C-N Stretch: Aliphatic C-N stretching vibrations will produce medium to weak bands in the 1250–1020 cm⁻¹ region.[11]

VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3350 - 3310Medium, Sharp
C-H Stretch (Aliphatic)2970 - 2850Strong
N-H Bend1650 - 1580Medium to Weak
C-N Stretch (Aliphatic)1250 - 1020Medium to Weak
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Purity Assessment and Quantitative Analysis

Once the structure is confirmed, its purity must be established. Chromatography is the gold standard for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

For a relatively volatile and thermally stable compound like this compound, GC-FID is an excellent technique for purity assessment.[12] The FID provides a response that is proportional to the mass of carbon, allowing for accurate area-percent purity calculations.

  • System: A gas chromatograph equipped with an FID.

  • Column: DB-5 or similar (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min.

  • Oven Program: Start at 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector: FID at 300°C.

  • Analysis: Calculate purity based on the relative peak area of the main component versus all other peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for identifying non-volatile or thermally unstable impurities that would not be amenable to GC analysis.[13] Reversed-phase HPLC is the most common mode. Since aliphatic amines lack a strong UV chromophore, detection can be challenging. Options include UV detection at low wavelengths (~210 nm) or using more advanced detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS).

  • System: An HPLC system with a UV or CAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of A: 0.1% Trifluoroacetic Acid (TFA) in Water and B: 0.1% TFA in Acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

Integrated Analytical Workflow

No single technique is sufficient. A robust, self-validating workflow integrates these methods to build an unassailable data package for the compound.

Sources

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Ethylpiperidin-4-amine, a versatile heterocyclic building block pivotal in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and its emerging role in the pharmaceutical landscape.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Within this class, 4-aminopiperidine derivatives have garnered significant attention as key intermediates and pharmacophores in the development of novel therapeutics.[2] These compounds serve as versatile platforms for introducing diverse functionalities, enabling the fine-tuning of physicochemical properties and biological activity. This compound, with its ethyl group on the piperidine nitrogen, represents a fundamental and widely utilized member of this chemical family.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective application in synthesis and drug design.

PropertyValueReference
CAS Number 50534-45-7[3]
Molecular Formula C₇H₁₆N₂[3]
Molecular Weight 128.22 g/mol [3]
IUPAC Name 1-ethylpiperidin-4-amine[3]
SMILES CCN1CCC(CC1)N[3]
Appearance Colorless to pale yellow liquid
Boiling Point Not definitively reported
LogP 0.2 (Predicted)[3]

Historical Context and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of piperidine chemistry for medicinal applications. The synthesis of related N-substituted 4-anilinopiperidines, key intermediates for potent analgesics like fentanyl, has been a subject of extensive research since the mid-20th century.[4] The development of synthetic routes to access diverse 4-aminopiperidines was a logical progression, driven by the need for novel scaffolds in drug discovery programs. The first commercially available listings and appearances in chemical catalogs likely date back to the latter half of the 20th century, coinciding with the expansion of synthetic methodologies and the growing demand for diverse chemical building blocks from the pharmaceutical industry.

Synthesis of this compound: A Detailed Protocol

The most prevalent and efficient method for the synthesis of this compound is the reductive amination of 1-ethyl-4-piperidone. This method offers high yields and operational simplicity.

Synthetic Workflow

G start 1-Ethyl-4-piperidone reagent1 Ammonia (or source) Sodium Cyanoborohydride (or other reducing agent) intermediate Imine Intermediate (transient) start->intermediate Reductive Amination product This compound intermediate->product

Caption: Reductive amination pathway to this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via reductive amination of 1-ethyl-4-piperidone.

Materials:

  • 1-Ethyl-4-piperidone

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Procedure:

  • Reaction Setup: To a solution of 1-ethyl-4-piperidone (1.0 eq) in methanol (5-10 volumes), add ammonium acetate (5-10 eq). The large excess of the ammonia source drives the equilibrium towards imine formation.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. The choice of a milder reducing agent like NaBH(OAc)₃ is crucial to selectively reduce the imine in the presence of the ketone starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with dichloromethane (3 x 10 volumes). The use of a chlorinated solvent facilitates the extraction of the basic amine product.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt.

  • Salt Formation (Optional): Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

The 4-aminopiperidine scaffold is a cornerstone in the design of a diverse range of therapeutic agents. While specific blockbuster drugs containing the this compound moiety are not prominently in the public domain, its derivatives and the broader class of 4-aminopiperidines are actively explored in several therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of 4-aminopiperidine have been investigated as potent cognition enhancers. These compounds have shown activity in preclinical models, suggesting potential for the treatment of cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease.[5]

Pain Management

The 4-aminopiperidine scaffold has been utilized in the design of N-type calcium channel blockers.[6] These channels are implicated in pain signaling, and their modulation represents a promising strategy for the development of novel analgesics, particularly for neuropathic pain.[6]

Antiviral Agents

Recent research has identified 4-aminopiperidine derivatives as inhibitors of Hepatitis C Virus (HCV) assembly.[2] This novel mechanism of action, distinct from direct-acting antivirals that target viral replication, offers a new avenue for the development of combination therapies for HCV infection.[2]

Key Intermediate in Complex Syntheses

This compound and its precursors are valuable intermediates in the synthesis of more complex molecules, including analogs of potent opioids. For instance, N-substituted 4-anilinopiperidines are the core of the fentanyl class of analgesics.[4]

Future Perspectives

The versatility of the this compound scaffold ensures its continued relevance in drug discovery. Its utility as a readily modifiable building block allows for its incorporation into diversity-oriented synthesis and fragment-based drug design campaigns. As our understanding of disease biology deepens, this humble yet powerful molecule will undoubtedly contribute to the development of the next generation of targeted therapeutics.

References

The Evolving Landscape of N-Ethylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Ethylpiperidin-4-amine core is a privileged scaffold in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic potential of this compound and its derivatives. We delve into key applications, including their roles as potent antifungal agents, modulators of the sigma-1 receptor for the treatment of central nervous system disorders, and acetylcholinesterase inhibitors for neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. The inherent basicity of the piperidine nitrogen allows for salt formation, often improving the pharmacokinetic properties of drug candidates. This compound, with its ethyl group on the piperidine nitrogen and a primary amine at the 4-position, offers two key points for chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological activity.

Physicochemical Properties and Synthesis of the this compound Core

A thorough understanding of the fundamental properties and synthetic routes to the this compound core is paramount for its effective utilization in drug discovery programs.

Core Chemical Properties
PropertyValueReference
CAS Number 62751-62-6[1][3][4]
Molecular Formula C₇H₁₆N₂[3]
Molecular Weight 128.22 g/mol [3]
Topological Polar Surface Area (TPSA) 24.06 Ų[3]
logP 0.3479[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]
Synthetic Strategies

The synthesis of this compound and its derivatives predominantly relies on two robust and versatile methodologies: reductive amination and N-alkylation. The choice between these routes often depends on the availability of starting materials, desired scale, and the specific nature of the target derivative.

Reductive amination is a widely employed method for the formation of C-N bonds and is particularly well-suited for the synthesis of N-substituted piperidines.[5] This approach typically involves the reaction of a piperidone precursor with an amine in the presence of a reducing agent.

Experimental Protocol: Synthesis of this compound via Reductive Amination

This protocol outlines the synthesis of the core scaffold from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Ethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl) in dioxane

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add ethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

  • Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in dioxane (4 M).

  • Stir the mixture at room temperature for 2-4 hours, during which a precipitate should form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound dihydrochloride.

Causality Behind Experimental Choices:

  • The use of a Boc protecting group on the piperidine nitrogen prevents unwanted side reactions during the reductive amination step.

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations, minimizing the reduction of other functional groups.

  • The final deprotection under acidic conditions efficiently removes the Boc group to yield the desired product as its hydrochloride salt, which often aids in purification and handling.

Reductive_Amination_Workflow start N-Boc-4-piperidone + Ethylamine imine Imine Formation start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction protected_product tert-butyl 4-(ethylamino)piperidine-1-carboxylate reduction->protected_product deprotection Boc Deprotection (HCl/Dioxane) protected_product->deprotection final_product This compound Dihydrochloride deprotection->final_product

Reductive Amination Workflow for this compound Synthesis.

N-Alkylation offers a more direct route to certain derivatives, particularly when the corresponding piperidin-4-amine precursor is readily available. This method involves the reaction of the piperidine nitrogen with an appropriate alkylating agent.

Therapeutic Potential and Applications

Derivatives of this compound have emerged as promising candidates in several therapeutic areas, demonstrating a wide range of biological activities.

Antifungal Agents: Targeting Ergosterol Biosynthesis

Inspired by the piperidine and morpholine cores of established antifungal drugs, researchers have explored 4-aminopiperidines as a novel class of antifungal agents.[6] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on both the piperidine nitrogen and the 4-amino group significantly influences their antifungal potency.

Key SAR Insights for Antifungal Activity: [6]

  • N1-Substituent: A benzyl or phenethyl group at the N1 position of the piperidine ring is often associated with potent antifungal activity.

  • N4-Substituent: A long alkyl chain, such as a dodecyl group, at the N4-amino position is crucial for activity against various fungal strains, including Candida spp. and Aspergillus spp.

Mechanism of Action:

Studies on the sterol patterns of treated fungi suggest that these 4-aminopiperidine derivatives likely inhibit enzymes involved in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase.[6] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition This compound Derivative inhibition->lanosterol Inhibits C14-reductase & C8-isomerase

Inhibition of Ergosterol Biosynthesis by this compound Derivatives.
Sigma-1 Receptor Modulators for CNS Disorders

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, pain, and depression.[7][8] Piperidine-based scaffolds have been identified as potent modulators of the σ1 receptor.[7][9]

SAR for Sigma-1 Receptor Affinity:

  • The nature of the substituent on the piperidine nitrogen plays a critical role in σ1 receptor affinity. While an unsubstituted piperidine nitrogen can lead to reduced affinity, the introduction of small alkyl groups, such as a methyl or ethyl group, can significantly enhance binding.[3]

  • The substitution pattern on the aromatic moieties attached to the piperidine core is also crucial for modulating both affinity and selectivity for the σ1 receptor over the σ2 subtype.

Signaling and Mechanism of Action:

Sigma-1 receptor ligands can modulate a variety of downstream signaling pathways. Upon ligand binding, the σ1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels, including NMDA receptors.[8] This modulation of neuronal signaling pathways is believed to underlie the neuroprotective and therapeutic effects of σ1 receptor modulators.

Acetylcholinesterase Inhibitors for Alzheimer's Disease

A key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Several piperidine-containing compounds have been developed as potent AChE inhibitors.[10][11]

SAR for Acetylcholinesterase Inhibition:

  • A 1-benzylpiperidine moiety is a common feature in many potent AChE inhibitors.[10]

  • The nature of the substituent at the 4-position of the piperidine ring is critical for activity. Elongated side chains containing amide functionalities have been shown to interact effectively with the active site of AChE.[10]

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical structure allows for the generation of large and diverse compound libraries, increasing the probability of identifying hits against a wide range of biological targets. Future research in this area will likely focus on:

  • Structure-Based Drug Design: Utilizing the growing number of crystal structures of therapeutic targets to design more potent and selective derivatives.

  • Bioisosteric Replacement: Exploring bioisosteric modifications of the N-ethyl group and other key functionalities to fine-tune pharmacokinetic and pharmacodynamic properties.[9]

  • Multi-target Drug Design: Developing single molecules that can modulate multiple targets implicated in complex diseases, such as neurodegenerative disorders.

References

  • Alchem Pharmtech. This compound. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • El-Sayed, M. A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Indian Chemical Society, 99(11), 100749. [Link]

  • Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

  • Abdel-Zaher, A. O., et al. (2022). From dopamine 4 to sigma 1: Synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. European Journal of Medicinal Chemistry, 244, 114840. [Link]

  • Grienke, U., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(11), 939. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036-18055. [Link]

  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. [Link]

  • Anusha, B., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a1-a18. [Link]

  • Yang, Z. J., et al. (2010). Sigma receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine modulates neuronal nitric oxide synthase/postsynaptic density-95 coupling mechanisms and protects against neonatal ischemic degeneration of striatal neurons. Journal of neurochemistry, 114(4), 1155–1166. [Link]

  • Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 33(7), 1880–1887. [Link]

  • Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49. [Link]

  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a personal view. Journal of medicinal chemistry, 49(5), 1547-1555. [Link]

  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons. [Link]

  • Moradi, F., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 661. [Link]

Sources

An In-depth Technical Guide to N-Ethylpiperidin-4-amine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Ethylpiperidin-4-amine, a key building block in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Core Chemical Identity

This compound, a disubstituted piperidine, is a valuable scaffold in the synthesis of novel therapeutic agents. Its structure, featuring a secondary amine on the piperidine ring and an ethyl group, offers multiple points for chemical modification, making it a versatile intermediate in the construction of complex molecular architectures. The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties.[1][2][3]

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 62751-62-6[4]
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [5]
IUPAC Name This compound[5]
Synonyms 4-(Ethylamino)piperidine, Ethyl-piperidin-4-yl-amine

Synthesis of this compound: A Focus on Reductive Amination

The most common and efficient method for the synthesis of this compound is through reductive amination. This approach offers high selectivity and good yields, avoiding the over-alkylation often problematic in direct alkylation methods.[6][7] The general strategy involves the reaction of a 4-aminopiperidine derivative with acetaldehyde in the presence of a reducing agent. A common variation of this synthesis employs a protected piperidine precursor to ensure selective reaction at the desired amino group.

Two-Step Synthesis via Reductive Amination of N-Boc-4-aminopiperidine

This robust methodology involves two key stages: the reductive amination of N-Boc-4-aminopiperidine with acetaldehyde, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product. The Boc protecting group is crucial as it prevents the secondary amine of the piperidine ring from undergoing undesired side reactions.

Diagram 1: Synthetic Workflow for this compound

G A N-Boc-4-aminopiperidine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Acetaldehyde B->C D N-Boc-N-ethylpiperidin-4-amine C->D Formation of protected intermediate E Deprotection (e.g., TFA or HCl) D->E F This compound E->F Final product

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(ethylamino)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add acetaldehyde (1.2 eq) at room temperature.

  • Stir the reaction mixture for 30-60 minutes to facilitate the formation of the corresponding imine intermediate.

  • Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[8] The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture and selectively reduces the iminium ion in the presence of the aldehyde.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected intermediate.

Step 2: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl 4-(ethylamino)piperidine-1-carboxylate from Step 1 in a suitable solvent like DCM or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.[8]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Remove the solvent and excess acid under reduced pressure to obtain the salt of this compound.

  • To obtain the free base, dissolve the salt in water and neutralize with a suitable base (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.

  • Dry the organic extract over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its properties can be predicted based on closely related compounds and computational models.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Boiling Point ~180-200 °CEstimated based on similar aliphatic amines. Lower molecular weight amines are generally liquids with relatively high boiling points due to hydrogen bonding.[9]
Melting Point Not availableLikely a low-melting solid or a liquid at room temperature.
Solubility Soluble in water and common organic solventsThe presence of two amine groups allows for hydrogen bonding, enhancing water solubility.[9]
LogP 0.3479A low LogP value indicates a preference for the aqueous phase, consistent with its solubility.[4]
Topological Polar Surface Area (TPSA) 24.06 ŲThis value suggests good potential for oral bioavailability.[4]
Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as signals for the piperidine ring protons. The chemical shifts of the piperidine protons will be influenced by the presence of the two nitrogen atoms. For a similar compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, the ethyl group protons appear as a quartet around 3.35-3.38 ppm and a triplet around 1.25-1.30 ppm.[10]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are influenced by the N-alkyl substituent.[11] For related N-alkylpiperidines, the C-2 and C-6 carbons are typically observed in the range of 50-60 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 128. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the piperidine ring.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug design, and this compound serves as a key starting material for the synthesis of a wide array of biologically active molecules.[12] Its utility stems from:

  • Structural Versatility: The primary amine at the 4-position and the secondary amine within the ring provide two reactive sites for further functionalization, allowing for the creation of diverse chemical libraries.

  • Pharmacokinetic Modulation: The piperidine ring can improve the aqueous solubility and metabolic stability of a drug candidate, enhancing its overall pharmacokinetic profile.[1]

  • Bioisosteric Replacement: The piperidine moiety can act as a bioisostere for other cyclic systems, enabling the fine-tuning of a compound's properties to optimize its interaction with biological targets.

Diagram 2: Role of this compound in Drug Discovery

G A This compound (Starting Material) B Functionalization at 4-amino group A->B C Functionalization at ring nitrogen A->C D Diverse Library of Piperidine Derivatives B->D C->D E Lead Optimization D->E Screening & SAR F Drug Candidates E->F Improved Potency & Pharmacokinetics

Caption: this compound as a versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

  • Inhalation: Avoid inhaling vapors or dust. If inhaled, move to fresh air.[13]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with plenty of water for at least 15 minutes.[13]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[14]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[13][14][15]

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis, coupled with the versatility of the piperidine scaffold, ensures its continued relevance in the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link][10]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link][5]

  • PubChem. (n.d.). Ethyl 4-amino-1-piperidinecarboxylate. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Linear aliphatic primary amines melting points boiling points solubility in water hydrogen bonding structure classification physical properties of aliphatic amines organic nitrogen compounds advanced A level organic chemistry revision notes. Retrieved from [Link][9]

  • PubChem. (n.d.). 4-Piperidinamine. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethylpiperidine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][6]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link][7]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link][11]

  • NIST. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link][1]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link][2]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link][3]

Sources

N-Ethylpiperidin-4-amine safety, handling, and storage guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of N-Ethylpiperidin-4-amine

Foreword: A Proactive Approach to Chemical Safety

For the experienced researcher, scientist, or drug development professional, chemical safety is not a static checklist but a dynamic, predictive science. The handling of reactive intermediates like this compound—a valuable building block in medicinal chemistry—demands more than mere adherence to protocol.[1] It requires a deep, mechanistic understanding of its properties to anticipate and mitigate risks before they materialize. This guide is structured to provide that understanding. We will move beyond simple directives to explore the causality behind each safety recommendation, creating a self-validating system of protocols grounded in authoritative data.

Section 1: Physicochemical and Hazard Profile

This compound is a bifunctional molecule featuring both a secondary amine within the piperidine ring and a primary exocyclic amine. This structure dictates its reactivity, solubility, and hazard profile. Understanding these fundamental properties is the first step in establishing safe laboratory practices.

1.1: Core Properties

A summary of the essential physicochemical data for this compound is presented below. This data informs its potential physical hazards, such as the formation of explosive vapor-air mixtures.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[2][3][4]
Molecular Weight 128.22 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1]
Melting Point -13 °C (9 °F)
Boiling Point 106 °C (223 °F)
Density 0.862 g/cm³ at 20 °C
Log P (octanol/water) 0.64 - 0.7
1.2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazards are multifaceted, encompassing flammability, severe corrosivity, and acute toxicity through multiple exposure routes.[4] The causality is clear: its low flashpoint contributes to flammability, while its basic amine functionalities are responsible for its corrosive nature and ability to cause severe skin burns and eye damage.

GHS Classification Hazard PictogramsSignal WordHazard Statements
Flammable Liquids (Category 2)🔥Danger H225: Highly flammable liquid and vapour.
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[4][5]
Acute Toxicity, Dermal (Category 3)💀H311: Toxic in contact with skin.
Acute Toxicity, Inhalation (Category 3)💀H331: Toxic if inhaled.
Skin Corrosion (Sub-category 1B)☣️H314: Causes severe skin burns and eye damage.[4]
Serious Eye Damage (Category 1)☣️H314: Causes severe skin burns and eye damage.[4]
Aquatic Hazard, Acute (Category 3)(none)H402: Harmful to aquatic life.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered defense system. It begins with engineering controls to contain the hazard at its source and ends with PPE as the final barrier between the researcher and the chemical.

2.1: Engineering Controls: The First Line of Defense

The primary method for controlling exposure to this compound's toxic and flammable vapors is through robust engineering controls.

  • Chemical Fume Hood: All handling of this substance, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The hood contains vapors and provides protection from splashes and potential ignition events.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable or toxic vapors in the general workspace.[7][8] Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[9]

  • Ignition Source Control: Due to its high flammability, all potential ignition sources must be eliminated from the handling area. Use only explosion-proof electrical equipment and non-sparking tools.[7] Ground and bond containers and receiving equipment during transfers to prevent static discharge.

2.2: Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following represents the minimum required ensemble for handling this compound.

  • Hand Protection: Use compatible, chemical-resistant gloves. Given the substance's high toxicity and corrosivity, double-gloving is a mandatory practice.[10] The outer glove should be removed and disposed of immediately after handling or if contamination is suspected. Always inspect gloves for tears or degradation before use.[7]

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. However, due to the severe eye damage risk, a full-face shield worn over safety goggles is the authoritative recommendation for all transfer and reaction procedures.[10]

  • Skin and Body Protection: A flame-retardant and chemically resistant lab coat is essential. For larger scale operations or situations with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn.[7] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If engineering controls are insufficient or during an emergency response (e.g., a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[6][11] All users of respiratory protection must be part of a formal respiratory protection program, including fit-testing.[10]

PPE_Decision_Workflow start Procedure Assessment: Handling this compound weighing Routine Weighing/Transfer (<10g in Fume Hood) start->weighing Low Volume reaction Reaction Setup / Workup (Active Chemistry) start->reaction Standard Procedure spill Spill or Emergency Response start->spill Uncontrolled Release ppe_standard Standard PPE Ensemble: - Double Chemical-Resistant Gloves - Safety Goggles & Face Shield - Flame-Retardant Lab Coat weighing->ppe_standard ppe_enhanced Enhanced PPE Ensemble: - Standard PPE - Chemical-Resistant Apron/Suit reaction->ppe_enhanced ppe_emergency Emergency PPE Ensemble: - Enhanced PPE - NIOSH-Approved Respirator (Full-face or SCBA) spill->ppe_emergency

Caption: PPE selection workflow for this compound.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is critical for ensuring safety and experimental integrity. The following workflows are designed as self-validating systems to minimize risk.

3.1: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling the chemical in a typical laboratory setting.

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter and ignition sources. Assemble all necessary equipment and PPE.

  • PPE Donning: Don PPE in the correct order: lab coat, inner gloves, safety goggles, face shield, and then outer gloves.

  • Chemical Retrieval: Transport the chemical in a secondary, shatter-proof container.

  • Transfer/Weighing: Perform all transfers inside the fume hood. Ground the container if transferring significant quantities. Use non-sparking tools.[7] Close the primary container immediately after dispensing.

  • Post-Handling: Clean any minor drips or contamination on external surfaces within the fume hood.

  • PPE Doffing: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first and dispose of them. Remove the face shield and goggles, then the lab coat. Finally, remove the inner gloves and wash hands thoroughly with soap and water.[8]

Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood & Clear Area don_ppe 2. Don Full PPE prep->don_ppe transfer 3. Transfer Chemical (Ground Equipment) don_ppe->transfer seal 4. Tightly Seal Container transfer->seal decon 5. Decontaminate Surfaces seal->decon doff_ppe 6. Doff PPE Correctly decon->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling this compound.

3.2: Storage and Stability Management

Proper storage is crucial not only for safety but also for maintaining the chemical's purity. Amines can degrade via oxidation from air and light.[12]

  • Primary Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[7] The storage area should be locked and accessible only to authorized personnel.[3]

  • Inert Atmosphere: For long-term storage and to preserve purity, storing under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[9][12]

  • Chemical Incompatibility: Segregate this compound from incompatible materials. The primary incompatibilities are with strong oxidizing agents, acids, and bases.[9][13][14] Contact with these can lead to vigorous, exothermic reactions.

Incompatible Material ClassExamplesRationale for Segregation
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesCan cause a violent reaction, leading to fire or explosion.
Strong Acids Hydrochloric Acid, Sulfuric AcidVigorous, exothermic acid-base neutralization reaction.
Acid Anhydrides Acetic AnhydrideCan lead to uncontrolled acylation reactions.
Halogenated Compounds Carbon Tetrachloride, ChloroformPotential for violent reaction under certain conditions.[14]

Section 4: Emergency Response and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the chemical.

4.1: First Aid Measures

Immediate and correct first aid is critical to mitigating injury from exposure. Medical attention must be sought immediately in all cases of exposure.[7]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water and soap for at least 15 minutes.[5] Seek immediate medical attention.
Inhalation Move the victim to fresh air immediately.[7] If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[7] Call a poison center or doctor immediately.
Ingestion Do NOT induce vomiting due to the risk of perforation. If the victim is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[7] Seek immediate medical attention.
4.2: Accidental Release Measures

For a small laboratory spill (<100 mL):

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Ensure the spill is contained within the fume hood. Close the sash.

  • Ventilate: Ensure maximum ventilation.

  • Remove Ignition Sources: Extinguish any nearby flames or potential sources of ignition.[7][15]

  • PPE: Don the appropriate emergency PPE, including respiratory protection.[8]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[5]

4.3: Fire-Fighting Measures
  • Evacuate: Immediately evacuate the laboratory and activate the fire alarm.

  • Extinguishing Media: For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[7] Do NOT use a solid water stream, as it may spread the flammable liquid.

  • Firefighter Information: Inform emergency responders of the chemical involved. The substance is highly flammable, and its vapors are heavier than air, which may travel to an ignition source and flash back. Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon oxides.[9] Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[16]

Section 5: Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Disposal must be conducted through licensed waste disposal services in strict accordance with all local, state, and federal regulations.[5][15] Do not dispose of this chemical down the drain, as it is harmful to aquatic life.[8]

References

A Senior Application Scientist's Guide to N-Ethylpiperidin-4-amine: Procurement, Quality Control, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Ethylpiperidin-4-amine in Contemporary Drug Discovery

This compound, a disubstituted piperidine derivative, represents a critical building block in the synthesis of a diverse array of pharmacologically active molecules. The piperidine motif is a cornerstone of medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including its ability to improve aqueous solubility and modulate lipophilicity, thereby enhancing pharmacokinetic profiles.[1] The strategic introduction of an ethyl group at the 1-position and an amine at the 4-position of the piperidine ring provides two key points for molecular elaboration, making this compound a versatile scaffold for library synthesis and lead optimization campaigns.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial landscape, quality control, and practical applications of this compound. As a Senior Application Scientist, my objective is to not only present data but to also provide the rationale behind the recommended protocols and strategic considerations, ensuring both scientific integrity and practical utility.

Commercial Suppliers and Strategic Procurement

The reliable sourcing of starting materials is the bedrock of any successful research and development program. The selection of a supplier for this compound should be guided by a thorough evaluation of purity, batch-to-batch consistency, available quantities, and cost. It is crucial to recognize that different suppliers may offer the same compound under different CAS numbers, which can sometimes refer to different salt forms or isomers. The two most common CAS numbers associated with this scaffold are 50534-45-7 and 62751-62-6 .

From a practical standpoint, for initial small-scale synthesis and proof-of-concept studies, suppliers offering high-purity grades in smaller quantities are ideal. For later-stage development and scale-up, suppliers with demonstrated bulk manufacturing capabilities become paramount.

Below is a comparative summary of prominent commercial suppliers for this compound and its closely related derivatives. Pricing is subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesIndicative Pricing
Oakwood Chemical4-Amino-1-ethyl piperidine50534-45-7Not specified250mg, 1g, 5g$33.00 (250mg), $74.00 (1g), $301.00 (5g)[2]
ChemSceneThis compound62751-62-695+%Not specifiedInquire
ParchemThis compound62751-62-6Not specifiedBulk, FCL/TL, Drum, R&DInquire[3]
Alchem PharmtechThis compound62751-62-6Not specifiedNot specifiedInquire[4]
Matrix ScientificBenzyl-ethyl-piperidin-4-yl-amine76167-64-1Not specified500mg$175.00 (500mg)[5]
BLD Pharm2-(1-Ethylpiperidin-4-yl)ethanamine720001-91-2Not specifiedNot specifiedInquire[6]

Expert Insight: When initiating a project, it is prudent to procure small quantities from multiple vendors to perform in-house quality control and to assess the impact of any impurities on your specific synthetic route. The presence of residual starting materials or by-products from the supplier's synthesis can have unforeseen consequences in subsequent reactions.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is imperative to perform a comprehensive quality control assessment to verify its identity and purity. This not only ensures the integrity of your experimental results but also serves as a baseline for troubleshooting any synthetic challenges that may arise.

Safety First: Handling and Storage

This compound and its derivatives are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[7] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the supplier-provided Safety Data Sheet (SDS).

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Analytical Verification Workflow

The following workflow provides a robust system for the analytical validation of incoming this compound.

cluster_0 QC Workflow for this compound Material_Receipt Material Receipt Visual_Inspection Visual Inspection Material_Receipt->Visual_Inspection Check for proper labeling and container integrity Solubility_Test Solubility Test Visual_Inspection->Solubility_Test Assess physical state and color NMR_Spectroscopy 1H and 13C NMR Spectroscopy Solubility_Test->NMR_Spectroscopy Determine appropriate solvent for analysis HPLC_Purity HPLC-UV/MS Purity Analysis NMR_Spectroscopy->HPLC_Purity Confirm structure and identify impurities Documentation Documentation and Release HPLC_Purity->Documentation Quantify purity and detect non-NMR active impurities

Caption: Quality Control Workflow for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous confirmation of the molecular structure of this compound. ¹H NMR will confirm the presence of the ethyl group and the piperidine ring protons, while ¹³C NMR will verify the carbon skeleton.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into an NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form).

  • Gently agitate the tube to ensure complete dissolution.

Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be additionally run to differentiate between CH, CH₂, and CH₃ signals.

Expected Spectral Features (for the free base in CDCl₃):

  • ¹H NMR:

    • A triplet corresponding to the methyl protons of the ethyl group (~1.1 ppm).

    • A quartet corresponding to the methylene protons of the ethyl group (~2.4 ppm).

    • Complex multiplets for the piperidine ring protons (~1.4-3.0 ppm).

    • A broad singlet for the amine protons (variable chemical shift).

  • ¹³C NMR:

    • A signal for the methyl carbon of the ethyl group (~12 ppm).

    • Signals for the piperidine ring carbons (~30-55 ppm).

    • A signal for the methylene carbon of the ethyl group (~52 ppm).

Experimental Protocol: HPLC-UV/MS Purity Analysis

Rationale: High-Performance Liquid Chromatography (HPLC) is essential for quantifying the purity of this compound and detecting any non-volatile or UV-active impurities that may not be readily apparent by NMR. Coupling with a Mass Spectrometer (MS) provides mass confirmation of the main peak and tentative identification of impurities.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

  • Start with a linear gradient from 5% B to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min Column Temperature: 30 °C UV Detection: 210 nm Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~0.1 mg/mL for analysis.

Data Analysis:

  • Integrate the peak areas in the chromatogram.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound (128.22 g/mol for the free base).

Applications in Drug Discovery and Development

This compound is a valuable synthon primarily utilized in the construction of more complex molecules with therapeutic potential. Its utility stems from the reactivity of the primary amine at the 4-position, which can be readily functionalized through various chemical transformations.

Synthetic Pathways Utilizing this compound

The primary amine of this compound serves as a versatile handle for a range of synthetic transformations, including:

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Amide Coupling: Acylation with carboxylic acids or their derivatives to form amides.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions to form N-aryl piperidines.

The following diagram illustrates a generalized synthetic workflow starting from this compound.

cluster_1 Synthetic Utility of this compound Start This compound Reductive_Amination Reductive Amination (R-CHO, NaBH(OAc)3) Start->Reductive_Amination Amide_Coupling Amide Coupling (R-COOH, EDC/HOBt) Start->Amide_Coupling N_Arylation N-Arylation (Ar-X, Pd catalyst) Start->N_Arylation Product_1 Substituted Amine Derivative Reductive_Amination->Product_1 Product_2 Amide Derivative Amide_Coupling->Product_2 Product_3 N-Aryl Derivative N_Arylation->Product_3

Caption: Key synthetic transformations of this compound.

Expert Insight: The choice of synthetic route and reaction conditions will be highly dependent on the nature of the desired final compound. For instance, in reductive amination, the use of a mild reducing agent like sodium triacetoxyborohydride is often preferred to avoid the reduction of other sensitive functional groups.[8] Careful consideration of protecting group strategies may also be necessary if other reactive functionalities are present in the coupling partners. The piperidine nitrogen itself is a tertiary amine and generally unreactive under these conditions, which is a key advantage of this building block.

The incorporation of the N-ethylpiperidine moiety can be particularly advantageous in the development of central nervous system (CNS) therapeutics, where modulation of physicochemical properties to optimize blood-brain barrier penetration is critical.

Conclusion

This compound is a high-value building block for the synthesis of novel chemical entities in drug discovery. A thorough understanding of the commercial supplier landscape, coupled with a robust in-house quality control workflow, is essential for ensuring the success of research programs that utilize this versatile scaffold. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers to confidently procure, validate, and employ this compound in their synthetic endeavors. As with any chemical reagent, a commitment to safety and analytical diligence is paramount.

References

  • 4-Amino-1-ethyl piperidine . Oakwood Chemical. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... . ResearchGate. [Link]

  • 1-Ethylpiperidin-4-amine | C7H16N2 | CID 3734990 . PubChem. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . MDPI. [Link]

  • CAS 62751-62-6 | this compound . Alchem Pharmtech. [Link]

  • Ethyl 4-aminopiperidine-1-carboxylate - Optional[1H NMR] - Chemical Shifts . SpectraBase. [Link]

Sources

Solubility of N-Ethylpiperidin-4-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-Ethylpiperidin-4-amine

Introduction

This compound is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring both a secondary and a tertiary amine, imparts specific physicochemical characteristics that are crucial for its application in the synthesis of more complex molecules. Understanding the solubility of this compound is paramount for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of resulting active pharmaceutical ingredients (APIs).

This guide offers a comprehensive overview of the solubility of this compound, grounded in its fundamental physicochemical properties. We will explore the theoretical principles governing its dissolution in various solvent systems, provide established experimental protocols for solubility determination, and discuss the practical implications of this data for scientific research.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and associated physical properties. For this compound, the key characteristics are summarized below. The presence of two nitrogen atoms, one as a secondary amine and one as a tertiary amine within the piperidine ring, makes it a basic compound capable of forming hydrogen bonds.

PropertyValueSource
Molecular Formula C₇H₁₆N₂[1][2]
Molecular Weight 128.22 g/mol [1][2]
XLogP3-AA 0.2[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Topological Polar Surface Area (TPSA) 29.3 Ų[2]

These properties provide critical insights. The low LogP value suggests a degree of hydrophilicity, while the presence of hydrogen bond donors and acceptors indicates the potential for strong interactions with protic solvents like water and alcohols.[2][3] The polar surface area further supports its capacity to engage in polar interactions.

The Interplay of pH and Aqueous Solubility

For an ionizable compound like this compound, pH is the most critical factor governing its solubility in aqueous media. As a diamine, it can be protonated to form a more polar, and therefore more water-soluble, cationic salt.

The relationship between pH, the acid dissociation constant (pKa), and solubility is fundamental. The piperidine ring nitrogen is a stronger base than the exocyclic secondary amine. The pKa values dictate the pH range at which the molecule exists in its neutral form versus its protonated, charged form(s).

  • At pH > pKa: The amine is predominantly in its neutral, less polar form, leading to lower aqueous solubility.

  • At pH < pKa: The amine exists primarily as its protonated, water-soluble conjugate acid (an ammonium salt).

This behavior is crucial for applications such as designing aqueous formulations or performing extractions. For instance, this compound can be readily extracted from an organic solvent into an acidic aqueous solution.[3]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-NH3+ (Protonated Form) Soluble High Aqueous Solubility Protonated->Soluble Ionic, Polar Neutral R-NH2 (Neutral Form) Insoluble Low Aqueous Solubility Neutral->Insoluble Less Polar Equilibrium pH vs. pKa Equilibrium Equilibrium->Protonated pH < pKa Equilibrium->Neutral pH > pKa

Figure 1. The effect of pH on the ionization state and aqueous solubility of an amine.

Solubility Profile Across Solvent Classes

The principle of "like dissolves like" is a guiding tenet for predicting solubility. The solubility of this compound is therefore dependent on the polarity and hydrogen-bonding capabilities of the solvent.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding between the amine's N-H and N: groups and the solvent's O-H groups.[3][4]
Aqueous Acid Dilute HCl, Dilute H₂SO₄Very HighFormation of a highly polar and water-soluble ammonium salt.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to ModerateFavorable dipole-dipole interactions with the polar N-C and N-H bonds.
Low-Polarity Ethers Diethyl Ether, THFModerate to LowSome interaction is possible, but solubility is limited by the solvent's lower polarity.[5]
Non-Polar Hexane, Toluene, CyclohexaneVery LowMismatch in polarity; weak van der Waals forces are insufficient to overcome the solute-solute interactions.[4]

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method .[6] This technique is considered the gold standard in the pharmaceutical industry.[7][8]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[9] At this point, the solution is saturated. After separating the undissolved solid, the concentration of the dissolved compound in the clear supernatant or filtrate is quantified, which represents the equilibrium solubility.[9]

Methodology

G start Start prep 1. Prepare Solvent (e.g., buffer at specific pH) start->prep add 2. Add Excess This compound prep->add equilibrate 3. Equilibrate (Shake at constant T° for 24-72h) add->equilibrate separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate quantify 5. Quantify Concentration of Supernatant/Filtrate (e.g., HPLC, LC-MS) separate->quantify end End (Equilibrium Solubility Value) quantify->end

Figure 2. Workflow for the Shake-Flask Equilibrium Solubility determination method.

Step-by-Step Protocol:

  • Preparation: Prepare the desired solvent system (e.g., phosphate-buffered saline at pH 7.4, or an organic solvent).[9]

  • Addition of Solute: Accurately weigh an amount of this compound sufficient to exceed its expected solubility and add it to a known volume of the solvent in a sealed vial or flask.[9]

  • Equilibration: Place the sealed container in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[7][10] For some poorly soluble compounds, longer times may be necessary.[10]

  • Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is critically important to avoid artificially high results.[11]

    • Option A: Centrifugation. Centrifuge the sample at high speed to pellet the excess solid.

    • Option B: Filtration. Filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops of the filtrate should be discarded to prevent errors from filter adsorption.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase or solvent and analyze the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.[9]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in units of µg/mL or mM.

Conclusion and Applications in Research

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a prerequisite for its effective use in a laboratory setting. This guide has established that this compound is a basic compound with high solubility in acidic and polar protic solvents, and limited solubility in non-polar media.

For drug development professionals, this knowledge informs:

  • Synthetic Route Planning: Choosing appropriate solvents to ensure reactants are in the solution phase for optimal reaction rates.

  • Purification: Developing effective extraction and crystallization procedures based on differential solubility.

  • Pre-formulation Studies: Providing a baseline for developing aqueous or organic formulations for preclinical studies.

  • In Vitro Assays: Ensuring the compound remains dissolved in assay buffers at the required concentrations to generate reliable biological data.[12][13]

By applying the principles and protocols outlined herein, researchers can confidently handle this compound, optimizing its use in the synthesis of novel chemical entities and advancing the frontiers of scientific discovery.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

  • McLaughlin, J.C. Experiment 27 - Amines and Amides. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Bio-protocol. (n.d.). Equilibrium solubility measurement. [Link]

  • University of Rochester. (n.d.). Common Solvent Properties. [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. [Link]

  • LibreTexts Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

  • Scribd. Dielectric Constants of Common Solvents. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • PubChem, National Institutes of Health. N-ethyl-1-(2-pyridin-4-ylethyl)piperidin-4-amine. [Link]

  • PubChem, National Institutes of Health. 1-Ethylpiperidin-4-amine. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • PubChem, National Institutes of Health. N-Ethylpiperidine. [Link]

  • AIP Publishing. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • Solubility of Things. Piperidine. [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Lumen Learning. Properties of amines. [Link]

Sources

Methodological & Application

N-Ethylpiperidin-4-amine in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine moiety is a cornerstone of modern medicinal chemistry, found in a vast array of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged scaffold in drug design. Among the myriad of substituted piperidines, N-Ethylpiperidin-4-amine stands out as a versatile building block, offering a strategic entry point for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights into its application in contemporary drug discovery.

The Strategic Value of the this compound Scaffold

This compound incorporates two key features that underpin its utility in medicinal chemistry: the N-ethylpiperidine ring and a primary amine at the 4-position. The N-ethyl group can influence the scaffold's physicochemical properties, such as lipophilicity and basicity, which are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4] The primary amine at the 4-position serves as a versatile synthetic handle, allowing for the facile introduction of a wide range of functional groups and pharmacophores through reactions like amidation and alkylation.[5]

This combination of features makes this compound a valuable starting point for the development of compounds targeting a variety of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[6][7][8][9]

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives is typically achieved through robust and well-established chemical methodologies. The most common and efficient approach is reductive amination.[10][11][12]

Core Synthesis via Reductive Amination: A Self-Validating Protocol

Reductive amination offers a reliable and high-yielding route to this compound, starting from readily available N-substituted 4-piperidone derivatives. The causality behind this two-step, one-pot procedure lies in the initial formation of an imine or enamine intermediate, which is then selectively reduced in situ.

Protocol: Synthesis of this compound

Materials:

  • 1-Ethylpiperidin-4-one

  • Ammonia solution (e.g., 7N in methanol) or Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 1-ethylpiperidin-4-one (1.0 eq) in methanol (0.2 M), add a solution of ammonia in methanol (5-10 eq) or ammonium acetate (3-5 eq). The excess ammonia/ammonium salt drives the equilibrium towards the formation of the imine intermediate.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) portion-wise. These mild reducing agents are selective for the imine over the ketone, minimizing side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the reaction mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation or column chromatography on silica gel.

Diagram: Synthetic Workflow for this compound

G A 1-Ethylpiperidin-4-one C Imine Formation A->C B Ammonia/Ammonium Acetate B->C E Reductive Amination C->E D Sodium Cyanoborohydride / Sodium Triacetoxyborohydride D->E F Workup & Purification E->F G This compound F->G

Caption: General workflow for the synthesis of this compound via reductive amination.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold has been successfully incorporated into a variety of drug candidates across different therapeutic areas.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound moiety can serve as a versatile scaffold for the design of kinase inhibitors, often functioning as a solubilizing group or a key binding element. For instance, derivatives of 4-aminopiperidine have been explored as inhibitors of Polo-like Kinase 1 (Plk1), a key regulator of mitosis.[13] The piperidine nitrogen can be functionalized to interact with the solvent-exposed region of the ATP-binding pocket, while the amine provides a point for elaboration to achieve selectivity and potency.

Diagram: this compound in a Kinase Inhibitor

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold Heterocyclic Scaffold Scaffold->Hinge H-bonds Piperidine This compound Moiety Piperidine->SolventFront Solubility & Additional Interactions Piperidine->Scaffold AmineSubstituent Substituent (R) AmineSubstituent->HydrophobicPocket Hydrophobic Interactions AmineSubstituent->Piperidine

Caption: Conceptual binding mode of a kinase inhibitor incorporating the this compound moiety.

GPCR Modulators

G-protein coupled receptors are the largest family of membrane receptors and are the targets of a significant portion of modern drugs.[6][14] The this compound scaffold is frequently employed in the design of GPCR ligands, where the basic nitrogen of the piperidine can form a crucial salt bridge with an acidic residue (e.g., aspartate) in the receptor's transmembrane domain. The 4-amino group allows for the attachment of various pharmacophoric elements that can confer selectivity and functional activity (agonist, antagonist, or allosteric modulator).[7][9][15]

Enzyme Inhibitors

Beyond kinases and GPCRs, the this compound scaffold has been utilized in the development of inhibitors for other enzyme classes. For example, piperidine-constrained phenethylamines have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose homeostasis, making them relevant for the treatment of type 2 diabetes.[16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core allows for the exploration of structure-activity relationships, guiding the optimization of lead compounds.

Modification Point General Impact on Activity Rationale
N-Ethyl Group Modulates lipophilicity, basicity, and steric interactions.Fine-tuning these properties can improve cell permeability, reduce off-target effects, and optimize binding to the target protein.[17]
4-Amino Substituent Critical for potency and selectivity.The nature of the substituent (e.g., size, electronics, hydrogen bonding capacity) directly influences interactions with the target's binding pocket.[18]
Piperidine Ring Conformation Can impact the orientation of substituents.The chair conformation of the piperidine ring positions the substituents in either axial or equatorial positions, which can significantly affect binding affinity.

Experimental Protocol: Derivatization of this compound via Acylation

This protocol details a general procedure for the acylation of the primary amine of this compound, a common step in the synthesis of compound libraries for screening.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Coupling agent (if starting from a carboxylic acid), e.g., HATU, HOBt/EDC

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by 1M HCl, and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[5]

Diagram: General Workflow for Derivatization

G A This compound D N-Acylation Reaction A->D B Acyl Chloride / Carboxylic Acid + Coupling Agent B->D C Base (e.g., TEA) C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G N-Acylated Derivative Library F->G

Sources

Application Notes and Protocols: N-Ethylpiperidin-4-amine as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethylpiperidin-4-amine is a pivotal heterocyclic amine building block in modern medicinal chemistry. Its unique structural motif, featuring a secondary amine on the piperidine ring, offers a versatile scaffold for the synthesis of a diverse range of pharmaceutical agents. This guide provides an in-depth exploration of the chemical properties, reactivity, and strategic applications of this compound in drug discovery and development. Detailed, field-proven protocols for key synthetic transformations, including amide bond formation and reductive amination, are presented to empower researchers in their quest for novel therapeutics.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged structure in pharmaceutical science, present in over twenty classes of pharmaceuticals and numerous alkaloids.[1][2] Its conformational flexibility allows for effective binding to a wide array of biological targets, making it an incredibly adaptable scaffold in drug design.[3] this compound, a readily available derivative, provides chemists with a strategic entry point into this valuable chemical space. The presence of both a secondary exocyclic amine and a tertiary endocyclic amine allows for selective functionalization, enabling the construction of complex molecular architectures with tailored pharmacological profiles.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62751-62-6[4]
Molecular Formula C₇H₁₆N₂[4]
Molecular Weight 128.22 g/mol [4][5]
Topological Polar Surface Area (TPSA) 24.06 Ų[4]
logP 0.3479[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Boiling Point 106 °C
Density 0.862 g/cm³ at 20 °C

The reactivity of this compound is dominated by the nucleophilicity of its two nitrogen atoms. The exocyclic secondary amine is generally more nucleophilic and less sterically hindered, making it the primary site for reactions such as acylation and alkylation. The endocyclic tertiary amine imparts basicity to the molecule and can participate in salt formation or act as an internal base under certain reaction conditions.

Applications in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a variety of therapeutic agents, including antihistamines, opioid receptor modulators, and kinase inhibitors.

Antihistamines

The piperidine moiety is a common feature in many H1 receptor antagonists.[6] The synthesis of N-(4-piperidinyl)-1H-benzimidazol-2-amines, a class of potent antihistamines, often utilizes piperidine-based building blocks.[7] Synthetic strategies involving alkylation or reductive amination of the piperidine nitrogen are employed to introduce various pharmacophoric groups.[7][8]

Opioid Receptor Modulators

Piperidine and its derivatives are central to the development of opioid receptor modulators.[9][10] The synthesis of potent and selective opioid ligands often involves the functionalization of a piperidine scaffold. For instance, N-phenethyl-4-anilinopiperidine is a key intermediate in the synthesis of the potent opioid analgesic, fentanyl.[11] The synthesis of such compounds frequently involves the reductive amination of a piperidone precursor.[11]

Kinase Inhibitors

The piperidine ring serves as a versatile scaffold for the design of kinase inhibitors, which are crucial in oncology and inflammation research.[12][13][14] For example, extension at the 5-position of an oxindole ring with an ethyl piperidine group proved beneficial for both biochemical and cellular potencies in a series of receptor tyrosine kinase inhibitors.[15] The synthesis of such inhibitors often involves amide coupling reactions to link the piperidine moiety to a heterocyclic core.[16]

Detailed Synthetic Protocols

The following protocols provide step-by-step methodologies for common and critical transformations involving this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the coupling of this compound with an acyl chloride, a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients.

Rationale: The Schotten-Baumann reaction conditions are employed, where a base is used to neutralize the HCl byproduct, driving the reaction to completion.[17] Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.

Workflow Diagram:

Amide_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Amine_Solution Dissolve Amine & Base in DCM Amine->Amine_Solution Base Triethylamine (1.2 eq) Base->Amine_Solution Solvent_Prep Anhydrous DCM Solvent_Prep->Amine_Solution Cooling Cool to 0 °C Amine_Solution->Cooling Addition Add Acyl Chloride Solution Dropwise Cooling->Addition Acyl_Chloride Acyl Chloride (1.1 eq) Acyl_Solution Prepare Acyl Chloride Solution Acyl_Chloride->Acyl_Solution Solvent_Acyl Anhydrous DCM Solvent_Acyl->Acyl_Solution Acyl_Solution->Addition Stir Stir at RT (4-16 h) Addition->Stir Quench Wash with aq. NaHCO₃ Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amide Purify->Product

Caption: Workflow for Amide Coupling Reaction.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination with an Aldehyde/Ketone

This protocol describes the formation of a new carbon-nitrogen bond via reductive amination, a cornerstone of amine synthesis.[18][19][20]

Rationale: This one-pot procedure involves the initial formation of an iminium ion intermediate from the amine and carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[21][22] NaBH(OAc)₃ is preferred as it is less reactive towards the starting carbonyl compound compared to other hydrides like sodium borohydride.[19] A catalytic amount of acetic acid facilitates the formation of the iminium ion.[23]

Workflow Diagram:

Reductive_Amination cluster_imine Iminium Formation cluster_reduction Reduction cluster_workup Work-up & Purification Amine This compound (1.0 eq) Mix Combine and Stir (1-2 h at RT) Amine->Mix Carbonyl Aldehyde/Ketone (1.2 eq) Carbonyl->Mix Solvent_Imine DCE or DCM Solvent_Imine->Mix Acid Acetic Acid (catalytic) Acid->Mix Add_Reducer Add Reducer Portion-wise Mix->Add_Reducer Reducer NaBH(OAc)₃ (1.5 eq) Reducer->Add_Reducer Stir_Reduce Stir at RT (12-24 h) Add_Reducer->Stir_Reduce Quench Quench with aq. NaHCO₃ Stir_Reduce->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Amine Purify->Product

Caption: Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE or DCM, add the aldehyde or ketone (1.2 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24] Operations should be conducted in a well-ventilated fume hood.[25] It is classified as harmful and an irritant, and may cause skin and eye irritation.[5][26] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[24][25]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical compounds. Its strategic use, facilitated by robust and reliable protocols for key transformations such as amide coupling and reductive amination, enables the efficient construction of complex molecular entities. A thorough understanding of its reactivity and careful execution of synthetic procedures will continue to empower medicinal chemists in the discovery and development of novel therapeutics.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • ChemScene. (n.d.). This compound. ChemScene.
  • Sigma-Aldrich. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride. Sigma-Aldrich.
  • Parchem. (n.d.). This compound (Cas 62751-62-6). Parchem.
  • Leenaerts, J., et al. (1991). New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. Journal of Medicinal Chemistry, 34(8), 2483-2489.
  • Sigma-Aldrich. (2023). Safety Data Sheet. Sigma-Aldrich.
  • Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N-ETHYLPIPERIDINE-4-CARBOXAMIDE. ChemicalBook.
  • CymitQuimica. (n.d.). N-Ethyl-1-methylpiperidin-4-amine. CymitQuimica.
  • Chiralen. (n.d.). N-Ethyl-1-methylpiperidin-4-amine. Chiralen.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information.
  • Leenaerts, J., et al. (1992). New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. Journal of Medicinal Chemistry, 35(19), 3691-3696.
  • Alchem.Pharmtech. (n.d.). CAS 62751-62-6 | this compound. Alchem.Pharmtech.
  • PubChem. (n.d.). N-Ethylpiperidine. National Center for Biotechnology Information.
  • Gollapalle, L., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5698.
  • Shafiee, A., et al. (2005). Synthesis and anti-inflammatory effects of new piperazine and ethanolamine derivatives of H(1)-antihistaminic drugs. Archiv der Pharmazie, 338(4), 175-180.
  • BenchChem. (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis. BenchChem.
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Matassini, C., Clemente, F., & Goti, A. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 226-248.
  • Huang, R., et al. (2020). Synthesis of anti-allergic drugs. RSC Advances, 10(10), 5678-5698.
  • Goti, A., et al. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(11), 2099.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • BenchChem. (n.d.). 4-Ethylpiperidin-4-amine dihydrochloride. BenchChem.
  • Kim, M. H., et al. (2012). The design, synthesis, and biological evaluation of potent receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5044-5048.
  • Harris, S. F., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3234-3238.
  • Kumar, V., et al. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of Medicinal Chemistry, 60(16), 7077-7088.
  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6604.
  • Vanderah, T. W. (2018). New opioid receptor modulators and agonists. Trends in Pharmacological Sciences, 39(10), 843-853.
  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Singh, R. P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(48), 6296-6299.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Pharmatech. (n.d.). The Significance of Piperazine Derivatives in Modern Drug Discovery. Pharmatech.
  • Harris, S. F., et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3234-3238.
  • Tarasova, Y. A., & Galkin, K. I. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12531-12589.
  • Pharmatech. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Pharmatech.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • CK-12 Foundation. (2023). Chemical Properties of Amines. CK-12 Foundation.
  • BenchChem. (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. BenchChem.
  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. Google Patents.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-13.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073.

Sources

Application Note: A Comprehensive Guide to the Analytical Quantification of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed overview and robust protocols for the quantitative analysis of N-Ethylpiperidin-4-amine (CAS 62751-62-6).[1][2] As a key intermediate and potential impurity in pharmaceutical manufacturing, its precise quantification is critical for ensuring product quality, safety, and regulatory compliance. This document explores three primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section explains the underlying scientific principles, causality behind procedural choices, and provides field-proven, step-by-step protocols suitable for implementation in research and quality control laboratories. All methodologies are presented within the framework of established validation principles, such as those outlined by the International Council for Harmonisation (ICH).[3][4][5][6]

Introduction and Physicochemical Rationale

This compound is a cyclic secondary amine with properties that present distinct challenges and opportunities for analytical quantification. Understanding these properties is fundamental to selecting and optimizing an appropriate analytical method.

  • Structure and Basicity: With a molecular weight of 128.22 g/mol and a basic piperidine ring, this compound is readily protonated in acidic conditions. This characteristic is exploited in reversed-phase chromatography to ensure good peak shape and retention.

  • UV Absorbance: The molecule lacks a significant chromophore, resulting in very low UV absorbance. This makes direct UV detection challenging for trace-level analysis and is a primary driver for considering derivatization or employing more sensitive detection techniques like mass spectrometry.

  • Polarity and Volatility: As a polar amine, it can exhibit poor peak shape in gas chromatography due to interactions with active sites in the GC flow path.[7] Chemical derivatization is often required to increase volatility and reduce peak tailing for robust GC analysis.

The choice of analytical technique is therefore a function of the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Sample Preparation: A Critical Prerequisite

Effective sample preparation is essential to remove interfering matrix components and concentrate the analyte, thereby improving the accuracy and reliability of the analysis.[8][9] The choice of technique depends on the sample matrix (e.g., Active Pharmaceutical Ingredient (API), reaction mixture, biological fluid).

Protocol: Solid-Phase Extraction (SPE) for Complex Matrices

This protocol is designed to isolate polar amines from complex sample matrices.

  • Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.

  • Loading: Load the dissolved and pH-adjusted (pH < 4) sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the this compound with 2 mL of methanol containing 2% ammonium hydroxide. The basic modifier neutralizes the amine, reducing its interaction with the stationary phase.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Analytical Methodologies and Protocols

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
  • Principle of Causality: This method is suitable for purity assays where this compound is a major component. The use of an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is critical. It protonates the amine analyte to [Analyte-H]+, which minimizes peak tailing caused by interaction with residual silanols on the C18 stationary phase and ensures reproducible retention. Detection is set at a low wavelength (~210 nm) to maximize the otherwise weak signal.

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in diluent. Create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range.

  • Injection: Inject 10 µL of each standard and sample.

  • Data Analysis: Construct a calibration curve by plotting peak area against concentration. Quantify the sample concentration from this curve.

ParameterRecommended Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector 210 nm
Diluent 50:50 Water:Acetonitrile
Table 1: HPLC-UV Chromatographic Conditions.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Causality: GC-MS is a powerful tool for separation and identification but can be challenging for polar amines.[7] Direct injection often leads to severe peak tailing and poor sensitivity. Derivatization, for example with trifluoroacetic anhydride (TFAA), is employed to block the active amine protons. This increases the molecule's volatility and thermal stability while reducing its polarity, resulting in symmetric peak shapes and improved chromatographic performance on standard non-polar GC columns.[10]

  • Derivatization: To 100 µL of the sample extract (dried), add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature.

  • Evaporation: Gently evaporate the excess reagent under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for injection.

  • Injection: Inject 1 µL into the GC-MS system.

  • Data Analysis: Use Selected Ion Monitoring (SIM) of a characteristic ion of the derivatized analyte for quantification.

ParameterRecommended Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Mode Splitless (1 µL)
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Table 2: GC-MS Operating Conditions.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Causality: LC-MS/MS is the definitive method for trace-level quantification of this compound, offering unparalleled sensitivity and selectivity, especially in highly complex matrices.[11][12] Electrospray Ionization (ESI) in positive mode is ideal for this basic amine, efficiently generating the protonated parent ion [M+H]+ at m/z 129.2. In the mass spectrometer's collision cell, this parent ion is fragmented into specific, stable product ions. By monitoring a specific parent-to-product ion transition (Multiple Reaction Monitoring, MRM), the instrument can selectively detect the analyte, filtering out background noise and co-eluting matrix components. This makes the method both highly sensitive and robust.[13][14]

MethodSelection goal Analytical Goal purity Purity Assay (High Concentration) goal->purity trace Trace Impurity Analysis (Low Concentration, Complex Matrix) goal->trace hplc HPLC-UV - Simple, robust - Low sensitivity purity->hplc gcms GC-MS - Good sensitivity - Requires derivatization trace->gcms lcmsms LC-MS/MS - Highest sensitivity & selectivity - No derivatization needed trace->lcmsms

  • System Preparation: Equilibrate the LC-MS/MS system with the mobile phase until a stable spray and baseline are observed.

  • Standard Preparation: Prepare a stock solution at 100 µg/mL. Serially dilute in the mobile phase to create calibration standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample with the mobile phase to a concentration expected to fall within the calibration curve.

  • Injection: Inject 5 µL of each standard and sample.

  • Data Analysis: Quantify using the peak area ratio of the analyte to an internal standard (if used) against the calibration curve.

ParameterRecommended Condition
LC Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Gradient 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
MRM Transition Quantifier: 129.2 → 112.2Qualifier: 129.2 → 84.1
Table 3: LC-MS/MS Operating Conditions.

Method Validation: Ensuring Trustworthy Data

Every analytical protocol must be validated to ensure it is fit for its intended purpose.[15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound in the specific sample matrix. The validation should be performed according to the ICH Q2(R1) guideline.[3][5][6]

Validation ParameterDescription & Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). Criteria: Peak purity analysis, no interference at the analyte's retention time in blank/placebo injections.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. Criteria: Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies. Criteria: Mean recovery of 80-120% for impurity analysis.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). Criteria: Relative Standard Deviation (%RSD) ≤ 15% at LOQ, ≤ 10% for higher concentrations.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria: Signal-to-noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria: S/N ≥ 10 and acceptable precision/accuracy.[16]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Table 4: Key Method Validation Parameters based on ICH Q2(R1).[3][17]

Conclusion

The quantification of this compound can be successfully achieved through several analytical techniques. For routine analysis and purity assessments at higher concentrations, RP-HPLC-UV offers a simple and robust solution. For more demanding applications requiring higher sensitivity, GC-MS with derivatization is a viable option. For trace-level quantification in complex matrices, where the highest degree of sensitivity and specificity is required, LC-MS/MS is the superior methodology. The selection of the appropriate method should be based on a thorough consideration of the analytical requirements, sample matrix, and available resources. All chosen methods must be properly validated to ensure the generation of scientifically sound and defensible data.

References

  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Swartz, M. E., & Krull, I. S. Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • Swartz, M. E., Krull, I. S., & Orr, J. D. Validation of Impurity Methods, Part I. LCGC International. [Link]

  • Jadhav, S. B., et al. Analytical method validation: A brief review. Journal of Pharmaceutical and Biological Sciences. [Link]

  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. [Link]

  • NIH. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Institutes of Health. [Link]

  • SINTEF. Methodology for analysis of amines, nitrosamines and other degradation products. Gassnova. [Link]

  • Agilent. GC AND GC/MS Your Essential Resource for Columns & Supplies. Agilent Technologies. [Link]

  • PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. PubMed. [Link]

  • ResearchGate. Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Pangarkar, K. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • LabRulez. Bulletin 737F Amines Analysis by Packed Column GC. LabRulez GCMS. [Link]

  • Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

  • A Validated LC-MS/MS Method for Determination at Trace Level of Nitrosamine Impurities in Doxofylline API. Journal of Pharmaceutical Research International. [Link]

  • Mitra, S. Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A. [Link]

  • ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Kumar, A., et al. Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. Journal of Applied Pharmaceutical Science. [Link]

  • MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthetic Utility of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpiperidin-4-amine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a secondary amine on the piperidine ring and a primary exocyclic amine, offers two distinct points for chemical modification. This guide provides an in-depth exploration of the key reaction protocols involving this compound, focusing on amide bond formation, reductive amination, and N-alkylation. The protocols are presented with detailed, step-by-step instructions, mechanistic insights, and practical considerations to empower researchers in leveraging this valuable synthetic intermediate.

Core Physicochemical Properties and Safety Considerations

Understanding the fundamental properties of this compound is critical for its effective use in synthesis. The piperidine nitrogen is a tertiary amine, while the exocyclic amino group is primary. The lone pair of electrons on each nitrogen atom confers basicity and nucleophilicity, which are central to its reactivity.[3]

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 62751-62-6[4][5][6]
Molecular Formula C₇H₁₆N₂[4][7]
Molecular Weight 128.22 g/mol [4][7]
Topological Polar Surface Area 29.3 Ų[7]
Predicted LogP 0.3479[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Safety Profile:

This compound and its derivatives are classified as irritants and may be harmful if swallowed or in contact with skin.[1][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[9][10][11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors.[8][9] In case of contact with eyes, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9]

Reaction Protocol: Amide Bond Formation

The formation of an amide bond is one of the most crucial reactions in drug discovery, forming the backbone of peptides and a vast array of pharmacologically active molecules.[12][13] this compound's primary amino group readily participates in nucleophilic acyl substitution with activated carboxylic acids to form stable amide linkages.

Mechanistic Rationale

The reaction proceeds by the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of an activated carboxylic acid derivative (e.g., an acyl chloride or an in situ generated active ester).[14][15] The use of coupling reagents with carboxylic acids generates a highly reactive intermediate that is susceptible to aminolysis, avoiding the need to prepare harsh acyl chlorides.

cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Formation R-COOH Carboxylic Acid Active_Ester Activated Intermediate (Active Ester) R-COOH->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt/EDC) Coupling_Reagent->Active_Ester Amine This compound Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse & Leaving Group Expulsion

Caption: General workflow for amide bond formation.

Protocol: Amide Coupling with an Acyl Chloride

This protocol provides a general method for reacting this compound with an acyl chloride, a highly reactive carboxylic acid derivative.

Materials:

  • This compound

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution. The addition is often exothermic and generates HCl, which is neutralized by the base.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.[16]

Reaction Protocol: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the N-alkylation of the primary amino group of this compound.[17][18] This one-pot reaction involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary amine.[19][20]

Mechanistic Rationale

The key to this reaction's success is the use of a mild reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[20] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its mild nature and tolerance of the slightly acidic conditions required for imine formation.[20][21][22]

Start This compound + Aldehyde/Ketone Imine_Formation Imine/Iminium Ion Formation (Slightly Acidic, e.g., AcOH) Start->Imine_Formation Reduction In-situ Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Product N-Alkylated Product Reduction->Product Workup Aqueous Workup (e.g., NaHCO₃ quench) Product->Workup Purification Purification (Chromatography) Workup->Purification

Caption: Experimental workflow for reductive amination.

Protocol: N-Alkylation via Reductive Amination

This protocol describes a general procedure for the alkylation of this compound using an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DCE or DCM, add the aldehyde or ketone (1.1 eq) at room temperature.[22]

  • If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture for 30-60 minutes.[16]

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition may cause gas evolution.

  • Stir the reaction mixture at room temperature for 12 to 24 hours.[21]

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by the slow and careful addition of saturated aqueous NaHCO₃ solution.[21][23]

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[23]

  • Purify the crude product by silica gel column chromatography.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationKey AdvantagesConsiderations
Sodium Triacetoxyborohydride NaBH(OAc)₃Mild and selective for imines/iminiums; tolerant of acidic conditions.[19][20][22]Can be moisture sensitive.
Sodium Cyanoborohydride NaBH₃CNEffective and selective; stable in weakly acidic solutions.[20][24]Highly toxic cyanide byproduct.
Sodium Borohydride NaBH₄Inexpensive and readily available.Can reduce the starting aldehyde/ketone; often requires pH control.[20]

Reaction Protocol: N-Alkylation of the Piperidine Ring

The tertiary amine of the piperidine ring can also undergo N-alkylation, typically with more reactive alkylating agents like alkyl halides. This reaction proceeds via a standard SN2 mechanism.

Mechanistic Rationale

The nucleophilic piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of base is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[25] A non-nucleophilic base like potassium carbonate is often preferred to avoid competing reactions.

Piperidine_N Piperidine-N: (Nucleophile) Transition_State [Transition State] Piperidine_N->Transition_State Alkyl_Halide R-X (Electrophile) Alkyl_Halide->Transition_State Product N-Alkylated Piperidinium Salt Transition_State->Product Final_Product Final N-Alkylated Product Product->Final_Product Deprotonation Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: Simplified SN2 mechanism for N-alkylation.

Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the alkylation of the piperidine nitrogen.

Materials:

  • This compound (or a derivative where the primary amine is protected)

  • Alkyl iodide or bromide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the this compound substrate (1.0 eq) in anhydrous DMF or acetonitrile.

  • Add the base (e.g., K₂CO₃, 2.0 eq).

  • Add the alkylating agent (e.g., ethyl iodide, 1.2 eq).[21]

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for several hours to overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the amine salt intermediates and facilitate the SN2 reaction.[21]

  • Base: An excess of a non-nucleophilic base like K₂CO₃ is used to neutralize the acid byproduct without competing with the amine nucleophile.[25]

  • Control: To minimize the formation of over-alkylated quaternary ammonium salts, the alkylating agent can be added slowly to a solution where the amine is in excess.[25]

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • Sigma-Aldrich.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
  • BenchChem. 4-Ethylpiperidin-4-amine dihydrochloride | CAS 1774896-82-0.
  • ChemScene. This compound | CAS 62751-62-6.
  • Alchem.Pharmtech. This compound | CAS 62751-62-6.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules.
  • Cayman Chemical. (2023).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. J. Soc. Ouest-Afr. Chim.
  • Akimova, T., et al. (2021).
  • The Organic Chemistry Tutor. (2025).
  • BenchChem. (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • Parchem. This compound (Cas 62751-62-6).
  • PubChem. 1-Ethylpiperidin-4-amine | C7H16N2.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Schepmann, D., et al. (2018).
  • Umehara, A., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Arulraj, R., et al. (2021).
  • PubChem. N-Ethylpiperidine | C7H15N.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (2025).
  • ResearchGate. (2017).
  • CK-12 Foundation. (2025). Chemical Properties of Amines.
  • Google Patents. (1971).
  • CORE. Catalytic Approaches to the Synthesis of Amide Bonds.
  • ACS Green Chemistry Institute.
  • National Institutes of Health.
  • OCPro. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube.
  • Chemistry For Everyone. (2025).
  • Defense Technical Information Center. (2025). Piperidine Synthesis.

Sources

Application Notes and Protocols: N-Ethylpiperidin-4-amine in the Development of CNS Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its inherent structural features facilitate favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This guide provides an in-depth exploration of N-Ethylpiperidin-4-amine, a versatile building block for the synthesis of novel CNS agents. We will delve into detailed synthetic protocols, structure-activity relationship (SAR) insights, and the mechanistic rationale for its application in drug discovery, empowering researchers to leverage this scaffold in the development of next-generation neurological therapeutics.

The Strategic Advantage of the this compound Scaffold

The this compound moiety offers a unique combination of structural and physicochemical properties that make it an attractive starting point for the design of CNS-active compounds. The piperidine ring provides a rigid, three-dimensional framework that can be appropriately substituted to orient functional groups for optimal interaction with biological targets. The basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges or hydrogen bonds with receptor active sites.

The N-ethyl group, in particular, plays a significant role in modulating the pharmacological profile of the resulting derivatives. Compared to an N-methyl or N-unsubstituted analog, the N-ethyl group can:

  • Fine-tune Lipophilicity: The addition of the ethyl group increases lipophilicity, which can enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy.

  • Influence Receptor Affinity and Selectivity: The steric bulk of the ethyl group can influence the binding orientation of the molecule within a receptor pocket, potentially leading to increased affinity and/or selectivity for a specific receptor subtype. For instance, studies on sigma-1 (σ1) receptor ligands have shown that substitution on the piperidine nitrogen, including with an ethyl group, can significantly impact receptor affinity.[1]

  • Modify Metabolic Stability: The N-ethyl group can alter the metabolic profile of the compound, potentially blocking sites of metabolism and increasing the drug's half-life.

The 4-amino group serves as a key handle for introducing a wide array of substituents, allowing for the exploration of diverse chemical space and the optimization of interactions with the target protein.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving reductive amination of a commercially available N-protected 4-piperidone, followed by deprotection.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines the synthesis starting from 1-Boc-4-piperidone.

Step 1: Reductive Amination

  • Reaction: 1-Boc-4-piperidone reacts with ethylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

  • Materials:

    • 1-Boc-4-piperidone

    • Ethylamine (2 M solution in THF or as a gas)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-Boc-4-piperidone (1.0 eq) in DCM or DCE.

    • Add ethylamine (1.2 - 1.5 eq). If using a solution, add it directly. If using gas, bubble it through the solution.

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, controlling any effervescence.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product, tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

Step 2: Boc Deprotection

  • Reaction: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.

  • Materials:

    • tert-butyl 4-(ethylamino)piperidine-1-carboxylate (from Step 1)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Diethyl ether

  • Procedure:

    • Dissolve the crude product from Step 1 in DCM.

    • Add TFA (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in a minimal amount of water and basify with saturated aqueous NaHCO₃ solution until the pH is > 9.

    • Extract the aqueous layer with DCM or diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection 1_Boc_4_piperidone 1-Boc-4-piperidone Reductive_Amination Reductive Amination (NaBH(OAc)₃, DCM/DCE) 1_Boc_4_piperidone->Reductive_Amination Ethylamine Ethylamine Ethylamine->Reductive_Amination Intermediate tert-butyl 4-(ethylamino)piperidine-1-carboxylate Reductive_Amination->Intermediate Deprotection Boc Deprotection (TFA or HCl in Dioxane) Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product G Start This compound Acylation N-Acylation (Acyl Halides, Carboxylic Acids) Start->Acylation Alkylation N-Alkylation (Alkyl Halides, Reductive Amination) Start->Alkylation Arylation N-Arylation (Buchwald-Hartwig, SₙAr) Start->Arylation Amide Amide Derivatives Acylation->Amide Substituted_Amine Substituted Amine Derivatives Alkylation->Substituted_Amine Aryl_Amine N-Aryl Amine Derivatives Arylation->Aryl_Amine

Sources

Application Notes and Protocols: The Strategic Application of N-Ethylpiperidin-4-amine in Agrochemical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive guide for researchers, scientists, and professionals engaged in agrochemical discovery. We will explore the utility of N-Ethylpiperidin-4-amine as a versatile building block for the synthesis of novel crop protection agents. The piperidine scaffold is a well-established pharmacophore in both pharmaceuticals and agrochemicals, prized for its ability to confer advantageous physicochemical properties and potent biological activity.[1][2][3] This document provides detailed synthetic protocols, explains the rationale behind experimental choices, and outlines methodologies for the biological evaluation of candidate compounds derived from this compound.

Introduction: The Piperidine Moiety in Modern Agrochemicals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of bioactive molecules.[1][3] In the agrochemical sector, its incorporation into the molecular structure of active ingredients can enhance efficacy, systemic movement within the plant, and metabolic stability.[1] Notable examples of commercial agrochemicals featuring the piperidine scaffold include the insecticide Spiropidion and the fungicide Oxathiapiprolin, which demonstrate the broad applicability of this structural motif in controlling a range of agricultural pests and diseases.[4][5]

This compound, with its reactive primary amine and ethylated ring nitrogen, presents a particularly interesting starting point for generating diverse chemical libraries. The ethyl group can influence properties like lipophilicity and metabolic stability, while the 4-amino group provides a convenient handle for introducing a wide array of chemical functionalities, allowing for fine-tuning of the molecule's biological target specificity and overall performance.

Synthesis of this compound: A Key Intermediate

The efficient synthesis of this compound is a critical first step. A common and robust method is the reductive amination of N-ethyl-4-piperidone. This approach is widely used for the synthesis of N-substituted 4-aminopiperidines due to its high yields and operational simplicity.[6][7]

Protocol 2.1: Reductive Amination of N-Ethyl-4-piperidone

This protocol details the synthesis of this compound from N-ethyl-4-piperidone using ammonia and a reducing agent.

Materials:

  • N-Ethyl-4-piperidone

  • Ammonia (7N solution in Methanol)

  • Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve N-ethyl-4-piperidone (1.0 eq) in methanol.

  • Amine Addition: To the stirred solution, add a 7N solution of ammonia in methanol (10-20 eq). The large excess of ammonia drives the equilibrium towards the formation of the intermediate imine.

  • Reductant Addition: Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Note: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. NaBH(OAc)₃ is a less toxic alternative.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperidone.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the resulting aqueous residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer two more times with dichloromethane.

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, the product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality and Justification:

  • Excess Ammonia: The use of a large excess of ammonia is crucial to favor the formation of the imine intermediate over side reactions.

  • Choice of Reducing Agent: Sodium cyanoborohydride is effective at reducing imines in the presence of ketones, which minimizes the reduction of the starting N-ethyl-4-piperidone. Sodium triacetoxyborohydride offers a safer alternative with similar selectivity.[8]

  • Aqueous Work-up: The basic wash with sodium bicarbonate removes any acidic byproducts and ensures the final product is in its free base form.

G start N-Ethyl-4-piperidone intermediate Imine Intermediate start->intermediate Imination product This compound intermediate->product Reduction reagents1 + Ammonia (in MeOH) reagents1->start reagents2 + NaBH3CN reagents2->intermediate

Caption: Synthesis of this compound via reductive amination.

Application in the Synthesis of Novel Agrochemical Candidates

This compound is an ideal scaffold for creating libraries of potential fungicides, herbicides, or insecticides. The primary amine can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups commonly found in active agrochemicals.

Protocol 3.1: Synthesis of a Candidate Fungicide via Amide Coupling

This protocol describes a general method for coupling this compound with a carboxylic acid to form a novel amide derivative, a common structural motif in fungicides.

Materials:

  • This compound

  • A substituted benzoic acid (e.g., 2-chloro-4-nitrobenzoic acid, as a representative example)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Lithium chloride (LiCl) solution (5%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the chosen carboxylic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature for 4-12 hours. Monitor for the disappearance of the starting materials using TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and a 5% LiCl aqueous solution (this helps to remove DMF).

    • Wash the organic layer sequentially with 5% LiCl solution (twice), saturated aqueous NaHCO₃ solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Causality and Justification:

  • Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers are present). It activates the carboxylic acid to facilitate nucleophilic attack by the amine.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the acid generated during the reaction.

  • Washing Steps: The LiCl washes are particularly effective at removing residual DMF, which is a high-boiling point solvent. The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.

G amine This compound product Target Amide (Potential Agrochemical) amine->product acid R-COOH (e.g., Substituted Benzoic Acid) activated_acid Activated Acid Intermediate acid->activated_acid Activation activated_acid->product Amide Bond Formation reagents + HATU, DIPEA in DMF reagents->acid

Caption: General workflow for amide synthesis from this compound.

Biological Evaluation of Synthesized Compounds

Once a library of derivatives is synthesized, they must be screened for biological activity. The following is a general protocol for an in vitro antifungal assay.

Protocol 4.1: In Vitro Antifungal Activity Assay (Microtiter Plate)

This protocol assesses the ability of synthesized compounds to inhibit the mycelial growth of a target plant pathogenic fungus.

Materials:

  • Synthesized test compounds

  • Target fungus (e.g., Phytophthora capsici, Sclerotinia sclerotiorum)[9]

  • Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Commercial fungicide (e.g., Azoxystrobin) as a positive control[5][9]

  • Spectrophotometer (plate reader)

Procedure:

  • Stock Solutions: Prepare stock solutions of the test compounds and the positive control in DMSO at a concentration of 10 mg/mL.

  • Fungal Inoculum: Grow the target fungus on PDA plates. From an actively growing culture, prepare a mycelial suspension in sterile PDB.

  • Plate Preparation:

    • Add PDB to each well of a 96-well plate.

    • Create a serial dilution of the test compounds in the plate to achieve a range of final concentrations (e.g., 200, 100, 50, 25, 12.5, 6.25 µg/mL). Ensure the final DMSO concentration is below 1% to avoid solvent toxicity.

    • Include wells with PDB and DMSO only (negative control) and wells with the commercial fungicide (positive control).

  • Inoculation: Add the fungal mycelial suspension to each well.

  • Incubation: Cover the plates and incubate at a suitable temperature (e.g., 25°C) for 48-72 hours, or until the fungal growth in the negative control wells is substantial.

  • Data Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration using the formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100

    • Determine the EC₅₀ value (the concentration that causes 50% inhibition of growth) for each active compound by plotting the inhibition percentage against the log of the concentration and fitting the data to a dose-response curve.

Data Presentation:

The results of the antifungal screening can be summarized in a table for easy comparison.

Compound IDTarget FungusEC₅₀ (µg/mL)
Candidate 1P. capsici8.4
Candidate 2P. capsici>100
Candidate 3S. sclerotiorum12.8
AzoxystrobinP. capsici20.6
AzoxystrobinS. sclerotiorum63.6

Note: Data in the table is hypothetical and for illustrative purposes, based on values found for other piperidine-containing compounds.[9]

Conclusion

This compound is a highly valuable and versatile intermediate for agrochemical research. Its straightforward synthesis and the reactivity of its primary amino group allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for synthesizing this key building block and for creating and evaluating novel candidate agrochemicals. By leveraging the established importance of the piperidine scaffold, researchers can efficiently explore new chemical space in the ongoing effort to develop next-generation crop protection solutions.

References

Application Notes and Protocols: N-Ethylpiperidin-4-amine as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the exploration of N-Ethylpiperidin-4-amine as a ligand in coordination chemistry. Recognizing the novelty of this specific ligand, this guide is structured to empower researchers to initiate and conduct foundational studies. It combines theoretical considerations based on the ligand's structure with adaptable, field-proven protocols for synthesis, characterization, and preliminary application screening. The causality behind experimental choices is emphasized to facilitate intelligent adaptation and troubleshooting.

Part 1: Foundational Insights into this compound as a Ligand

This compound, with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol , is a bifunctional molecule featuring two potential donor sites for metal coordination: the endocyclic piperidine nitrogen and the exocyclic secondary amine nitrogen.[1] A comprehensive review of current literature indicates that while piperidine and its derivatives are widely used in coordination chemistry, this compound itself is an underexplored ligand.[2] This presents a unique opportunity for novel research and the discovery of new coordination complexes with potentially interesting properties.

1.1. Structural and Electronic Considerations

The coordination behavior of this compound will be dictated by the interplay of steric and electronic factors.

  • Donor Atoms: The ligand possesses two nitrogen atoms, both of which are potential Lewis bases capable of donating a lone pair of electrons to a metal center.[2] The exocyclic secondary amine is generally more basic and less sterically hindered than the endocyclic tertiary amine, suggesting it might be the preferential coordination site in the formation of simple monodentate complexes.

  • Steric Hindrance: The ethyl group on the exocyclic amine and the piperidine ring itself introduce moderate steric bulk. This can influence the coordination number of the metal center, the geometry of the resulting complex, and the stability of the metal-ligand bond.[2]

  • Potential Coordination Modes: this compound can adopt several coordination modes, which is a key variable to investigate:

    • Monodentate: Coordination through either the exocyclic N-ethylamino nitrogen or the endocyclic piperidine nitrogen.

    • Bridging: The ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal. This could lead to the formation of coordination polymers or polynuclear complexes.

    • Chelating: While direct chelation to a single metal center is unlikely due to the rigid piperidine scaffold separating the two nitrogen atoms, intramolecular hydrogen bonding or interactions with other ligands could influence the overall complex structure.

The flexibility of the piperidine ring (chair-boat conformations) can also play a role in the final geometry of the coordination complex.

1.2. Potential Applications

Drawing parallels from other piperidine-based ligands, coordination complexes of this compound could be investigated for several applications:

  • Catalysis: Metal complexes with sterically-tuned ligands are valuable in catalysis, influencing selectivity and activity.[2][3] The steric profile of this compound could be beneficial in reactions like polymerization or asymmetric synthesis.[4]

  • Bioinorganic Chemistry and Drug Development: The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[5][6] Metal complexation can enhance the biological activity of organic ligands.[7] Therefore, metal complexes of this compound could be screened for antimicrobial, antifungal, or anticancer properties.[7][8]

  • Materials Science: Piperidine-based ligands have been used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage and separation.[2][9]

Part 2: Experimental Protocols

The following protocols are designed as general starting points for the synthesis and characterization of novel coordination complexes with this compound. They are based on established methods in coordination chemistry and should be optimized for each specific metal precursor and target complex.[10][11]

2.1. General Protocol for the Synthesis of this compound Metal Complexes

This protocol describes a general method for reacting this compound with a metal salt to form a coordination complex. The choice of solvent, temperature, and stoichiometry are critical variables.

Causality behind Experimental Choices:

  • Solvent: Anhydrous solvents are crucial to prevent the coordination of water molecules, which can compete with the desired ligand. Methanol or ethanol are good starting points as they can dissolve a wide range of metal salts and the amine ligand.[7] For highly air- or moisture-sensitive reactions, solvents like anhydrous acetonitrile or THF under an inert atmosphere (N₂ or Ar) are recommended.

  • Stoichiometry (Ligand:Metal Ratio): The molar ratio of ligand to metal precursor will strongly influence the final product. A 1:1 or 2:1 ratio is often a good starting point for targeting simple mononuclear complexes. Higher ratios may be needed depending on the coordination number of the metal.

  • Temperature: Room temperature stirring is often sufficient for complex formation. However, heating (reflux) can be used to overcome kinetic barriers and drive the reaction to completion, though it may also lead to decomposition in some cases.[12]

Step-by-Step Methodology:

  • Preparation of Reactant Solutions:

    • In a clean, dry Schlenk flask, dissolve the metal salt (e.g., CoCl₂, Cu(NO₃)₂, Zn(OAc)₂) in a minimal amount of a suitable anhydrous solvent (e.g., 10 mL of methanol).

    • In a separate flask, dissolve this compound in the same solvent. The molar ratio should be chosen based on the desired stoichiometry (e.g., for a 2:1 complex with 1 mmol of metal salt, use 2 mmol of the ligand).

  • Reaction:

    • Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.

    • Observe for any immediate changes, such as color change or precipitation, which may indicate complex formation.

  • Reaction Completion & Isolation:

    • Stir the reaction mixture for a set period (e.g., 2-24 hours) at a controlled temperature (room temperature or reflux). Monitor the reaction by thin-layer chromatography (TLC) if applicable.

    • If a precipitate forms, it can be isolated by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • If no precipitate forms, the product may be induced to crystallize by slow evaporation of the solvent, or by the addition of a less polar co-solvent (e.g., diethyl ether) to a more polar solution (e.g., methanol).

  • Purification:

    • Recrystallization is the primary method for purifying the solid complex. This involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form high-purity crystals.

Workflow for Synthesis of a Novel Coordination Complex

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_iso Isolation & Purification Metal_Salt Dissolve Metal Salt in Anhydrous Solvent Mix Slowly Add Ligand Solution to Metal Solution Metal_Salt->Mix Ligand Dissolve Ligand in Anhydrous Solvent Ligand->Mix Stir Stir at Controlled Temperature (2-24h) Mix->Stir Precipitate Precipitate Forms? Stir->Precipitate Filter Filter, Wash, Dry Precipitate->Filter Yes Evaporate Slow Evaporation or Anti-Solvent Addition Precipitate->Evaporate No Recrystallize Recrystallize for Purity Filter->Recrystallize Evaporate->Recrystallize Final_Product Pure Crystalline Complex Recrystallize->Final_Product

Caption: Generalized workflow for the synthesis of metal complexes.

2.2. Protocol for Characterization of Complexes

A combination of spectroscopic and analytical techniques is essential to confirm the identity and structure of the newly synthesized complexes.[13]

TechniqueInformation ProvidedExpected Observations for a Hypothetical [M(this compound)₂]Cl₂ Complex
FT-IR Spectroscopy Identifies functional groups and confirms ligand coordination.Shifts in the N-H stretching and bending frequencies of the amine groups upon coordination to the metal center. Appearance of new low-frequency bands corresponding to M-N bonds.
¹H and ¹³C NMR Spectroscopy Provides information on the ligand's chemical environment. (For diamagnetic complexes, e.g., Zn(II)).Shifts in the proton and carbon signals of the piperidine ring and ethyl group upon coordination. The magnitude and direction of the shift can indicate which nitrogen atom is coordinated.
UV-Vis Spectroscopy Provides information on the electronic transitions and coordination geometry (especially for transition metals).For d-block metals like Co(II) or Cu(II), observation of d-d transitions in the visible region, which are characteristic of the complex's geometry (e.g., octahedral vs. tetrahedral).[12]
Elemental Analysis (CHN) Determines the empirical formula of the complex.The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula.
Mass Spectrometry (e.g., ESI-MS) Determines the mass-to-charge ratio of the complex ion, confirming its composition.A peak corresponding to the [M(C₇H₁₆N₂)₂Cl]⁺ or [M(C₇H₁₆N₂)]²⁺ fragment, confirming the association of the ligand with the metal.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and overall geometry.Would unambiguously determine which nitrogen atom is bound to the metal, the coordination number, the geometry of the metal center, and how the complex packs in the crystal lattice.

2.3. Protocol for Preliminary Antimicrobial Screening

If the synthesized complexes are to be evaluated for potential biological activity, a standard disk diffusion assay is a good initial screening method.[7]

Step-by-Step Methodology:

  • Prepare Agar Plates: Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Inoculate Plates: Spread a standardized inoculum of a test bacterium (e.g., E. coli, S. aureus) evenly over the surface of the agar plates.

  • Apply Test Compounds:

    • Dissolve the synthesized metal complex and the free this compound ligand in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).

    • Impregnate sterile paper disks with a fixed volume (e.g., 10 µL) of the test solutions.

    • Place the disks onto the inoculated agar plates. Include a disk with the pure solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubate: Incubate the plates at 37°C for 24 hours.

  • Measure and Interpret: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented). A larger zone of inhibition indicates greater antimicrobial activity. Compare the activity of the complex to the free ligand to determine if metal coordination enhances biological efficacy.[7]

Logical Flow for Characterization and Screening

G cluster_char Structural Characterization cluster_app Application Screening Start Synthesized Crude Product Purify Purification (e.g., Recrystallization) Start->Purify Spectroscopy Spectroscopy (FT-IR, NMR, UV-Vis) Purify->Spectroscopy Analysis Elemental Analysis & Mass Spectrometry Purify->Analysis XRay Single-Crystal X-ray Diffraction Purify->XRay Structure_Confirm Structure Confirmed? Spectroscopy->Structure_Confirm Analysis->Structure_Confirm XRay->Structure_Confirm Structure_Confirm->Purify No, Re-purify or Re-synthesize Screening Biological Screening (e.g., Antimicrobial Assay) Structure_Confirm->Screening Yes Catalysis Catalytic Activity Test Structure_Confirm->Catalysis Yes Report Report Findings Screening->Report Catalysis->Report

Caption: A logical workflow from synthesis to final reporting.

Part 3: Concluding Remarks and Future Directions

The study of this compound in coordination chemistry is a nascent field with significant potential. The protocols and conceptual framework provided herein serve as a robust starting point for any researcher venturing into this area. The key to success will be systematic investigation, beginning with the synthesis of simple complexes with various transition metals, followed by thorough characterization to elucidate their fundamental structural properties. Once a foundational understanding is established, the exploration of applications in catalysis, materials, and medicinal chemistry can be pursued with greater direction and purpose. The lack of pre-existing data should be viewed not as a barrier, but as an opportunity to make a foundational contribution to the field of coordination chemistry.

References

  • Dalton Transactions. (2017, March 23). Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Royal Society of Chemistry. [Link]

  • World Journal of Pharmaceutical Research. (2019). Metal complexes of a piperidinone ligand: activities assessed. [Link]

  • Wiley Online Library. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • ACS Publications. (2016). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. [Link]

  • Scientific Research Publishing. (2020, December 22). Synthesis Characterization and Biological Activities of an Enamine Derivative and Its Coordination Compounds. [Link]

  • PubChem. (n.d.). N-ethyl-1-(pyridin-4-yl)piperidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2021, July). Metal Complexes of Ligand Derived from Amine Compound: Formation, Spectral Characterization, and Biological Evaluation. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]

  • Truman State University. (2020, December 31). Synthesis and Characterization of Coordination Compounds. [Link]

  • PubMed. (2021, January 21). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • ResearchGate. (2021). Aminoethylpiperazine Based Metal Schiff Base Complexes: Catalytic and Biological Activities. [Link]

Sources

Catalytic applications of N-Ethylpiperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Applications of N-Ethylpiperidin-4-amine Derivatives

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of this compound derivatives. While the parent compound is a valuable building block, its true catalytic potential is unlocked through functionalization. This guide explores how these derivatives are strategically employed as powerful organocatalysts and as sophisticated ligands in transition metal-catalyzed reactions. The protocols and insights provided herein are synthesized from established chemical principles and field-proven methodologies to ensure both scientific integrity and practical applicability.

Introduction: The Piperidine Scaffold in Catalysis

The piperidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in catalyst design.[1][2] Its rigid, chair-like conformation provides a predictable three-dimensional framework, which is essential for inducing stereoselectivity. This compound and its derivatives combine two key features: a tertiary amine (the piperidine nitrogen) that can act as a Brønsted or Lewis base, and a versatile exocyclic amine at the C4 position that can be readily modified. This dual functionality allows for the rational design of catalysts with precisely tuned steric and electronic properties, making them highly effective in a range of asymmetric transformations.

Application in Asymmetric Organocatalysis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and metal catalysis.[3] this compound derivatives are ideal precursors for bifunctional organocatalysts, which operate through the simultaneous activation of both the nucleophile and the electrophile.[3]

Mechanistic Principle: Bifunctional Activation in Michael Additions

A common strategy involves modifying the 4-amino group with a hydrogen-bond donor moiety, such as a thiourea or squaramide group. In this design, the tertiary piperidine nitrogen acts as a Brønsted base, deprotonating the pro-nucleophile (e.g., a 1,3-dicarbonyl compound) to form a reactive enolate. Simultaneously, the hydrogen-bond donor moiety coordinates to and activates the electrophile (e.g., a nitro-olefin), lowering its LUMO and orienting it for a stereoselective attack. This dual activation within a single chiral molecule creates a highly organized transition state, leading to excellent enantioselectivity.

cluster_0 Catalytic Cycle Catalyst Catalyst Activated_Complex Activated Ternary Complex Catalyst->Activated_Complex Deprotonates Nucleophile Nucleophile Nucleophile (e.g., Acetylacetone) Nucleophile->Activated_Complex Product Chiral Product Activated_Complex->Product C-C Bond Formation Product->Catalyst Catalyst Regeneration Electrophile Electrophile (e.g., Nitrostyrene) Electrophile->Activated_Complex H-Bonding Activation

Caption: Proposed catalytic cycle for a bifunctional Michael addition.

Protocol: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

This protocol is based on established procedures for bifunctional thiourea catalysts and is adapted for a hypothetical chiral this compound derivative.

Materials:

  • Chiral Catalyst: (R)-N-(1-ethylpiperidin-4-yl)-N'-(3,5-bis(trifluoromethyl)phenyl)thiourea (10 mol%)

  • trans-β-Nitrostyrene (1.0 eq)

  • Acetylacetone (1.5 eq)

  • Anhydrous Toluene (0.1 M concentration relative to nitrostyrene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst (0.1 eq).

  • Add anhydrous toluene, followed by trans-β-nitrostyrene (1.0 eq). Stir the solution for 5 minutes at room temperature.

  • Add acetylacetone (1.5 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 16-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
110Toluene169592
210CH₂Cl₂169188
35Toluene248891
410THF247565
Note: This data is representative of what can be expected from highly efficient bifunctional catalysts under optimized conditions.

Application as Ligands in Transition Metal Catalysis

The steric and electronic environment provided by a ligand is paramount to the success of a transition metal-catalyzed reaction. This compound derivatives serve as versatile N-donor ligands that can be fine-tuned to influence the reactivity and selectivity of metal centers like Palladium, Nickel, Iridium, and Copper.[4]

Mechanistic Principle: Asymmetric Hydrogenation of Imines

The synthesis of chiral amines is a critical endeavor in pharmaceutical development.[5][6] Asymmetric hydrogenation of imines is one of the most direct methods to achieve this.[7] Chiral derivatives of this compound can act as ligands that create a chiral pocket around a metal center (e.g., Iridium). This chiral metal complex coordinates to the prochiral imine, and the subsequent delivery of hydrogen occurs preferentially to one face of the C=N double bond, yielding a highly enantioenriched amine product.[8]

cluster_workflow Asymmetric Hydrogenation Workflow Start Prepare Catalyst Precursor & Chiral Ligand Activation Activate Catalyst (e.g., under H₂) Start->Activation Reaction Add Imine Substrate to Autoclave Activation->Reaction Hydrogenation Pressurize with H₂ Stir at Temp Reaction->Hydrogenation Workup Depressurize & Quench Solvent Removal Hydrogenation->Workup Analysis Purification & Chiral HPLC for ee determination Workup->Analysis

Caption: Experimental workflow for asymmetric hydrogenation.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of an Acetophenone-Derived Imine

This protocol is adapted from established procedures for the hydrogenation of N-aryl imines using Iridium catalysts.

Materials:

  • [Ir(COD)Cl]₂ (Iridium precursor, 0.5 mol%)

  • Chiral Ligand: A derivative of this compound with phosphine or other coordinating groups (1.1 mol%)

  • N-(1-phenylethylidene)aniline (Imine substrate, 1.0 eq)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Toluene)

  • Hydrogen gas (H₂)

  • High-pressure autoclave or reactor

Procedure:

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.005 eq) and the chiral ligand (0.011 eq).

  • Add anhydrous, degassed solvent and stir for 30 minutes to form the catalyst complex.

  • In a separate vessel, dissolve the imine substrate (1.0 eq) in the same solvent.

  • Transfer the catalyst solution and the imine solution to the high-pressure autoclave under an inert atmosphere.

  • Seal the autoclave, purge it several times with H₂ gas.

  • Pressurize the autoclave to the desired pressure (e.g., 50 bar) with H₂.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography. The enantiomeric excess is determined by chiral HPLC.

Application in C-N Cross-Coupling Reactions

Carbon-Nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for synthesizing aryl amines.[9] Piperidine-based ligands are effective in these transformations, stabilizing the active Palladium(0) or Nickel(0) catalyst and promoting the key steps of oxidative addition and reductive elimination. The steric bulk provided by the N-ethyl group and substituents at the 4-amino position can enhance catalyst activity and longevity.

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0L2 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X PdII_Complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex + HNR₂ - HX Amide_Complex Ar-Pd(II)-NR₂(L)₂ Ligand_Ex->Amide_Complex RedElim Reductive Elimination Amide_Complex->RedElim RedElim->Pd0L2 Catalyst Regeneration Product Ar-NR₂ (Product) RedElim->Product Base Base Base->Ligand_Ex Amine HNR₂ Amine->Ligand_Ex ArX Ar-X ArX->OxAdd

Caption: C-N cross-coupling catalytic cycle.

Protocol: Palladium-Catalyzed C-N Coupling of an Aryl Bromide

Materials:

  • Pd₂(dba)₃ (Palladium precursor, 1 mol%)

  • Ligand: A derivative of this compound (e.g., a phosphine-substituted version, 2.5 mol%)

  • Aryl Bromide (e.g., 4-bromotoluene, 1.0 eq)

  • Amine (e.g., Morpholine, 1.2 eq)

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu.

  • Add anhydrous toluene, followed by the aryl bromide and the amine.

  • Seal the tube and heat the reaction mixture in an oil bath at 80-110 °C for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Data Presentation:

EntryAryl HalideAmineBaseYield (%)
14-BromotolueneMorpholineNaOtBu96
24-ChloroanisolePiperidineNaOtBu85
31-Bromo-3,5-dimethylbenzeneAnilineK₃PO₄91
42-Bromopyridinen-ButylamineNaOtBu88
Note: Yields are representative and highly dependent on the specific ligand and substrates used.

Conclusion and Future Outlook

This compound derivatives represent a highly versatile and powerful class of compounds in modern catalysis. Their true strength lies in their modularity, allowing for the rational design of catalysts tailored to specific transformations. As organocatalysts, they provide a framework for creating complex, stereocontrolled environments through bifunctional activation. As ligands in transition metal catalysis, they offer the ability to fine-tune the steric and electronic properties of the metal center, driving reactivity and selectivity. Future research will undoubtedly continue to expand the scope of these derivatives, leading to the development of novel catalysts for increasingly complex and challenging chemical syntheses in the pharmaceutical and fine chemical industries.

References

  • BenchChem (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem (2025). Application Notes and Protocols: Use of Chiral Amines in the Synthesis of Piperidine Alkaloids.
  • BenchChem (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine as a Ligand in Coordination Chemistry.
  • BenchChem (2025). Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis.
  • Anonymous (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec.
  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • BenchChem (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • BenchChem (2025). Application Notes and Protocols: Synthesis of Chiral Amines with (1-Tosylpiperidin-2-yl)methanol.
  • Nagornova, N. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • ACS Publications (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.
  • Fu, G. C., et al. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Journal of the American Chemical Society. Available at: [Link]

  • Parchem (n.d.). This compound (Cas 62751-62-6).
  • Grogan, G., et al. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
  • ResearchGate (2025). Catalytic Asymmetric Synthesis of Piperidine Derivatives Through the [4 + 2] Annulation of Imines with Allenes.
  • ChemScene (n.d.). This compound.
  • Nagornova, N. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • IJNRD (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Jouffly, M., et al. (2019). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. PMC - NIH.
  • MDPI (2021). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
  • Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research. Available at: [Link]

  • Benchekroun, M., et al. (2021). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. PMC - PubMed Central.
  • Hussain, S., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PMC - PubMed Central.

Sources

Application Note: A High-Throughput Screening Workflow for the Identification of Novel Dopamine D2 Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for identifying and validating novel modulators of the Dopamine D2 Receptor (D2R), a critical G protein-coupled receptor (GPCR) target for neuropsychiatric disorders. We detail a robust high-throughput screening (HTS) campaign structured around a primary functional assay and an orthogonal confirmatory assay. This workflow is designed to maximize efficiency and minimize false positives, making it ideal for screening large compound libraries that may contain privileged scaffolds like piperidine derivatives, exemplified here by N-Ethylpiperidin-4-amine. The protocols herein describe a cell-based calcium mobilization assay for the primary screen and a sensitive HTRF®-based cAMP assay for hit confirmation and validation, ensuring a high degree of scientific rigor and confidence in hit identification.

Introduction

The Dopamine D2 Receptor (D2R) is a member of the D2-like family of dopamine receptors, which are coupled to the Gαi/o subtype of G proteins.[1] Upon activation, D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2] Its critical role in regulating neuronal signaling has made it a primary target for therapies treating conditions like schizophrenia and Parkinson's disease.[3] The discovery of novel D2R modulators is a key objective in drug development, and high-throughput screening (HTS) is the frontline tool for this endeavor.[4]

The piperidine chemical moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting GPCRs.[5][6] Molecules such as this compound represent typical small molecules or fragments within a diverse chemical library that would be subjected to such a screening campaign. This guide outlines a complete workflow to screen, identify, and validate compounds from such a library that modulate D2R activity. The strategy employs two distinct, mechanistically-orthogonal assays to build a self-validating experimental system.

Scientific Principles of the HTS Workflow

The screening cascade is designed to first identify any potential "hits" in a rapid and cost-effective manner (Primary Screen) and then confirm these hits using a more specific assay that measures the canonical signaling pathway of the target (Confirmatory Screen).

Primary Screen: Calcium Mobilization Assay

The D2R is natively coupled to Gαi, which does not directly trigger calcium release.[1] To enable a robust, HTS-friendly calcium mobilization readout, the target cells are engineered to co-express the D2R with a "promiscuous" G protein, such as Gα16 or a chimeric Gαqi. These G proteins effectively couple the activated D2R to the phospholipase C (PLC) pathway.[7] Activation of PLC generates inositol triphosphate (IP3), which in turn stimulates the release of calcium (Ca2+) from the endoplasmic reticulum.[8] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and the signal is measured in real-time using an instrument like a Fluorometric Imaging Plate Reader (FLIPR). This approach converts the Gαi-coupled signal into a high-amplitude, easily detectable fluorescent signal suitable for HTS.[9]

Confirmatory Screen: cAMP Inhibition Assay

To validate hits from the primary screen and confirm their activity through the native D2R signaling pathway, a cyclic AMP (cAMP) assay is employed. This assay directly measures the canonical function of the Gαi-coupled D2R: the inhibition of adenylyl cyclase.[10] In this protocol, we utilize Homogeneous Time-Resolved Fluorescence (HTRF®), a competitive immunoassay.[11] Cells are first stimulated with forskolin to elevate basal cAMP levels. Test compounds that act as D2R agonists will inhibit this forskolin-induced cAMP production. The assay quantifies cAMP levels by competition between native cAMP (produced by the cells) and a labeled cAMP analog (cAMP-d2) for binding to a europium cryptate-labeled anti-cAMP antibody.[12] A high level of cellular cAMP results in a low HTRF signal, while a low level of cAMP (due to D2R activation) produces a high HTRF signal.[13]

Signaling Pathway Diagrams

The following diagrams illustrate the engineered and native signaling pathways utilized in the screening workflow.

G_protein_signaling cluster_primary Primary Screen: Engineered Ca2+ Pathway cluster_confirmatory Confirmatory Screen: Native cAMP Pathway Test_Compound1 Test Compound (e.g., this compound) D2R1 Dopamine D2 Receptor Test_Compound1->D2R1 Binds Gaqi Engineered Gαqi D2R1->Gaqi Activates PLC Phospholipase C (PLC) Gaqi->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release ↑ Intracellular [Ca2+] IP3->Ca_Release Triggers Fluorescence Fluorescent Signal Ca_Release->Fluorescence Detected as Test_Compound2 Test Compound (e.g., this compound) D2R2 Dopamine D2 Receptor Test_Compound2->D2R2 Binds Gai Native Gαi D2R2->Gai Activates AC Adenylyl Cyclase (AC) Gai->AC Inhibits cAMP ↓ Intracellular [cAMP] AC->cAMP Modulates HTRF HTRF Signal cAMP->HTRF Measured via Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2R signaling pathways for primary and confirmatory screens.

Materials and Reagents

Reagent/MaterialSupplier (Example)Purpose
HEK293 Cell LineATCCHost cell line
Human D2R PlasmidGenScriptExpression of target receptor
Gα16 PlasmidAddgeneExpression of promiscuous G-protein
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Fluo-4 AM Calcium DyeThermo FisherPrimary assay detection reagent
ProbenecidSigma-AldrichInhibits dye efflux
Dopamine (Reference Agonist)Sigma-AldrichPositive control
Haloperidol (Reference Antagonist)Sigma-AldrichPositive control
HTRF cAMP Dynamic 2 KitCisbio / RevvityConfirmatory assay reagents[14]
ForskolinSigma-AldrichStimulates adenylyl cyclase
384-well black, clear-bottom platesCorningPrimary assay plates
384-well white, solid platesGreinerConfirmatory assay plates
This compoundChemScene[15]Example test compound

Experimental Protocols

Cell Line Development (Pre-Assay)
  • Co-transfect HEK293 cells with plasmids encoding human D2R and Gα16 using a standard lipid-based transfection reagent.

  • Select for stable expression using appropriate selection antibiotics (e.g., G418, Puromycin).

  • Expand a clonal cell line and validate D2R expression and functional coupling via manual calcium mobilization and cAMP assays with the reference agonist (Dopamine).

  • Maintain the stable cell line (HEK293-D2R-Gα16) in DMEM supplemented with 10% FBS and antibiotics at 37°C, 5% CO2.

Protocol 1: Primary HTS - Calcium Mobilization Assay

This protocol is optimized for a 384-well format and automated liquid handlers.

  • Cell Plating:

    • Harvest HEK293-D2R-Gα16 cells using a non-enzymatic dissociation buffer.

    • Resuspend cells in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid).

    • Seed 20 µL of cell suspension (e.g., 10,000 cells/well) into 384-well black, clear-bottom assay plates.

    • Incubate plates for 1-2 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a 2X working solution of Fluo-4 AM dye in assay buffer.

    • Add 20 µL of the dye solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark. Causality: This two-temperature incubation ensures complete de-esterification of the AM ester dye by intracellular esterases, trapping the active, calcium-sensitive form of the dye inside the cells.[16]

  • Compound Addition and Signal Reading:

    • Prepare compound source plates containing test compounds (e.g., this compound at 10 µM final concentration), reference agonist/antagonist, and DMSO vehicle controls.

    • Place the dye-loaded cell plate into a FLIPR or similar kinetic plate reader.

    • Initiate reading, establishing a stable baseline fluorescence for ~15 seconds.

    • The instrument's integrated pipettor adds 10 µL of compound from the source plate to the cell plate.

    • Continue reading fluorescence (Ex: 494 nm, Em: 516 nm) for an additional 120-180 seconds to capture the transient calcium peak.[17]

Protocol 2: Confirmatory HTS - HTRF® cAMP Assay

This protocol is a homogeneous "add-and-read" assay, making it highly amenable to automation.[13]

  • Cell & Compound Plating:

    • Harvest HEK293-D2R-Gα16 cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

    • Dispense 5 µL of cell suspension (e.g., 2,000 cells/well) into 384-well white assay plates.

    • Add 5 µL of test compound dilutions. For dose-response curves, this would be a serial dilution (e.g., 11 points, 1:3 dilution).

    • Add 5 µL of a pre-determined concentration of Forskolin (e.g., EC80) to all wells except the negative control.

  • Incubation:

    • Seal the plates and incubate for 30 minutes at room temperature. Causality: This incubation allows the D2R agonists to inhibit the forskolin-stimulated production of cAMP, leading to an equilibrium of intracellular cAMP levels.

  • Lysis and Detection:

    • Following the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2), prepare the lysis/detection reagent mix containing cAMP-d2 and anti-cAMP Cryptate.[18]

    • Add 10 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

    • The ratio of (665 nm / 620 nm) * 10,000 is used for data analysis.

Data Analysis and Interpretation

Assay Quality Control: The Z'-Factor

For any HTS assay, the Z'-factor must be calculated to ensure its robustness and suitability for screening.[19] The Z'-factor quantifies the separation between the positive and negative controls.

Formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| )

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., max response with Dopamine).

  • μn and σn are the mean and standard deviation of the negative control (e.g., DMSO vehicle).

Z'-Factor ValueAssay Quality
> 0.5Excellent, robust assay[20]
0 to 0.5Marginal, may require optimization
< 0Unsuitable for screening
Primary Screen Hit Identification
  • Normalization: Raw fluorescence data from the calcium assay is normalized. A common method is % activation relative to controls: % Activation = ( (Signalcompound - μn) / (μp - μn) ) * 100

  • Hit Threshold: A "hit" is defined as a compound that produces a response greater than a set threshold, typically 3 standard deviations above the mean of the negative controls (μn + 3σn).

Confirmatory Screen Data Analysis
  • Ratio Calculation: Calculate the HTRF ratio (Em665/Em620) for all wells.

  • Dose-Response Curves: For confirmed hits, plot the HTRF ratio against the logarithm of the compound concentration.

  • EC50/IC50 Calculation: Fit the data to a four-parameter logistic equation to determine the potency (EC50 for agonists, IC50 for antagonists).

Example Data Summary
AssayParameterValueInterpretation
Primary Ca2+ Assay Z'-Factor0.75Excellent assay quality.[21]
Signal-to-Background8.2Strong signal window.
Hit Rate (at 10 µM)0.8%Typical for a primary screen.
Confirmatory cAMP Assay Z'-Factor0.81Excellent assay quality.
Dopamine EC505.2 nMConsistent with literature values.
Validated Hit Example
Compound XYZ EC50 (cAMP)150 nMConfirmed potent agonist activity.

Integrated HTS Workflow and Logic

The following diagram illustrates the decision-making process for the entire screening campaign.

HTS_Workflow LibScreen Screen Library (e.g., 100,000 Compounds) at a single concentration (10 µM) PrimaryAssay Primary Screen: Calcium Mobilization Assay LibScreen->PrimaryAssay HitIdent Hit Identification (Activity > Mean + 3*SD) PrimaryAssay->HitIdent NonHits Non-Hits (Archive) HitIdent->NonHits Non-Hits (~99%) DoseResponse Dose-Response Confirmation (11-point curve in Primary Assay) HitIdent->DoseResponse Hits (~1%) PotencyCheck Potency & Efficacy Check (EC50 < 10 µM & Emax > 50%) DoseResponse->PotencyCheck Discard1 Discard (Inactive or Weak) PotencyCheck->Discard1 Weak/Inactive ConfirmatoryAssay Orthogonal Confirmatory Screen: HTRF cAMP Assay PotencyCheck->ConfirmatoryAssay Potent Hits ValidatedHit Validated Hit (Confirmed mechanism of action) ConfirmatoryAssay->ValidatedHit

Caption: High-throughput screening cascade for D2R modulator discovery.

Conclusion

The described dual-assay HTS workflow provides a robust, reliable, and efficient strategy for the discovery of novel Dopamine D2 Receptor modulators from large and diverse compound libraries. By initiating the screen with a highly sensitive but engineered calcium mobilization assay and subsequently validating hits with a mechanistically relevant cAMP assay, this approach ensures high-quality data and minimizes the advancement of artifacts. This self-validating cascade is a cornerstone of modern drug discovery, enabling the confident identification of promising lead compounds, such as those containing the this compound scaffold, for further development.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • How to run a cAMP HTRF assay. (n.d.). Revvity.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217.
  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • Z-Factor Calculator. (n.d.). PunnettSquare Tools.
  • On HTS: Z-factor. (2023, December 12). On HTS.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (2025, August 6). ResearchGate.
  • Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.
  • Ford, C. P. (2014). The role of D2-autoreceptors in regulating dopamine neuron activity and transmission. Neuroscience, 282, 13-22.
  • Seeman, P. (2006). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 34(1), 1-8.
  • The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery. (n.d.). Benchchem.
  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. (n.d.). Molecular Devices.
  • Dopamine receptor. (n.d.). Wikipedia.
  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. (n.d.). Molecular Devices.
  • Dopamine receptor D2. (n.d.). Wikipedia.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). PubMed Central.
  • How to run a cAMP HTRF assay. (2024, June 11). YouTube.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2021). RSC Publishing.
  • Principles of the HTRF cAMP Assay. (n.d.). NCBI Bookshelf.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024, April 8). ResearchGate.
  • The piperidine-2-one Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology. (n.d.). Benchchem.
  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray.
  • N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine. (n.d.). EvitaChem.
  • CAS 62751-62-6 | this compound. (n.d.). Alchem.Pharmtech.
  • A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor. (2013). National Institutes of Health.
  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022, February 10). National Institutes of Health.
  • Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. (2020, July 31). PubMed.
  • Fluorescence-based Calcium Mobilization Assay with the CELENA® X High Content Imaging System. (n.d.). Logos Biosystems.
  • 1-Ethylpiperidin-4-amine. (n.d.). PubChem.
  • N-Ethylpiperidine. (n.d.). PubChem.
  • 62751-62-6 | this compound. (n.d.). ChemScene.

Sources

Application Notes and Protocols for N-Ethylpiperidin-4-amine Derivatives in Chemokine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of N-Ethylpiperidin-4-amine derivatives as modulators of chemokine receptors. This document offers detailed protocols and expert insights to facilitate the exploration of this promising class of compounds in drug discovery.

Introduction: The Therapeutic Promise of Targeting Chemokine Receptors

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in orchestrating immune cell trafficking in both physiological and pathological conditions.[1][2] Their dysregulation is implicated in a multitude of inflammatory diseases, viral infections like HIV, and cancer metastasis.[3][4][5] Consequently, the development of small molecule modulators targeting these receptors represents a significant therapeutic opportunity.[5][6] The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[7][8][9] Its derivatives have shown considerable promise as antagonists for key chemokine receptors such as CCR2, CCR5, and CXCR4, offering a versatile platform for the development of novel therapeutics.[3][10][11][12]

This guide provides a detailed framework for the synthesis and evaluation of this compound derivatives, empowering researchers to navigate the complexities of chemokine receptor drug discovery.

Section 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be efficiently achieved through a strategic multi-step process. A common and reliable approach involves the reductive amination of a suitable piperidone precursor, followed by N-alkylation and subsequent functionalization. This method offers flexibility in introducing diverse substituents to probe structure-activity relationships (SAR).[2][9][13]

Protocol 1: General Synthesis of N-Aryl-N-(1-ethylpiperidin-4-yl)amine Derivatives

This protocol outlines a general synthetic route, which can be adapted based on the desired final compound.

Step 1: Reductive Amination of N-Boc-4-piperidone

  • Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary arylamine (1.1 eq.) to the solution.

  • Reductant Addition: Slowly add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. The choice of a mild reductant is crucial to avoid over-reduction.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-Boc-protected aminopiperidine intermediate.

Step 2: N-Ethylation of the Piperidine Nitrogen

  • Deprotection: Dissolve the purified N-Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane to remove the Boc protecting group. Stir at room temperature for 1-2 hours.

  • Neutralization: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and neutralize with a base such as triethylamine or saturated sodium bicarbonate solution.

  • Alkylation: To the solution of the deprotected amine, add ethyl iodide or ethyl bromide (1.2 eq.) and a base like potassium carbonate or triethylamine.

  • Reaction and Purification: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS). After work-up as described in Step 1, purify the product by column chromatography to obtain the N-ethylated piperidine derivative.

Step 3: Further Derivatization (Optional)

The synthesized this compound core can be further modified. For instance, if the aryl group contains a suitable functional handle (e.g., a carboxylic acid or an amine), standard coupling reactions (e.g., amide bond formation, urea formation) can be employed to introduce additional diversity.[7][10]

Data Presentation: Synthetic Yields
StepTransformationStarting MaterialReagentsTypical Yield (%)
1Reductive AminationN-Boc-4-piperidoneArylamine, NaBH(OAc)₃70-90%
2N-EthylationN-Boc-aminopiperidineTFA/HCl, Ethyl iodide60-80%
3Amide CouplingThis compound derivative with COOHAmine, HATU/EDC50-75%
Visualization: Synthetic Workflow

Synthetic_Workflow A N-Boc-4-piperidone B N-Boc-protected aminopiperidine A->B Reductive Amination (Arylamine, NaBH(OAc)₃) C Deprotected aminopiperidine B->C Boc Deprotection (TFA or HCl) D This compound Core C->D N-Ethylation (Ethyl Iodide) E Final Derivative D->E Optional Derivatization (e.g., Amide Coupling)

Caption: General synthetic workflow for this compound derivatives.

Section 2: In Vitro Characterization of Chemokine Receptor Modulation

To assess the efficacy of the synthesized this compound derivatives as chemokine receptor modulators, a series of in vitro assays are essential. These assays are designed to determine the binding affinity and functional activity of the compounds.

Protocol 2: Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of its binding affinity (Ki).[14][15]

Materials:

  • Cell membranes from a cell line overexpressing the target chemokine receptor (e.g., CHO-CCR5 or HEK293-CXCR4).

  • Radiolabeled chemokine ligand (e.g., [¹²⁵I]-MIP-1α for CCR5).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Plate Preparation: In a 96-well plate, add binding buffer, the radiolabeled ligand at a concentration close to its Kd, and serial dilutions of the test compound.

  • Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 3: Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit agonist-induced intracellular calcium release, a hallmark of Gq-coupled chemokine receptor activation.[16][17] For Gi-coupled receptors, cells can be co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein to couple the receptor to the phospholipase C pathway.

Materials:

  • A cell line expressing the target chemokine receptor (e.g., U937 cells endogenously expressing CCR5).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Recombinant chemokine agonist (e.g., RANTES/CCL5 for CCR5).

  • A fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Plate the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells and incubate with serial dilutions of the test compound for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the chemokine agonist at a concentration that elicits a submaximal response (EC₈₀) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Calculate the antagonist's IC₅₀ value by measuring the inhibition of the agonist-induced calcium peak.

Protocol 4: Chemotaxis Assay

This "gold standard" functional assay directly measures the ability of a compound to block chemokine-induced cell migration.[12]

Materials:

  • A cell line or primary cells expressing the target chemokine receptor (e.g., THP-1 cells for CCR2).

  • Chemotaxis chamber (e.g., Boyden chamber or a 96-well format with a porous membrane).

  • Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

  • Recombinant chemokine agonist.

Procedure:

  • Cell Preparation: Resuspend the cells in chemotaxis buffer. Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Chamber Setup: Add the chemokine agonist to the lower wells of the chemotaxis chamber. Place the membrane over the lower wells.

  • Cell Addition: Add the pre-incubated cells to the upper wells.

  • Incubation: Incubate the chamber for a period that allows for optimal cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, using a fluorescent dye, or by flow cytometry.

  • Data Analysis: Determine the IC₅₀ of the antagonist for the inhibition of chemotaxis.

Visualization: Assay Workflow

Assay_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity A Radioligand Binding Assay A_out Ki Value A->A_out B Calcium Mobilization Assay B_out IC₅₀ (Ca²⁺) B->B_out C Chemotaxis Assay C_out IC₅₀ (Migration) C->C_out

Caption: In vitro assay cascade for characterizing chemokine receptor modulators.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the in vitro assays are crucial for establishing a robust SAR. By systematically modifying the structure of the this compound derivatives and evaluating their biological activity, researchers can identify key structural features that govern potency and selectivity.[1][7][10]

Key Considerations for SAR Studies:

  • Piperidine Substituents: Modifications at the 1-position (N-ethyl group) and the 4-position of the piperidine ring can significantly impact activity.

  • Aryl Group Modifications: The nature and substitution pattern of the aryl ring attached to the 4-amino group are critical for receptor interaction.

  • Linker Chemistry: If a linker is present between the piperidine and another pharmacophore, its length and chemical nature can be optimized.

A successful lead optimization campaign will iteratively use the synthetic and assay protocols described herein to refine the chemical structure, aiming to enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel chemokine receptor modulators. The detailed protocols and insights provided in these application notes are intended to equip researchers with the necessary tools to synthesize, characterize, and optimize these compounds. A systematic and iterative approach, combining chemical synthesis with a robust in vitro assay cascade, will be instrumental in advancing this class of molecules towards potential clinical applications for a range of inflammatory and other diseases.

References

  • Imamura, S., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • Imamura, S., et al. (2004). CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry, 12(9), 2295-2306. [Link]

  • Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3589-3593. [Link]

  • Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. (2013). PLoS One, 8(1), e53636. [Link]

  • Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2479. [Link]

  • Duan, M., et al. (2009). [2-(4-Phenyl-4-piperidinyl)ethyl]amine based CCR5 antagonists: derivatizations at the N-terminal of the piperidine ring. Bioorganic & Medicinal Chemistry Letters, 19(6), 1610-1613. [Link]

  • Skerlj, R., et al. (2011). Design and synthesis of pyridin-2-ylmethylaminopiperidin-1-ylbutyl amide CCR5 antagonists that are potent inhibitors of M-tropic (R5) HIV-1 replication. Bioorganic & Medicinal Chemistry Letters, 21(23), 6950-6954. [Link]

  • Maeda, K., et al. (2004). Spirodiketopiperazine-Based CCR5 Inhibitor Which Preserves CC-Chemokine/CCR5 Interactions and Exerts Potent Activity against R5 Human Immunodeficiency Virus Type 1 In Vitro. Journal of Virology, 78(16), 8654-8662. [Link]

  • Feng, D. Z., et al. (2013). Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLoS One, 8(1), e53636. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022). International Journal of Molecular Sciences, 23(4), 2028. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199. [Link]

  • T Cell Calcium Mobilization Study (Flow Cytometry). (2014). Bio-protocol, 4(13), e1171. [Link]

  • Structure-Based Design and Development of Chemical Probes Targeting Putative MOR-CCR5 Heterodimers to Inhibit Opioid Exacerbated HIV-1 Infectivity. (2021). Journal of Medicinal Chemistry, 64(15), 11018-11041. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2022). Molecules, 27(19), 6253. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. [Link]

  • Finke, P. E., et al. (2001). Antagonists of the human CCR5 receptor as anti-HIV-1 agents. part 1: discovery and initial structure-activity relationships for 1-amino-2-phenyl-4-(piperidin-1-yl)butanes. Bioorganic & Medicinal Chemistry Letters, 11(2), 259-264. [Link]

  • Preparation method of 4-nitro-piperidine derivative. (2012).
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemMedChem, 13(19), 2025-2043. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2021). Scientific Reports, 11(1), 1-15. [Link]

  • Structures of the CCR5 N Terminus and of a Tyrosine-Sulfated Antibody with HIV-1 gp120 and CD4. (2007). Science, 317(5846), 1930-1934. [Link]

  • Knight, J. C. (2012). Nuclear (PET/SPECT) and optical imaging probes targeting the CXCR4 chemokine receptor. MedChemComm, 3(9), 1039-1047. [Link]

  • Charo, I. F., & Ransohoff, R. M. (2006). The many roles of chemokines and chemokine receptors in inflammation. New England Journal of Medicine, 354(6), 610-621. [Link]

Sources

The Strategic Role of N-Ethylpiperidin-4-amine in the Synthesis of Potent and Selective CB1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System with Precision

The endocannabinoid system, particularly the cannabinoid receptor type 1 (CB1), is a pivotal regulator of numerous physiological processes, including appetite, metabolism, and pain sensation.[1][2] The development of antagonists for the CB1 receptor has been a significant focus in medicinal chemistry, aimed at treating conditions like obesity and related metabolic disorders.[3][4][5] The archetypal CB1 antagonist, Rimonabant, demonstrated the therapeutic potential of this class but was withdrawn from the market due to central nervous system (CNS) side effects.[6] This has spurred the development of new generations of CB1 antagonists with improved safety profiles, particularly those with limited brain penetrance to mitigate psychiatric adverse effects.[3][4]

A key structural feature of many diarylpyrazole-based CB1 antagonists, including Rimonabant, is a piperidine moiety connected to the pyrazole core via a carboxamide linker.[6][7] Structure-activity relationship (SAR) studies have revealed that modifications to this piperidine ring are well-tolerated and can significantly influence the compound's potency, selectivity, and pharmacokinetic properties, including its ability to cross the blood-brain barrier.[7][8] N-Ethylpiperidin-4-amine emerges as a valuable building block in this context, offering a strategic entry point for synthesizing novel CB1 antagonists with potentially superior therapeutic profiles. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of a representative diarylpyrazole CB1 antagonist.

Chemical Rationale: The Importance of the Piperidine Moiety

The piperidine ring in diarylpyrazole CB1 antagonists occupies a specific region of the receptor's binding pocket. The nitrogen atom of the piperidine can engage in crucial interactions, and substitutions on this nitrogen can modulate the compound's physicochemical properties. The ethyl group in this compound, for instance, can influence lipophilicity and steric interactions within the binding site, potentially enhancing binding affinity or altering the antagonist's functional activity. Furthermore, the 4-amino substitution provides the necessary handle for coupling to the diarylpyrazole carboxylic acid core, forming a stable amide bond that is a hallmark of this class of antagonists.

Synthetic Workflow Overview

The synthesis of a CB1 antagonist using this compound typically follows a convergent approach. The diarylpyrazole carboxylic acid core is first synthesized, followed by a crucial amide coupling step with this compound.

G cluster_0 Core Synthesis cluster_1 Amine Component A Diarylpyrazole Carboxylic Acid Synthesis C Amide Coupling A->C B This compound B->C D Purification C->D E Final CB1 Antagonist D->E

Caption: General synthetic workflow for CB1 antagonists.

Detailed Protocols

Protocol 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride

This protocol describes the preparation of the activated acid chloride of the diarylpyrazole core, a common precursor for this class of CB1 antagonists.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred suspension of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in dry toluene (10 mL/g of acid), add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride as a solid. This product is often used in the next step without further purification.

Protocol 2: Amide Coupling of Diarylpyrazole Acid Chloride with this compound

This protocol details the crucial step of forming the amide bond between the diarylpyrazole core and this compound.

Materials:

  • 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride (from Protocol 1)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.2 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM (20 mL/g of amine) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-(1-ethylpiperidin-4-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

Data Presentation

The following table summarizes the expected data for the synthesized compound, based on analogous structures reported in the literature.

Compound IDMolecular FormulaMolecular WeightYield (%)Purity (HPLC)Kᵢ (CB1) (nM)
CB1-Antagonist-01 C₂₄H₂₄Cl₃N₄O506.8475-85>98%1-10

Structure-Activity Relationship (SAR) Insights

The choice of this compound as a building block is informed by extensive SAR studies on diarylpyrazole CB1 antagonists.[7]

  • N-Substitution on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen significantly impacts the antagonist's properties. Small alkyl groups, such as the ethyl group, are generally well-tolerated and can contribute to favorable hydrophobic interactions within the CB1 receptor binding pocket.

  • 4-Amino Linkage: The 4-position on the piperidine ring provides a "linear" connection to the pyrazole core, which has been shown to be favorable for high-affinity binding in many cases.[3]

  • Peripheral Restriction: The introduction of polar functional groups or increasing the topological polar surface area (TPSA) of the molecule can limit its ability to cross the blood-brain barrier.[3][4] While a simple N-ethyl group may not drastically increase TPSA, further modifications on the ethyl chain could be explored to enhance peripheral selectivity.

Visualization of the Synthetic Pathway

G cluster_reactants Starting Materials pyrazole_acid Diarylpyrazole Carboxylic Acid acid_chloride Diarylpyrazole Acid Chloride pyrazole_acid->acid_chloride Activation piperidine_amine This compound product Final CB1 Antagonist piperidine_amine->product acid_chloride->product Amide Coupling reagents1 SOCl₂, DMF (cat.) reagents2 TEA, DCM

Caption: Key steps in the synthesis of the target CB1 antagonist.

Conclusion

This compound serves as a highly versatile and strategically important building block in the synthesis of novel CB1 receptor antagonists. The straightforward and robust amide coupling chemistry allows for its efficient incorporation into diarylpyrazole scaffolds. By leveraging the understanding of the structure-activity relationships of this class of compounds, researchers can utilize this compound and its derivatives to fine-tune the pharmacological properties of new chemical entities, paving the way for the development of safer and more effective therapeutics targeting the endocannabinoid system.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-Ethylpiperidin-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the necessary insights to optimize your synthetic route, improve yields, and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and which one should I choose?

There are two primary and effective methods for the synthesis of this compound: Reductive Amination and Direct N-Alkylation . The choice between these routes depends on several factors, including the availability of starting materials, desired reaction scale, and the importance of minimizing byproducts.

  • Reductive Amination: This is often the preferred method for laboratory-scale synthesis where high purity and yield are critical.[1] It typically involves the reaction of a 4-piperidone derivative with ethylamine in the presence of a reducing agent. A common strategy is to use an N-protected 4-piperidone, such as N-Boc-4-piperidone, to ensure selectivity.[2][3] This method offers excellent control over mono-alkylation, thus avoiding the formation of over-alkylated byproducts.[1]

  • N-Alkylation: This route is generally faster and involves the direct reaction of 4-aminopiperidine with an ethylating agent, such as an ethyl halide.[1][4] While this method can be efficient, it requires careful control of stoichiometry to prevent the formation of the undesired quaternary ammonium salt.[1][5]

Q2: I'm getting a low yield in my reductive amination. What are the common causes and how can I improve it?

Low yields in reductive amination can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inefficient Imine/Enamine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate. The rate of this step can be influenced by pH. For many reductive aminations, mildly acidic conditions (pH 4-6) are optimal to facilitate the dehydration step. A catalytic amount of acetic acid can be added to promote imine formation.[1][6]

  • Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a mild and selective reducing agent often preferred for this transformation as it can be used in a one-pot procedure.[1][7] More reactive reducing agents like sodium borohydride (NaBH₄) may require a two-step process where the imine is formed first, followed by reduction, to avoid reduction of the starting ketone.[2]

  • Reaction Time and Temperature: Reductive aminations can be slow at room temperature, sometimes requiring 12 to 24 hours for completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[8]

Q3: I'm observing significant amounts of a dialkylated byproduct in my N-alkylation reaction. How can I favor mono-alkylation?

The formation of N,N-diethyl-4-aminopiperidine and even quaternary ammonium salts is a common issue in direct N-alkylation.[1] Here are some strategies to enhance selectivity for the desired mono-ethylated product:

  • Control Stoichiometry: Use a minimal excess of the ethylating agent. A 1:1 stoichiometry of the amine to the alkylating agent is a good starting point.

  • Slow Addition: Adding the ethylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, which disfavors the second alkylation reaction.[5]

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the over-alkylation side reaction more significantly than the desired mono-alkylation.[5]

  • Protecting Group Strategy: For maximum control, consider a protecting group strategy. By protecting the piperidine nitrogen with a group like tert-butyloxycarbonyl (Boc), you can selectively alkylate the 4-amino group and then deprotect the piperidine nitrogen in a subsequent step.[7]

Q4: What is the best way to purify the final this compound product?

Purification of the final product is critical to remove unreacted starting materials, reagents, and byproducts.

  • Extraction and Workup: After quenching the reaction, a standard aqueous workup is necessary. This typically involves adjusting the pH to be basic to ensure the product is in its free amine form, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers should be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.[8][9]

  • Column Chromatography: For laboratory-scale purifications, column chromatography on silica gel is an effective method to separate the desired product from impurities.[1][8]

  • Distillation: For larger quantities, vacuum distillation can be a highly effective purification technique for liquid amines.[9]

Troubleshooting Guides

Issue 1: Incomplete Reaction or Stalled Conversion

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Poor Reagent Quality Ensure the purity and reactivity of your starting materials and reagents. For example, the reducing agent may have degraded. Use freshly opened or properly stored reagents.
Suboptimal Reaction Temperature Some reactions may require gentle heating to proceed at a reasonable rate. Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions.
Incorrect pH (Reductive Amination) As mentioned in the FAQs, the pH is critical for imine formation. If the reaction is stalling, consider adjusting the pH to the optimal range of 4-6.
Insufficient Mixing In heterogeneous reactions, ensure vigorous stirring to maximize the contact between reactants.
Issue 2: Formation of an Unexpected Byproduct

Symptom: A significant spot on TLC or a peak in LC-MS that does not correspond to the starting material or the desired product.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Over-alkylation (N-Alkylation) As discussed in Q3, this is a common issue. To confirm, try to characterize the byproduct by mass spectrometry. Implement the strategies mentioned above to favor mono-alkylation.
Hofmann Elimination If a quaternary ammonium salt is formed as a byproduct and the reaction is heated in the presence of a base, a Hofmann elimination can occur, leading to an alkene byproduct.[5] To avoid this, control the reaction temperature and stoichiometry to prevent quaternization.
Side Reactions with the Solvent Ensure the solvent is inert under the reaction conditions. For example, some solvents can react with strong bases or acids.

Comparative Data

The following table summarizes typical yields and reaction conditions for the two primary synthetic routes to this compound. Note that these values are representative and can vary based on the specific substrate and optimized conditions.

ParameterReductive AminationN-Alkylation
Starting Materials N-Boc-4-piperidone, Ethylamine4-Aminopiperidine, Ethyl halide
Typical Yield 70-85%[1]65-80%[1]
Reaction Time 12-24 hours[1]6-24 hours[1]
Key Advantage High selectivity, good control over mono-ethylation[1]Faster reaction time[1]
Key Disadvantage Longer overall reaction time[1]Potential for over-alkylation and quaternary salt formation[1]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone

This two-step protocol is a reliable method for producing high-purity this compound.

Step 1: Synthesis of tert-butyl 4-(ethylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ethylamine (1.2 equivalents).

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Step 2: Deprotection of the N-Boc group

  • Dissolve the purified N-Boc protected intermediate from Step 1 in a solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]

  • Stir the mixture at room temperature for 1-4 hours.

  • Remove the solvent and excess acid under reduced pressure to yield the salt of this compound.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.[1]

Protocol 2: Direct N-Alkylation of 4-Aminopiperidine

This protocol describes a more direct, one-step synthesis.

  • Dissolve 4-aminopiperidine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents).

  • Slowly add an ethyl halide (e.g., ethyl bromide or ethyl iodide, 1.0-1.1 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture for 6-24 hours, monitoring its progress by TLC or LC-MS.

  • After the reaction is complete, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup by dissolving the residue in an organic solvent and washing with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or vacuum distillation.

Visualizations

Synthetic Workflow Comparison

G cluster_0 Reductive Amination Pathway cluster_1 N-Alkylation Pathway RA_start N-Boc-4-piperidone + Ethylamine RA_imine Imine Formation (+ H₂O) RA_start->RA_imine RA_reduction Reduction (NaBH(OAc)₃) RA_imine->RA_reduction RA_protected N-Boc-N-Ethyl- piperidin-4-amine RA_reduction->RA_protected RA_deprotection Deprotection (TFA or HCl) RA_protected->RA_deprotection RA_product This compound RA_deprotection->RA_product NA_start 4-Aminopiperidine + Ethyl Halide NA_reaction SN2 Reaction (Base) NA_start->NA_reaction NA_product This compound NA_reaction->NA_product NA_side_product Over-alkylation Byproduct NA_reaction->NA_side_product

Caption: Comparison of Reductive Amination and N-Alkylation workflows.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, pH) start->check_conditions check_workup Review Workup & Purification (Extraction pH, Column Loading) start->check_workup reagent_issue Use Fresh/Purified Reagents check_reagents->reagent_issue condition_issue Optimize Temp, Time, or pH check_conditions->condition_issue workup_issue Adjust pH, Improve Purification Technique check_workup->workup_issue solution Improved Yield reagent_issue->solution condition_issue->solution workup_issue->solution

Caption: Troubleshooting flowchart for addressing low reaction yields.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Wikipedia. [Link]

  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones. BenchChem.
  • ResearchGate. (2007). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • BenchChem. (2025). Common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine. BenchChem.
  • Defense Technical Information Center. (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. [Link]

  • UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]

  • Google Patents. (2011). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • PubMed Central. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • PubMed Central. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]

  • Royal Society of Chemistry. (2024). Green Chemistry. BORIS Portal. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • PubMed Central. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: N,N,4-Trimethylpiperidin-4-amine in Synthesis. BenchChem.
  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. PubChem. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • BenchChem. (2025). Improving the yield and purity of N-Ethyl-m-toluidine synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine. BenchChem.
  • ACS Publications. (2016). Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions: A Convenient Protocol for the Synthesis of Highly Functionalized Guanidines. ACS Figshare. [Link]

  • PubMed Central. (2019). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC. [Link]

  • MDPI. (2018). Improved Synthesis of N-Methylcadaverine. MDPI. [Link]

Sources

Purification techniques for N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylpiperidin-4-amine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the purification of this versatile building block. Here, you will find field-proven insights and detailed protocols to help you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased this compound is clumpy and difficult to weigh accurately. What's causing this and how can I handle it?

A1: This is a common issue caused by the hygroscopic nature of this compound; it readily absorbs moisture from the atmosphere.[1] This can interfere with accurate measurements and may impact reaction stoichiometry.

  • Solution:

    • Drying: Dry the material under a high vacuum for several hours. If clumping persists, you can use a vacuum oven at a gentle temperature (e.g., 40–50 °C), but first, confirm the thermal stability of your specific batch to prevent degradation.

    • Inert Atmosphere Handling: To prevent moisture reabsorption, handle the compound in a glove box or under a steady stream of a dry, inert gas like nitrogen or argon.[1]

    • Proper Storage: After opening, store the vial tightly sealed, potentially with Parafilm® wrapped around the cap, inside a desiccator containing a drying agent like silica gel.

Q2: My this compound has developed a yellow or brownish tint upon storage. Is it still usable?

A2: Amines, especially those with primary or secondary amino groups, are susceptible to oxidation from air and light, which often results in the formation of colored impurities.[2][3] While a slight discoloration may not significantly affect some applications, it indicates the presence of impurities.

  • Recommendation: For applications requiring high purity, such as in drug development, it is crucial to purify the material before use. The discoloration suggests the formation of oxidation byproducts which could interfere with subsequent reactions. For optimal stability, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere in a cool, dark place.[2]

Q3: I'm struggling with the solubility of this compound in an aqueous buffer for my assay.

A3: The free base form of this compound has two amine groups, making it basic. Its solubility in neutral aqueous solutions can be limited.[2]

  • Troubleshooting Steps:

    • pH Adjustment: The most effective way to increase aqueous solubility is to lower the pH. By adding a suitable acid (e.g., HCl, H₃PO₄), you can protonate the amine groups to form the corresponding ammonium salts, which are typically much more water-soluble.[2][3]

    • Co-solvents: If altering the pH is not an option for your experimental setup, you can try adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol to improve solubility.[2] Always verify that the chosen co-solvent is compatible with your downstream application.

Q4: What are the most likely impurities in my crude this compound sample?

A4: The impurity profile largely depends on the synthetic route used for its preparation. Common methods include reductive amination or N-alkylation.[4]

  • Potential Impurities from Synthesis:

    • Unreacted Starting Materials: Depending on the synthesis, this could include piperidin-4-amine or N-Boc-4-formylpiperidine.

    • Over-alkylation Products: In N-alkylation routes, there's a risk of forming quaternary ammonium salts.[4]

    • Byproducts from Protecting Groups: If a Boc-protecting group was used, residual byproducts from the acidic deprotection step might be present.[5]

    • Solvents and Reagents: Residual solvents from the reaction or workup (e.g., DCM, THF, ethyl acetate) and leftover reagents.

Troubleshooting Guide for Purification

This section addresses specific problems you might encounter during the purification process.

Scenario 1: Low Recovery After Acid-Base Extraction

Problem: You've performed an acid-base extraction to purify the amine, but the final yield is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Extraction from Organic Layer: The protonated amine salt may have some solubility in the organic solvent.

    • Solution: Perform multiple extractions (at least 3-4 times) with the acidic aqueous solution to ensure all the amine is transferred to the aqueous phase.

  • Incorrect pH for Basification: The pH of the aqueous layer was not raised sufficiently to deprotonate the ammonium salt back to the free base.

    • Solution: Use a pH meter or pH paper to ensure the aqueous layer is strongly basic (pH > 12) before extracting the free amine with an organic solvent. Add your base (e.g., NaOH, K₂CO₃) portion-wise until the desired pH is reached.

  • Emulsion Formation: A stable emulsion may have formed at the interface of the organic and aqueous layers, trapping your product.

    • Solution: To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or filtering the mixture through a pad of Celite.

Scenario 2: Co-eluting Impurities in Column Chromatography

Problem: An impurity is co-eluting with your product during silica gel column chromatography, as seen on TLC or LC-MS.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve your product from the impurity.

    • Solution: Systematically screen different solvent systems. For amines, a common and effective mobile phase is a mixture of Dichloromethane (DCM) and Methanol (MeOH). To reduce tailing and improve peak shape, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent (typically 0.5-2%).

  • Silica Gel Acidity: The acidic nature of standard silica gel can cause strong binding or degradation of basic compounds like amines, leading to tailing and poor separation.

    • Solution:

      • Deactivate the Silica: Pre-treat the silica gel by slurrying it in the mobile phase containing the basic modifier (e.g., 1% TEA) before packing the column.

      • Use Neutral or Basic Media: Consider using neutral alumina or a basic-deactivated silica gel for better results with sensitive amines.

Scenario 3: Product Oiling Out During Recrystallization

Problem: You are attempting to recrystallize this compound or its salt, but it separates as an oil instead of forming crystals.

Possible Causes & Solutions:

  • Supersaturation Occurred Too Quickly: The solution was cooled too rapidly, or too much anti-solvent was added at once.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. If using an anti-solvent, add it dropwise to the dissolved compound solution with vigorous stirring at a slightly elevated temperature.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: The material may require another purification step (e.g., acid-base extraction or a quick filtration through a silica plug) before attempting recrystallization.

  • Incorrect Solvent Choice: The chosen solvent system may not be suitable.

    • Solution: Experiment with different solvent systems. For amine salts like the hydrochloride, polar solvents like ethanol, methanol, or isopropanol, often with the addition of an anti-solvent like ethyl acetate or diethyl ether, can be effective.[3][6]

In-Depth Purification Protocols

Protocol 1: Standard Acid-Base Extraction

This technique is excellent for removing non-basic organic impurities and as a first-pass purification step.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer the solution to a separatory funnel and add 1M aqueous HCl solution. Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer. Drain and collect the aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete transfer of the amine.

  • Combine all aqueous extracts in a clean flask and cool in an ice bath.

  • Slowly add a strong base, such as 5M NaOH or solid K₂CO₃, with stirring until the solution is strongly basic (pH > 12).

  • Transfer the basic aqueous solution to a separatory funnel and extract the free amine back into an organic solvent (e.g., DCM or EtOAc) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Workflow for Acid-Base Extraction

start Crude Amine in Organic Solvent step1 Add 1M HCl (aq) Extract x3 start->step1 step2 Separate Layers step1->step2 aq_phase Aqueous Phase (Protonated Amine) step2->aq_phase Collect org_phase Organic Phase (Non-Basic Impurities) step2->org_phase Discard step3 Cool Aqueous Phase (Ice Bath) aq_phase->step3 step4 Add Base (e.g., NaOH) to pH > 12 step3->step4 step5 Extract with Organic Solvent x3 step4->step5 step6 Separate Layers step5->step6 final_org Organic Phase (Purified Free Base) step6->final_org Collect final_aq Aqueous Phase (Salts) step6->final_aq Discard step7 Dry (Na2SO4), Filter, Concentrate final_org->step7 end Pure this compound step7->end

Caption: Workflow diagram for purifying this compound via acid-base extraction.

Protocol 2: Fractional Vacuum Distillation

Distillation is highly effective for purifying the liquid free-base, especially for removing non-volatile impurities or those with significantly different boiling points.

Methodology:

  • Ensure the amine has been thoroughly dried, as water will interfere with the distillation.

  • Set up a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter.

  • Place the crude, dry amine in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum and gently heat the flask using an oil bath.

  • Collect and discard any initial low-boiling fractions.

  • Carefully collect the main fraction that distills at a constant temperature and pressure. The boiling point of N-Ethylpiperidine is 129–130.5 °C at atmospheric pressure, so expect a lower boiling point under vacuum.[7]

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Protocol 3: Recrystallization as the Hydrochloride Salt

For achieving the highest purity, conversion to a salt followed by recrystallization is often the best method. This process is excellent for removing closely related, soluble impurities.

Methodology:

  • Dissolve the purified free base in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in a solvent in which the salt is not very soluble (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete. Check the pH to ensure it is acidic.

  • Collect the precipitated hydrochloride salt by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • To recrystallize, dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol or a methanol/ethyl acetate mixture).[8]

  • Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under a high vacuum.

Summary of Purification Techniques

TechniqueProsConsBest For Removing
Acid-Base Extraction Simple, fast, high capacity, removes non-basic/acidic impurities.Does not remove other basic impurities, solvent-intensive.Non-basic starting materials, acidic byproducts.
Vacuum Distillation Excellent for removing non-volatile or very volatile impurities.Requires thermal stability of the compound, specialized equipment.High-boiling residues, low-boiling solvents.
Column Chromatography High resolution, can separate closely related compounds.Can be slow, potential for product loss on silica, solvent-intensive.Structurally similar impurities (e.g., over-alkylation products).
Recrystallization (Salt) Can yield very high purity material, removes soluble impurities.Requires conversion to a salt, yield loss in mother liquor.Small amounts of closely related impurities.
Purification Method Selection Guide

start Crude this compound q1 Are non-basic or acidic impurities present? start->q1 proc1 Perform Acid-Base Extraction q1->proc1 Yes q2 Are closely related basic impurities still present? q1->q2 No proc1->q2 proc2 Column Chromatography (DCM/MeOH + 1% TEA) q2->proc2 Yes q3 Is the product a liquid with non-volatile impurities? q2->q3 No q4 Is the highest purity required? proc2->q4 proc3 Fractional Vacuum Distillation q3->proc3 Yes q3->q4 No proc3->q4 proc4 Form HCl Salt and Recrystallize q4->proc4 Yes end High-Purity Product q4->end No proc4->end

Caption: Decision tree for selecting the appropriate purification technique.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Technical Support Center: Ethyl-piperidin-4-ylmethyl-amine.
  • Google Patents. (n.d.). CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?.
  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube.

Sources

Common side reactions and byproducts in N-Ethylpiperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this valuable piperidine derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in established chemical principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their key differences?

The two most common and effective methods for synthesizing this compound are Reductive Amination and Direct N-Alkylation . The choice between these routes often depends on factors like the availability of starting materials, desired yield and purity, reaction scale, and overall process time.[1]

FeatureReductive AminationDirect N-Alkylation
Starting Materials N-Protected-4-piperidone (e.g., N-Boc-4-piperidone) and ethylamine4-Aminopiperidine or a protected version (e.g., N-Boc-4-aminopiperidine) and an ethylating agent (e.g., ethyl iodide)
Key Advantage Generally higher yields and better control, minimizing over-alkylation byproducts.[1]Often a faster reaction time.[1]
Primary Challenge Typically a two-step process if a protecting group is used (amination followed by deprotection).Prone to over-alkylation, forming quaternary ammonium salts, which requires careful stoichiometric control.[1][2]
Ideal For Laboratory-scale synthesis where high purity and yield are critical.[1]Process optimization where reaction time is a key factor, provided conditions are well-optimized for selectivity.[1]
Q2: I'm performing a reductive amination and my yield is low. What are the likely causes?

Low yields in reductive amination can stem from several factors. The core of the reaction is the formation of an imine or iminium ion intermediate, which is then reduced.[3][4] Issues can arise at either stage.

Troubleshooting Low Yields in Reductive Amination:

  • Inefficient Imine/Iminium Formation:

    • pH Control: The formation of the imine intermediate is pH-sensitive. It is typically carried out under weakly acidic conditions.[4] A catalytic amount of acetic acid can be added to facilitate imine formation.[1] If the medium is too acidic, the amine nucleophile will be protonated and non-reactive. If too basic, the carbonyl group won't be sufficiently activated.

    • Water Removal: Imine formation is a reversible reaction that produces water.[4] While not always necessary for in-situ reductions, in some cases, the use of a dehydrating agent (like molecular sieves) can drive the equilibrium towards the imine, improving the overall reaction rate.

  • Reducing Agent Issues:

    • Choice of Reductant: Mild reducing agents are preferred as they will not readily reduce the starting ketone/aldehyde before the imine is formed.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for this reason.[1][6][7] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at lower pH.[3][5] Stronger reagents like sodium borohydride (NaBH₄) can prematurely reduce the carbonyl starting material.[5]

    • Reagent Quality: Ensure your reducing agent has not degraded due to improper storage (exposure to moisture).

  • Incomplete Reaction:

    • Reaction Time/Temperature: Reductive aminations can be slow, sometimes requiring 12-24 hours at room temperature.[1] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials. Gentle heating may be required in some cases, but be cautious as this can also promote side reactions.

Below is a workflow diagram to troubleshoot low yields in reductive amination.

Caption: Troubleshooting workflow for low yields in reductive amination.

Q3: I am attempting a direct alkylation of 4-aminopiperidine with an ethyl halide and see multiple products on my TLC/LC-MS. What is happening?

This is a classic issue of over-alkylation . Both the primary amine at the 4-position and the secondary amine of the piperidine ring are nucleophilic and can react with the ethylating agent. The primary amine is generally more reactive, but the newly formed secondary amine (this compound) can be alkylated again to form a tertiary amine. Furthermore, the piperidine nitrogen can be alkylated, and any of these can be further alkylated to form quaternary ammonium salts.[2]

Common Byproducts in Direct Alkylation:

  • N,N-Diethylpiperidin-4-amine: From double ethylation at the 4-amino group.

  • 1-Ethyl-4-(ethylamino)piperidine: The desired product.

  • 1-Ethyl-4-(diethylamino)piperidine: From ethylation at both nitrogens.

  • Quaternary Ammonium Salts: Formed by the reaction of any tertiary amine byproduct with the ethylating agent. These salts are often highly polar and may not move from the baseline on a normal-phase TLC plate.[2]

Overalkylation A 4-Aminopiperidine B This compound (Desired Product) A->B + Et-X C N,N-Diethylpiperidin-4-amine (Over-alkylation at C4-NH2) B->C + Et-X D 1,4-Diamino-1-ethylpiperidinium salt (Quaternary Salt) B->D + Et-X

Caption: Over-alkylation side reactions in the synthesis of this compound.

Troubleshooting Over-alkylation:

  • Control Stoichiometry: Carefully control the amount of the ethylating agent. Using a slight excess or even a 1:1 ratio of the amine to the alkylating agent can help minimize over-alkylation.

  • Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration, which disfavors the second alkylation step.[2]

  • Lower Temperature: Running the reaction at a lower temperature can decrease the rate of the subsequent alkylation reactions more significantly than the initial desired reaction.[2]

  • Use a Protecting Group: The most robust solution is to start with N-Boc-4-aminopiperidine.[8][9][10] The Boc group protects the piperidine nitrogen. After ethylation of the 4-amino group, the Boc group can be removed under acidic conditions (e.g., with TFA or HCl).[1][7]

Q4: My purified this compound is turning yellow/brown upon storage. Why is this happening and how can I prevent it?

Amines, especially primary and secondary amines, are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities.[11] This degradation can be accelerated by exposure to light.

Proper Storage and Handling:

  • Inert Atmosphere: For long-term stability, store this compound under an inert atmosphere, such as nitrogen or argon.[11]

  • Tightly Sealed Container: Use a well-sealed container to prevent exposure to air and moisture. The compound can be hygroscopic.[12]

  • Cool and Dark Place: Store the compound in a cool, dark location, such as a refrigerator.[11]

II. Purification and Byproduct Removal

Q5: How can I effectively purify this compound from the reaction mixture?

Purification strategies depend on the synthetic route and the nature of the byproducts.

General Purification Protocol:

  • Aqueous Workup (Acid-Base Extraction): This is a powerful technique for separating amines from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer contains non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1][13]

  • Column Chromatography:

    • Challenge: Amines often streak on silica gel due to strong interactions with the acidic silanol groups.

    • Solution: To mitigate streaking, add a small amount of a basic modifier to the eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in a solvent system like Dichloromethane/Methanol.

    • Reverse-Phase Chromatography: For highly polar amines or quaternary salts, reverse-phase chromatography can be an effective alternative.

III. Mechanistic Insights into Side Reactions

Q6: Can you explain the mechanism of quaternary ammonium salt formation?

Quaternary ammonium salt formation is an Sₙ2 reaction. The tertiary amine, formed as a byproduct of over-alkylation, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). This forms a new carbon-nitrogen bond and results in a positively charged quaternary ammonium salt.[2] This reaction is generally irreversible and consumes both the desired product (or its over-alkylated byproduct) and the alkylating agent.[2][14]

Quaternization cluster_0 Quaternization of Tertiary Amine Byproduct Tertiary Amine R₃N: Transition State [R₃N---Et---X]ᵟ⁺ Tertiary Amine->Transition State Sₙ2 Attack Alkyl Halide Et-X Alkyl Halide->Transition State Quaternary Salt [R₃N-Et]⁺ X⁻ Transition State->Quaternary Salt

Caption: Mechanism of quaternary ammonium salt formation.

References

  • BenchChem. (n.d.). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Preparation method of N-phenethyl-4-phenylaminopiperidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Phenethyl-4-piperidinone. Retrieved from [Link]

  • King's Research Portal. (n.d.). This electronic thesis or dissertation has been downloaded from the King's Research Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 4-(N-Boc-amino)piperidine, 1 X 25 g (540935-25G). Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • YouTube. (2022). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine. Retrieved from [Link]

  • PubMed Central. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 62751-62-6 | this compound. Retrieved from [Link]

Sources

Technical Support Center: Stability and Degradation of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Ethylpiperidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot issues and design robust studies.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I'm running a stability study and see an unexpected new peak in my HPLC/LC-MS chromatogram. The main peak area is decreasing. What could this be?

Answer:

An unexpected peak coupled with a decrease in the parent compound suggests degradation. For this compound, the most likely culprit is oxidation, especially if the sample has been exposed to air.

  • Plausible Cause: The tertiary amine on the piperidine ring is susceptible to oxidation, which can form an N-oxide degradant.[1][2][3] This happens because the nitrogen's lone pair of electrons can be attacked by oxidizing agents, such as atmospheric oxygen or residual peroxides in solvents.[3] The primary amine is also a potential site for oxidation.

  • Immediate Troubleshooting Steps:

    • Characterize the Impurity: Use mass spectrometry (MS) to determine the molecular weight of the new peak. An N-oxide would have a mass increase of +16 Da compared to the parent compound (this compound, MW: 128.22 g/mol ).[4][5]

    • Review Storage Conditions: Confirm that your sample was stored under an inert atmosphere (nitrogen or argon), protected from light, and kept in a tightly sealed container in a cool, dry place.[6] Amines are well-known to be sensitive to air and light.[6]

    • Perform a Confirmatory Test: Deliberately stress a small amount of your standard material with a mild oxidizing agent like 3% hydrogen peroxide at room temperature.[1][2] If the retention time of the degradant formed matches your unknown peak, you have likely confirmed its identity as an oxidation product.

Question 2: My stock solution or solid sample of this compound has developed a yellow or brown color over time. Is it still usable?

Answer:

The development of color is a strong indicator of degradation, typically through oxidative pathways.[6]

  • Causality: Amine oxidation can lead to the formation of complex, often colored, polymeric impurities or nitroso compounds, especially if exposed to atmospheric oxides of nitrogen. While the initial N-oxide is often colorless, subsequent reactions can produce chromophores.

  • Recommended Action:

    • Do Not Use for Quantitative Analysis: The purity of the material is compromised. Using it will lead to inaccurate concentration calculations and potentially introduce interfering species into your experiments.

    • Re-purify if Necessary: If the material is valuable, you may be able to purify it using column chromatography or distillation. However, this is often not practical for small quantities.

    • Assess for Qualitative Use: For non-critical applications where high purity is not essential, you might be able to proceed, but be aware that the actual concentration of the active compound is lower than calculated and that impurities may cause unexpected side reactions.

    • Prevent Recurrence: Discard the degraded material and obtain a fresh batch. Ensure all future storage follows strict anaerobic and anhydrous protocols in a dark, cool environment.[6][7]

Question 3: I am observing poor peak shape (tailing) and retention time shifting for this compound during reverse-phase HPLC analysis. What's wrong?

Answer:

This is a classic issue when analyzing basic compounds like amines on standard silica-based columns.

  • The Scientific Reason: The basic amine groups on your molecule can interact strongly with acidic residual silanol groups (Si-OH) on the surface of the HPLC column's stationary phase. This secondary interaction, separate from the intended reverse-phase mechanism, causes peak tailing and can lead to non-reproducible retention times.

  • Troubleshooting & Optimization:

    • Use a Base-Deactivated Column: Employ a modern column specifically designed for basic compounds (often labeled "for bases," "AQ," or having end-capping technology). These columns have fewer accessible silanol groups.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is buffered at least 2 pH units below the pKa of your most basic nitrogen. This keeps the amine protonated (as an ammonium salt), reducing its interaction with silanol groups.

    • Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will bind to the active silanol sites, "masking" them from your analyte and improving peak shape.

    • Consider HILIC: If reverse-phase continues to be problematic, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for analyzing polar, basic compounds.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the optimal storage and handling conditions for this compound?

Proper storage is critical to maintain the integrity of the compound. As an amine, it is sensitive to air, light, and moisture.[6] The table below summarizes the recommended conditions based on safety data sheets and chemical best practices.

ParameterRecommendationRationale
Atmosphere Store under an inert gas (Nitrogen or Argon).Prevents oxidation from atmospheric oxygen.[6]
Container Tightly sealed, amber glass vial or bottle.Prevents moisture ingress and protects from light, which can catalyze degradation.[6]
Temperature Cool, dry place. Refrigeration is often recommended.Lowers the rate of potential degradation reactions.[8]
Ventilation Store in a well-ventilated area.[7][9]The compound is a flammable liquid and its vapors can be harmful.[8]
Incompatibilities Keep away from strong oxidizing agents, acids, and bases.[7]Prevents vigorous and potentially hazardous reactions.

FAQ 2: What are the primary degradation pathways I should be concerned about?

Based on the structure of this compound, you should focus your stability studies on four key degradation mechanisms as recommended by ICH guidelines.[10]

  • Oxidation: This is the most probable degradation pathway. The tertiary nitrogen of the piperidine ring can be oxidized to an N-oxide, and the primary amine can undergo oxidative deamination or other reactions.[1][2][3]

  • Thermal Degradation: At elevated temperatures, piperidine-like structures can undergo ring-opening or other complex decomposition reactions.[11][12]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical degradation pathways. Photostability testing is a required part of forced degradation studies.[2]

  • Acid/Base Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze other reactions or be relevant if the molecule is part of a larger formulation. Forced hydrolysis studies are still necessary to prove stability.

FAQ 3: How should I design a forced degradation (stress testing) study for this compound?

A forced degradation study is essential to demonstrate that your analytical method is "stability-indicating" and to understand potential degradation products.[1][10][13] The goal is to achieve 5-20% degradation of the active substance.

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic 0.1 M HCl, heated at 60-80°C for several hours.Primarily to demonstrate stability; unlikely to cause significant degradation of the core structure.
Basic 0.1 M NaOH, heated at 60-80°C for several hours.Also to demonstrate stability against hydrolysis.
Oxidative 3-30% H₂O₂, room temperature for up to 7 days.[2]Formation of N-oxides and other oxidation products.[1][3][14]
Thermal Solid or solution heated at >80°C (below melting point for solid).Thermolytic decomposition.[11]
Photolytic Expose solution/solid to controlled UV/Vis light (ICH Q1B guidelines).Photolytic cleavage or rearrangement.

A control sample, protected from stress, must be analyzed alongside all stressed samples for comparison.

FAQ 4: Which analytical techniques are best for stability and impurity profiling?

  • Primary Technique: High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS/LC-MS ) is the gold standard.[15][16]

    • Why: HPLC provides the separation of the parent compound from its degradants. The MS detector provides molecular weight information, which is crucial for identifying unknown impurities (e.g., confirming a +16 Da shift for an N-oxide).[17] LC-MS/MS can be used for ultra-trace quantification of known impurities.[15]

  • Secondary Technique: Gas Chromatography (GC) can also be used, but may require derivatization of the amine groups to improve volatility and peak shape.[18]

FAQ 5: My this compound has low solubility in my neutral aqueous buffer. How can I improve this?

Answer:

This is a common issue for free-base amines. Solubility can be significantly improved by adjusting the pH.

  • Mechanism: Lowering the pH of the solution with a suitable acid (e.g., HCl, acetic acid) will protonate the basic nitrogen atoms, forming the corresponding ammonium salt. These ionic salts are typically much more soluble in water than the neutral free base.[6]

  • Practical Steps:

    • Prepare your aqueous buffer.

    • Slowly add a dilute acid solution dropwise while monitoring the pH.

    • As you add your this compound, continue to adjust the pH downwards until the compound fully dissolves.

    • Caution: Always ensure that the final pH is compatible with your experimental downstream applications.

Section 3: Key Protocols & Visualizations

Protocol 1: Forced Oxidation Study

This protocol outlines a typical experiment to assess the oxidative stability of this compound.

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).[18]

  • Set Up Samples:

    • Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water (no H₂O₂).

  • Incubation: Loosely cap both vials and keep them at room temperature, protected from light, for 24-48 hours.

  • Analysis:

    • Dilute an aliquot from both the test and control samples with the mobile phase.

    • Analyze by a validated stability-indicating LC-MS method.

  • Evaluation:

    • Compare the chromatograms. The control should show only the parent peak.

    • In the test sample, look for new peaks (degradants) and a corresponding decrease in the parent peak area.

    • Examine the mass spectrum of any new peaks to aid in identification.

Diagram 1: Potential Oxidative Degradation Pathway

This diagram illustrates the most likely primary oxidation reaction for this compound.

Oxidation_Pathway cluster_main Oxidative Stress Parent This compound (C7H16N2) Product This compound N-Oxide (+16 Da) Parent->Product Oxidation of Tertiary Amine Oxidant [ O ] (e.g., H2O2)

Caption: Oxidation of the tertiary amine to form an N-oxide.

Diagram 2: General Workflow for a Forced Degradation Study

This workflow provides a high-level overview of the steps involved in stress testing.

Forced_Degradation_Workflow start Prepare Drug Substance Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress control Prepare Unstressed Control Sample start->control analysis Analyze All Samples by Stability-Indicating Method (e.g., LC-MS) stress->analysis control->analysis evaluation Evaluate Data: - Calculate % Degradation - Check Mass Balance analysis->evaluation identification Characterize & Identify Significant Degradants evaluation->identification report Document Findings identification->report

Caption: High-level workflow for conducting a forced degradation study.

References

  • Levin, R. H. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • N-Ethylpiperidine. (n.d.). PubChem. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. [Link]

  • Saran, S., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Sutar, S. V., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology. [Link]

  • N-ethyl-1-(2-methylcyclopropyl)piperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • 1-Ethylpiperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link]

  • Kumar, A., et al. (2023). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]

  • Patel, A. K., et al. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. [Link]

  • LibreTexts Chemistry. (2021). 23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Challenges in Scaling Up N-Ethylpiperidin-4-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylpiperidin-4-amine production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this valuable chemical intermediate. Drawing from established chemical principles and process development insights, this document provides in-depth troubleshooting advice and practical solutions in a direct question-and-answer format.

Section 1: Foundational Knowledge & Safety

This section covers the basic chemical properties and critical safety protocols necessary for handling this compound and its precursors, especially in a large-scale production environment.

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

This compound is classified as a hazardous substance. According to safety data sheets, it can be harmful if swallowed, harmful in contact with skin, and may cause skin and serious eye irritation.[1] Like many amines, it is an irritant to the skin and mucous membranes.[2][3]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3] In situations with potential for aerosol or vapor generation, a respirator may be necessary.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Storage: Store this compound in a cool, dry, well-ventilated area in tightly sealed containers.[3][5] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and light, which can lead to the formation of colored impurities.[6]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[3]

Q2: What are the key physical and chemical properties I should be aware of for process design?

Understanding the physicochemical properties of this compound is crucial for designing reactors, purification processes, and storage solutions.

PropertyValueSignificance for Scale-Up
Molecular Formula C₇H₁₆N₂Affects molecular weight calculations for stoichiometry.
Molecular Weight 128.22 g/mol Essential for accurate reagent molarity and yield calculations.
pKa ~9.5 - 10.5 (Estimated)The basicity of the amine is critical for pH adjustments during work-up and extraction, as well as for understanding its reactivity.
Predicted LogP 0.3479Indicates its relative solubility. A low LogP suggests moderate water solubility, which can be manipulated by pH for efficient extraction.[5]
Boiling Point Not readily availableAs a relatively small molecule, it is likely distillable, but vacuum distillation would be required to prevent thermal degradation.
Solubility Miscible with water, soluble in common organic solvents (ethanol, ether, etc.).[]The free base's solubility in aqueous solutions may be limited but increases significantly upon protonation to its salt form at lower pH.[6]

Section 2: Synthesis & Scale-Up Troubleshooting

This core section addresses the most common challenges encountered when transitioning from laboratory-scale synthesis to pilot or full-scale production of this compound.

Q3: What are the most viable synthetic routes for industrial-scale production, and how do they compare?

Two primary routes dominate the synthesis of this compound: Reductive Amination and N-Alkylation . The choice depends on factors like cost of starting materials, desired purity, and process cycle time.[8]

  • Route A: Reductive Amination: This is often the preferred method for achieving high purity and control.[8] It typically involves reacting a piperidone precursor (like 1-ethyl-4-piperidone) or a protected 4-formylpiperidine with an amine source in the presence of a reducing agent.[8][9]

  • Route B: N-Alkylation: This route involves the direct alkylation of a 4-aminopiperidine derivative with an ethylating agent (e.g., ethyl halide). While potentially faster, it carries a higher risk of over-alkylation.[8]

ParameterReductive AminationN-Alkylation
Starting Materials 4-Piperidone derivative & Ethylamine OR 4-Aminopiperidine & Acetaldehyde4-Aminopiperidine derivative & Ethyl Halide
Typical Yield 70-85%65-80%[8]
Key Advantage Excellent control over mono-ethylation, minimizing byproducts.[8]Potentially shorter reaction times.[8]
Key Disadvantage Can have a longer overall cycle time.[8]High risk of forming undesired quaternary ammonium salts.[8]
Scale-Up Preference Generally preferred for its selectivity and higher purity profile.Requires stringent control of stoichiometry and temperature to be viable.
Q4: My reductive amination is giving low yields. What are the common causes and troubleshooting steps?

Low yield in a reductive amination is a frequent problem during scale-up. The issue often lies in the delicate balance between imine formation and reduction.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The reaction between the carbonyl group (piperidone) and the amine to form the imine intermediate may be slow or incomplete.

    • Troubleshooting:

      • pH Control: Imine formation is often catalyzed by a small amount of acid.[10] Adding a catalytic amount of acetic acid can facilitate this step, but excess acid can protonate the starting amine, rendering it non-nucleophilic.

      • Water Removal: The formation of an imine generates water. On a large scale, this can shift the equilibrium back towards the starting materials. While difficult to implement, azeotropic removal of water can drive the reaction forward.

  • Premature Reduction of the Carbonyl: The reducing agent may be reducing the starting piperidone faster than the imine is formed.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally preferred for scale-up over more reactive hydrides like sodium borohydride (NaBH₄) or the hazardous sodium cyanoborohydride (NaBH₃CN).[9][11] STAB is mild enough to not significantly reduce the ketone but is reactive enough to reduce the iminium ion as it forms.[9]

      • Staged Addition: Add the reducing agent portion-wise or as a slow feed after allowing the piperidone and amine to stir together for a period to pre-form the imine.[9][12]

  • Degraded Reagents: Sodium triacetoxyborohydride is moisture-sensitive. On a large scale, extended exposure to ambient air during addition can lead to degradation.

    • Troubleshooting:

      • Reagent Quality Check: Ensure all reagents, especially the hydride source, are anhydrous and of high purity.[13] Perform a small-scale test reaction if reagent quality is suspected.[11]

Q5: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

This is a classic sign of over-alkylation , leading to the formation of a quaternary ammonium salt.[14] This is particularly problematic in the N-alkylation route but can also occur in reductive amination if conditions are not controlled.

Mechanism of Formation: The desired this compound product can act as a nucleophile itself, reacting with the ethylating agent (in N-alkylation) or with the imine intermediate (in reductive amination) to form a di-ethylated species, which can then be further alkylated to a quaternary salt.

Prevention Strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the reactants. Avoid a large excess of the ethylating agent or the carbonyl component.[14]

  • Slow Addition: Add the ethylating agent or reducing agent slowly and controllably to the reaction mixture. This maintains a low instantaneous concentration, disfavoring the bimolecular side reaction.[14]

  • Lower Temperature: Reducing the reaction temperature can often decrease the rate of the over-alkylation side reaction more significantly than the desired primary reaction.[14]

  • Process Analytical Technology (PAT): On a large scale, implementing in-situ monitoring (e.g., with IR or Raman spectroscopy) can help track the consumption of starting materials and the formation of products and byproducts, allowing for real-time process adjustments.

Q6: How should I approach work-up and purification when moving from chromatography to multi-kilogram scale?

Column chromatography, the go-to for lab-scale purification, is often impractical and expensive at an industrial scale.[8] A robust, scalable purification strategy relies on physicochemical properties.

Scalable Purification Workflow:

  • Quench: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose excess hydride.

  • Liquid-Liquid Extraction (LLE): This is the workhorse of large-scale purification.

    • pH Adjustment: The basicity of this compound is your greatest asset. After quenching, adjust the pH of the aqueous layer.

      • Acidic Wash (pH ~2-3): Add an acid (e.g., HCl) to protonate the desired amine product, making it highly water-soluble. This will pull the product into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

      • Basification and Extraction (pH >11): Separate the aqueous layer and add a strong base (e.g., NaOH) to deprotonate the amine, making it "free base" and significantly less water-soluble. Then, extract the free base product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Distillation: As a final purification step, vacuum distillation can be highly effective for removing non-volatile impurities and residual solvent, provided the product is thermally stable under the required conditions.

Section 3: Analytical & Quality Control

Robust analytical methods are non-negotiable for ensuring process control, product quality, and regulatory compliance.

Q7: What are the best analytical methods for in-process control and final product release?

A combination of chromatographic techniques is typically employed.[15]

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick, qualitative method to monitor the consumption of starting materials.

    • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): Provides quantitative data on the conversion rate and the formation of major byproducts. The choice between HPLC and GC depends on the volatility and thermal stability of the components.[15] HPLC is often more versatile for the non-volatile salts and intermediates involved.

  • Final Product Release:

    • HPLC/GC: Used for purity assessment and quantification of the final product. A validated method should be used to determine the area percent purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify unknown impurities.[12]

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product.[12]

Q8: There is increasing regulatory scrutiny on N-nitrosamine impurities. Is this a risk for this compound synthesis, and how do I test for it?

Yes, this is a significant risk. The synthesis of this compound involves secondary amines as intermediates or the final product, which can react with nitrosating agents to form N-nitrosamines, a class of probable human carcinogens.[16]

Sources of Nitrosating Agents:

  • Nitrites (e.g., NaNO₂) present as impurities in reagents or starting materials.

  • Reaction with nitrogen oxides (NOx) from the environment or formed during the process.

  • Degradation of certain solvents or reagents under acidic conditions.[16]

Mitigation Strategies:

  • Risk Assessment: Scrutinize all raw materials, reagents, and solvents for potential nitrite or nitrosating agent contamination.

  • pH Control: Avoid strongly acidic conditions where nitrous acid can readily form from nitrite impurities.[14]

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen) can help prevent the formation of NOx.

Analytical Detection: Due to the extremely low permissible limits (often in the ng/day range), highly sensitive analytical methods are required.[16]

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for trace-level quantification of nitrosamine impurities.[17][18] It offers the necessary sensitivity and selectivity to detect these impurities within a complex product matrix.

Section 4: Visualized Workflows

The following diagrams illustrate the key transformations in the primary synthetic routes to this compound.

cluster_0 Route A: Reductive Amination A1 N-Boc-4-formylpiperidine A3 Imine Intermediate (N-Boc protected) A1->A3 Condensation A2 Ethylamine A2->A3 A4 Reduced Intermediate (N-Boc protected) A3->A4 Reduction (e.g., NaBH(OAc)₃) A5 This compound (as salt) A4->A5 Deprotection (e.g., HCl, TFA) A6 Final Product (Free Base) A5->A6 Basification

Caption: Workflow for the Reductive Amination synthesis route.

cluster_1 Route B: N-Alkylation B1 4-Aminopiperidine (N-protected) B3 Alkylated Intermediate (N-protected) B1->B3 Alkylation B2 Ethyl Halide (e.g., Et-I, Et-Br) B2->B3 B6 Quaternary Salt (Byproduct) B2->B6 B4 This compound (as salt) B3->B4 Deprotection (e.g., HCl, TFA) B3->B6 Over-alkylation (Side Reaction) B5 Final Product (Free Base) B4->B5 Basification

Caption: Workflow for the N-Alkylation synthesis route.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • Cayman Chemical. (2023).
  • Bornadel, A., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development.
  • BenchChem. (2025). Common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine.
  • PubChem. 1-Ethylpiperidin-4-amine.
  • ChemScene. This compound.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product.. r/chemistry.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • BenchChem. (2025).
  • ChemicalBook. 1-Ethyl-4-piperidone synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Enamine. Safety Data Sheet for 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylic acid dihydrochloride.
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem. (2025). Technical Support Center: N,N,4-Trimethylpiperidin-4-amine in Synthesis.
  • ResearchGate. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Arulraj, R., & Ponnuswamy, M. N. (2021).
  • BOC Sciences. Piperidine Impurities.
  • Reshaping Chemical Manufacturing Towards Green Process Intensification: Recent Findings and Perspectives. (2023). MDPI.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (n.d.).
  • Al-Ghamdi, M. S., et al. (2023).
  • BenchChem. (2025). Troubleshooting low yield in Boc-guanidine synthesis.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during chemical syntheses involving this versatile building block. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical principles to empower your research.

I. General Considerations & FAQs

This section addresses overarching issues that can affect any reaction involving this compound.

Question 1: My this compound starting material appears discolored or shows impurities in the initial analysis. What are the proper storage and handling procedures?

Answer:

Amines, including this compound, can be susceptible to degradation over time, primarily through oxidation by atmospheric oxygen, which can lead to the formation of colored impurities. For optimal stability, it is crucial to store this compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It should be kept in a cool, dark, and dry environment; refrigeration is often recommended.[1][2]

Question 2: I'm observing poor solubility of this compound in my reaction solvent. How can I improve this?

Answer:

The solubility of this compound can be influenced by the nature of the solvent and the pH of the medium. As a free base, its solubility in non-polar organic solvents is generally good, but it may be limited in polar aprotic or aqueous solutions. To enhance solubility:

  • pH Adjustment: In aqueous or protic solvents, lowering the pH by adding a suitable acid (e.g., HCl) will form the corresponding ammonium salt, which is typically much more soluble in water.[1]

  • Co-solvents: Employing a mixture of solvents can be effective. For instance, adding a polar aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent can improve the dissolution of the amine.

Question 3: How can I selectively perform a reaction at the primary amine in the presence of the tertiary piperidine nitrogen?

Answer:

This compound possesses two nitrogen atoms with different reactivities: a primary amine and a tertiary amine within the piperidine ring. The exocyclic primary amine is generally more nucleophilic and less sterically hindered, making it the primary site of reaction for acylations, alkylations, and reductive aminations under standard conditions.[1] The tertiary piperidine nitrogen is more basic and can participate in acid-base chemistry or act as a catalyst.[1] To ensure selectivity for the primary amine, it is generally sufficient to control the stoichiometry of the electrophile. However, in cases where competitive side reactions at the tertiary amine are a concern, consider the following:

  • Protecting Groups: While often not necessary due to the inherent reactivity difference, in complex syntheses, the primary amine could be selectively protected (e.g., as a Boc-carbamate), allowing for reactions at other sites, followed by deprotection.

  • Reaction Conditions: Utilizing milder reaction conditions (e.g., lower temperatures) can further enhance the selectivity for the more reactive primary amine.

II. Troubleshooting Amide Bond Formation (Acylation)

Amide coupling reactions are a cornerstone of medicinal chemistry. Here's how to troubleshoot common issues when using this compound as the amine component.

Question 4: My amide coupling reaction with this compound is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in amide coupling reactions are a frequent challenge and can stem from several factors.[3] A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Carboxylic Acid Activation The carboxylic acid must be converted to a reactive intermediate (e.g., an active ester, acyl chloride) for the amine to attack.Ensure your coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometry (typically a slight excess). Consider switching to a more potent activating agent if necessary.[3][4]
Sub-optimal Reaction Conditions Temperature, solvent, and reaction time can significantly impact the reaction rate and equilibrium.If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) might be beneficial, solvent permitting.[5] Ensure the reaction is stirred efficiently and monitored over an adequate time course (e.g., by TLC or LC-MS).
Base-Related Issues A non-nucleophilic base (e.g., DIPEA, triethylamine) is often required to neutralize the acid formed during the reaction and to deprotonate the amine salt if the starting material is in that form.Use a sufficient amount of base (typically 2-3 equivalents). Ensure the base is dry and of high purity.
Competing Side Reactions The piperidine nitrogen, being basic, can interfere with the reaction, although it is less nucleophilic than the primary amine.[3]While less common, if side reactions involving the tertiary amine are suspected, consider using a milder coupling agent or lower reaction temperatures.

G

Question 5: I am observing the formation of a significant amount of a urea byproduct. How can I prevent this?

Answer:

The formation of a urea byproduct, such as dicyclohexylurea (DCU) or diisopropylurea (DIU), is a common issue when using carbodiimide-based coupling reagents like DCC or DIC.[4] These byproducts can be difficult to remove from the desired product.

Prevention and Removal Strategies:

  • Alternative Coupling Reagents: Consider using coupling reagents that do not generate insoluble urea byproducts. Reagents like HATU, HBTU, or T3P are excellent alternatives where the byproducts are water-soluble and easily removed during aqueous workup.[4]

  • Filtration: If using DCC, the resulting DCU is often insoluble in many organic solvents (like dichloromethane or ethyl acetate) and can be removed by filtration at the end of the reaction.

  • Purification: If the urea byproduct remains soluble, purification by column chromatography is typically required.

III. Troubleshooting Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. Here are some common issues when reacting this compound with aldehydes or ketones.

Question 6: My reductive amination reaction is incomplete, and I observe the presence of the starting aldehyde/ketone and/or the intermediate imine. How can I drive the reaction to completion?

Answer:

Incomplete conversion in reductive amination can be due to issues with either the imine formation step or the reduction step.

Troubleshooting Steps:

  • Facilitate Imine Formation:

    • Water Removal: Imine formation is a reversible condensation reaction that produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or by azeotropic removal with a Dean-Stark apparatus in solvents like toluene.

    • pH Control: The rate of imine formation is pH-dependent. A slightly acidic catalyst (e.g., a catalytic amount of acetic acid) can accelerate the reaction.[6]

  • Optimize the Reduction Step:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and commonly used reducing agent that is often effective.[6][7] It can be added directly to the mixture of the amine and carbonyl compound. Sodium cyanoborohydride (NaCNBH₃) is another option, particularly in protic solvents like methanol.[7] A more powerful reducing agent like sodium borohydride (NaBH₄) can also be used, but it's best to allow the imine to form first before adding the NaBH₄, as it can also reduce the starting aldehyde or ketone.[7][8]

    • Stoichiometry and Temperature: Ensure a sufficient excess of the reducing agent is used (typically 1.5 equivalents).[6] If the reaction is slow at room temperature, gentle heating may be necessary, depending on the stability of the reactants and products.

G

Question 7: I am observing the formation of a dialkylated byproduct, where the primary amine has reacted with two molecules of the aldehyde/ketone. How can I minimize this?

Answer:

The formation of a tertiary amine via dialkylation can occur if the newly formed secondary amine product is sufficiently reactive to undergo another reductive amination with the starting carbonyl compound.

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the this compound relative to the aldehyde or ketone. This will ensure that the carbonyl compound is consumed before significant dialkylation can occur.

  • Slow Addition: Add the reducing agent slowly to the reaction mixture. This keeps the concentration of the newly formed secondary amine low, disfavoring a second reaction.

  • Lower Temperature: Running the reaction at a lower temperature can often reduce the rate of the second amination more significantly than the first.

IV. Troubleshooting Nucleophilic Substitution

This compound can act as a nucleophile in substitution reactions with alkyl halides.

Question 8: My nucleophilic substitution reaction with an alkyl halide is giving a mixture of mono- and di-alkylated products at the primary amine, as well as the quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

Answer:

Over-alkylation is a classic problem when using amines as nucleophiles in substitution reactions.[9][10] The product of the initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction.[10]

Controlling Alkylation:

Strategy Explanation
Use a Large Excess of Amine Employing a significant excess of this compound increases the probability that the alkyl halide will react with the starting material rather than the mono-alkylated product.[11]
Slow Addition of Alkyl Halide Adding the alkyl halide dropwise to the reaction mixture maintains a low concentration of the electrophile, which can favor mono-alkylation.
Lower Reaction Temperature As with other reactions, lower temperatures can help to control the reaction rate and improve selectivity.

V. Purification Challenges

Question 9: I'm having difficulty purifying my product from unreacted this compound and other basic impurities.

Answer:

Purifying amine-containing products can be challenging due to their basicity and polarity.

Purification Techniques:

  • Column Chromatography: Silica gel chromatography is a standard method. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent the product from streaking on the acidic silica gel.

  • Acid-Base Extraction: This is a powerful technique for separating basic products from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted amine will be protonated and move into the aqueous layer.

    • Separate the layers.

    • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine product, which can then be extracted back into an organic solvent.

  • Distillation: If the product is volatile and thermally stable, distillation under reduced pressure can be an effective purification method.[12]

VI. Analytical Monitoring

Question 10: What are the best methods for monitoring the progress of my reaction involving this compound?

Answer:

Effective reaction monitoring is key to achieving optimal results.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the consumption of starting materials and the formation of products. A developing system of ethyl acetate/hexanes or dichloromethane/methanol is often a good starting point. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly sensitive technique that provides information on the retention time and mass of the components in the reaction mixture.[13] This is particularly useful for confirming the identity of the product and detecting any side products.

References

  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine.
  • ChemScene. (n.d.). This compound.
  • BenchChem. (2025). An In-depth Technical Guide to N,N,4-Trimethylpiperidin-4-amine.
  • BenchChem. (2025). Common issues in experiments with Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Troubleshooting common problems in 4-piperidinecarboxamide reactions.
  • Reddit. (2025). Amide coupling.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • Chemistry LibreTexts. (2022). Nucleophilic Substitution in Synthesis - Amines.
  • ResearchGate. (2018).
  • Reddit. (2022). Amide coupling help.
  • Save My Exams. (2024). Nucleophilic Substitution.
  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia.

Sources

Technical Support Center: Improving Regioselectivity of Reactions with N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this versatile building block. This compound possesses two distinct nitrogen centers—a primary exocyclic amine and a tertiary endocylcic amine—presenting unique challenges and opportunities in synthetic chemistry. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you control and predict the outcomes of your reactions.

I. Understanding the Reactivity of this compound

This compound (CAS 62751-62-6) has two reactive nitrogen sites.[1] The primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the tertiary amine within the piperidine ring.[2] This inherent difference in reactivity is the foundation for achieving regioselectivity. However, the tertiary amine is basic and can influence the reaction environment, sometimes leading to undesired side products.[2]

Below is a diagram illustrating the distinct reactive sites on the molecule.

Caption: Workflow for troubleshooting selective N-alkylation.

Solutions:

ParameterRecommendationRationale
Alkylating Agent Use 1.05 - 1.2 equivalents of the alkylating agent.A large excess can drive the reaction towards di-alkylation.
Base Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA). [3][4]The base neutralizes the acid formed during the reaction without competing as a nucleophile. [4]Its steric bulk prevents it from promoting side reactions. [4]
Temperature Maintain a low temperature, typically 0 °C to room temperature.Lower temperatures favor the kinetically controlled product, which is the mono-alkylation at the more nucleophilic primary amine.
Solvent Use a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF).These solvents effectively dissolve the amine and the alkylating agent, facilitating the reaction.

Experimental Protocol: Selective Mono-N-Alkylation

  • Dissolve this compound (1.0 eq.) in anhydrous acetonitrile.

  • Add N,N-diisopropylethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the alkyl halide (1.1 eq.) dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Directing Reactions to the Tertiary Amine via Orthogonal Protection

Problem: The desired reaction at the tertiary amine is unsuccessful due to the higher reactivity of the primary amine.

Solution: Employ an orthogonal protecting group strategy. This involves protecting the primary amine with a group that is stable under the conditions required for the reaction at the tertiary amine and can be selectively removed later. [5][6] Common Orthogonal Protecting Groups for Primary Amines:

Protecting GroupIntroduction ReagentDeprotection ConditionStability
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl) [7]Stable to base, hydrogenolysis. [7]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Hydrogenolysis (H₂, Pd/C) [7]Stable to mild acid and base. [7]
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSuBasic (e.g., Piperidine in DMF) [7]Stable to acid, hydrogenolysis. [7]

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Start [label="this compound"]; Protected [label="Primary Amine Protected\n(e.g., N-Boc)"]; Reacted [label="Reaction at Tertiary Amine"]; Deprotected [label="Final Product\n(Primary Amine Deprotected)"];

Start -> Protected [label="Step 1: Protection\n(e.g., (Boc)₂O)"]; Protected -> Reacted [label="Step 2: Desired Reaction\n(e.g., N-arylation)"]; Reacted -> Deprotected [label="Step 3: Deprotection\n(e.g., TFA)"]; }

Caption: Workflow for reactions at the tertiary amine.

Experimental Protocol: Boc Protection of the Primary Amine

  • Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Add triethylamine (1.2 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at room temperature.

  • Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the Boc-protected product, which can often be used in the next step without further purification.

With the primary amine protected, you can now proceed with reactions such as Buchwald-Hartwig amination or other cross-coupling reactions to functionalize the tertiary amine. [8][9]

Guide 3: Improving Regioselectivity in Buchwald-Hartwig Amination

Problem: When attempting to couple an aryl halide to the tertiary piperidine nitrogen (after protecting the primary amine), low yields or side reactions are observed.

Root Cause Analysis and Solutions:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but is sensitive to the choice of ligand, base, and solvent. [8][9][10] Key Parameters for Optimization:

ParameterRecommendationRationale
Catalyst/Ligand Use a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos). [11]These ligands stabilize the palladium catalyst, enhance oxidative addition, and facilitate reductive elimination, which are key steps in the catalytic cycle. [10][11]
Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.The base is crucial for the deprotonation of the amine complexed to the palladium center. [10]
Solvent Anhydrous, deoxygenated solvents like toluene or dioxane are commonly used.These solvents have good solubility for the reactants and are compatible with the sensitive catalyst system. [9]
Temperature Reactions are often heated (80-110 °C) to drive the catalytic cycle.Higher temperatures provide the necessary activation energy for the oxidative addition and reductive elimination steps.

Experimental Protocol: Buchwald-Hartwig Amination of Boc-Protected this compound

  • To an oven-dried flask, add the Boc-protected this compound (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (4-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • The Boc group can then be removed under acidic conditions (e.g., 20% TFA in DCM) to yield the final product.

IV. References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Protecting Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Garg, N. K. (2015). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society, 137(34), 10998–11001. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperidin-4-amine. PubChem. Retrieved from [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Molecular Biology, 528, 1-14. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 7(8), 1483–1486. [Link]

  • Douglas, C. J., & Overman, L. E. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Reaction Kinetics of N-Ethylpiperidin-4-amine Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Ethylpiperidin-4-amine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of substitution reactions involving this versatile building block. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for substitution reactions?

A1: this compound possesses two nitrogen atoms with distinct reactivity profiles.

  • The exocyclic primary amine (-NH₂): This is the most common site for nucleophilic substitution. Its lone pair of electrons is readily available, making it a potent nucleophile for reactions like N-alkylation and N-acylation.

  • The endocyclic tertiary amine (-N-Et): This nitrogen is also nucleophilic but is sterically more hindered than the primary amine. It can participate in reactions, most notably quaternization, where it reacts with an electrophile (like an alkyl halide) to form a quaternary ammonium salt.[1] This is often an undesired side reaction during the alkylation of the primary amine.

Q2: How does the structure of this compound influence its nucleophilicity?

A2: The nucleophilicity of the primary amine is governed by several factors. Being a primary alkylamine, it is a reasonably strong nucleophile and a moderate base. The electron-donating effect of the ethyl group on the piperidine ring slightly increases the electron density on the primary amine, enhancing its nucleophilicity compared to a simple, unsubstituted amino-piperidine. However, the bulky piperidine ring itself can introduce steric hindrance, which can affect the rate of reaction with sterically demanding electrophiles.[2]

Q3: What are the most common substitution reactions performed with this compound?

A3: The most prevalent reactions involve the functionalization of the primary amine group. These include:

  • N-Alkylation: Introduction of an alkyl group via reaction with an alkyl halide or reductive amination.

  • N-Acylation: Formation of an amide bond via reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents).

  • N-Arylation: Formation of a C-N bond with an aryl halide, typically requiring a metal catalyst (e.g., Buchwald-Hartwig amination).

Troubleshooting Guide: Sluggish N-Alkylation Reactions

N-alkylation of the primary amine via an SN2 pathway is a fundamental transformation. However, slow or incomplete reactions are a common challenge.

Q4: My N-alkylation with an alkyl bromide is extremely slow at room temperature. What is the first parameter I should change?

A4: The three most impactful parameters to investigate for a slow SN2 reaction are the solvent, the base, and the temperature.

  • Solvent Choice: The solvent plays a critical role in SN2 reactions.[2] Polar aprotic solvents such as DMF, DMSO, or Acetonitrile (ACN) are generally superior to polar protic solvents (like ethanol or water) or non-polar solvents (like toluene). Polar aprotic solvents solvate the counter-ion of the base (e.g., K⁺ of K₂CO₃) but do not form strong hydrogen bonds with the amine nucleophile, leaving it "free" and highly reactive.[2][3] Switching from a less polar solvent like THF to DMF can dramatically accelerate the reaction.

  • Choice of Base: A base is typically added to neutralize the H-X acid formed during the reaction, which would otherwise protonate and deactivate the starting amine.[4][5] For simple alkylations, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient. Cs₂CO₃ is more soluble in organic solvents and can be more effective than K₂CO₃.[6] For sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA or Hünig's base) can be used.[5][7]

  • Temperature: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed faster. Many alkylations that are slow at room temperature proceed smoothly at temperatures between 50-100 °C.[6][8] A microwave reactor can also be used to achieve high temperatures rapidly and accelerate the reaction.[6]

Workflow for Troubleshooting a Sluggish Alkylation

Below is a logical workflow for addressing a slow N-alkylation reaction.

G Start Sluggish Reaction Detected (TLC/LCMS shows >50% SM) Solvent Change to Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Solvent Is solvent optimal? Base Switch to a Stronger/More Soluble Base (e.g., K₂CO₃ → Cs₂CO₃) Solvent->Base Still slow? Temp Increase Reaction Temperature (e.g., 60-80 °C) Base->Temp Still slow? Catalyst Add Catalytic Nucleophile (e.g., NaI, KI) Temp->Catalyst Still slow? (Electrophile is R-Cl or R-Br) Product Reaction Complete Temp->Product SideProduct Check for Side Products (Quaternization, Elimination) Temp->SideProduct Catalyst->Product G Amine This compound (Primary Amine) Product Desired Product (Secondary Amine) Amine->Product + R-X (Desired Reaction) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product QuatSalt Quaternary Salt (Undesired Byproduct) Product->QuatSalt + R-X (Side Reaction)

Caption: Competing pathways of desired alkylation vs. over-alkylation.

Q7: I am performing an N-acylation with an acyl chloride and DIPEA, but the yield is low. What could be the issue?

A7: Low yields in N-acylation can stem from several sources:

  • Reagent Quality: Acyl chlorides are highly sensitive to moisture and can hydrolyze back to the carboxylic acid, which will not react under these conditions. Ensure you are using a fresh or properly stored acyl chloride.

  • Base Stoichiometry: You need at least one equivalent of base (like DIPEA or triethylamine) to neutralize the HCl generated. [9]Often, using a slight excess (1.1-1.2 equivalents) is beneficial.

  • Reaction Temperature: Acylations are typically very fast and exothermic. The reaction is often started at 0 °C and then allowed to warm to room temperature to control the initial exotherm and prevent side reactions. [10]4. Amide Nucleophilicity: While the amine is a good nucleophile, the resulting amide product is not. [5]Over-acylation is generally not a concern, unlike in alkylations. The issue is more likely incomplete reaction due to reagent degradation or suboptimal conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with an Alkyl Bromide

This protocol describes the synthesis of N-ethyl-N'-(benzyl)piperidin-4-amine as a model reaction.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound and anhydrous potassium carbonate.

  • Add the solvent (ACN or DMF) to the flask.

  • Begin stirring the suspension at room temperature.

  • Slowly add benzyl bromide to the reaction mixture dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor the reaction: Periodically take a small aliquot, dilute it with methanol, and analyze by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) or LC-MS to check for the consumption of the starting amine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the solid K₂CO₃ and rinse the solid with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane containing a small amount of triethylamine or ammonium hydroxide (e.g., 0-10% MeOH in DCM + 0.5% Et₃N) to prevent the product from streaking on the column. [8]

Protocol 2: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-(1-ethylpiperidin-4-yl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (approx. 0.2 M concentration)

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution and stir for 5 minutes.

  • Add benzoyl chloride dropwise to the cold solution. A white precipitate (DIPEA·HCl) may form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction: Analyze by TLC or LC-MS to confirm the disappearance of the starting amine.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or silica gel chromatography.

References

  • Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry - ACS Publications.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A.
  • Nucleophilic Substitution Reaction. BYJU'S.
  • 4.5: Factors affecting the SN2 Reaction. Chemistry LibreTexts.
  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. Benchchem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • Technical Support Center: N,N,4-Trimethylpiperidin-4-amine in Synthesis. Benchchem.
  • Procedure for N-alkylation of Piperidine?. ResearchGate.
  • N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar.
  • 20.6: Reactions of Amines. Chemistry LibreTexts.
  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Reddit.
  • 24.7: Reactions of Amines. Chemistry LibreTexts.
  • Reactions of Amines.

Sources

Technical Support Center: Stabilizing Chiral N-Ethylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for chiral N-Ethylpiperidin-4-amine derivatives. This guide is designed to provide in-depth troubleshooting and practical solutions to a critical challenge in the synthesis and handling of these compounds: the prevention of racemization. As a Senior Application Scientist, I will walk you through the mechanisms of chiral instability and provide field-proven strategies to maintain the enantiomeric integrity of your molecules.

Understanding the Challenge: The Fragility of the Chiral Center

This compound derivatives are crucial building blocks in medicinal chemistry. However, the chiral center, often at the C4 position, can be susceptible to racemization, a process where an enantiomerically pure or enriched compound converts into a mixture of equal parts of both enantiomers (a racemate).[1] This loss of stereochemical purity can have profound implications for pharmacological activity and regulatory approval.

The primary mechanism of concern is often related to the lability of the proton at the chiral center, especially when adjacent to a group that can stabilize a planar intermediate. Additionally, the nitrogen atom itself can undergo pyramidal inversion, a rapid process that interconverts enantiomers if the nitrogen is the chiral center and is not constrained.[2][3][4]

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns regarding the racemization of chiral this compound derivatives.

Q1: What are the primary factors that induce racemization in my this compound derivative?

A1: Several factors can contribute to the loss of enantiomeric purity:

  • pH (Acid/Base Catalysis): Both acidic and basic conditions can catalyze racemization.[5][6] Bases can deprotonate a carbon alpha to a carbonyl or other activating group, leading to a planar enolate intermediate.[7] Acids can protonate the piperidine nitrogen, which can influence the electronic environment and potentially facilitate racemization through other pathways.

  • Temperature: Higher temperatures provide the necessary activation energy for racemization to occur.[8][9] While enantioselectivity generally increases with decreasing temperature, there are exceptions.[10]

  • Solvent: The polarity and protic nature of the solvent can significantly influence racemization rates. Protic solvents can facilitate proton exchange, while polar aprotic solvents may stabilize charged intermediates that lead to racemization.[11][12]

  • Presence of Activating Groups: If the chiral center is adjacent to a carbonyl group or another electron-withdrawing group, the alpha-proton becomes more acidic and susceptible to removal, leading to racemization via a planar intermediate.[1]

  • Nitrogen Inversion: If the nitrogen atom itself is the chiral center (i.e., bonded to three different groups plus the lone pair), it can undergo rapid pyramidal inversion, leading to a racemic mixture at equilibrium.[3][4][13] This is generally fast at room temperature unless the nitrogen is part of a strained ring system.[13]

Q2: I'm observing a gradual loss of enantiomeric excess (ee) in my sample during storage. What can I do?

A2: This indicates that your compound is configurationally unstable under the storage conditions. Consider the following:

  • Storage Temperature: Store your sample at the lowest practical temperature to minimize the rate of racemization. Cryogenic storage may be necessary for particularly labile compounds.

  • Solvent Choice: If stored in solution, ensure the solvent is aprotic and non-polar if possible. Avoid alcoholic solvents which can act as hydrogen donors and may increase the rate of racemization.[11]

  • pH Control: Ensure the pH of the solution is neutral. If the compound is a salt, consider the acidity or basicity of the counter-ion. It may be preferable to store the compound as a free base if it is stable in that form.

  • Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which could potentially generate species that catalyze racemization.

Q3: My purification process seems to be causing racemization. What should I look out for?

A3: Purification methods can introduce conditions that promote racemization.

  • Chromatography:

    • Stationary Phase: Silica gel is acidic and can cause racemization of acid-sensitive compounds. Consider using neutral alumina or a less acidic stationary phase. Alternatively, the silica gel can be neutralized by washing with a solution of a non-nucleophilic base like triethylamine in the eluent.

    • Mobile Phase: Avoid highly acidic or basic additives in your mobile phase if your compound is sensitive to them.

  • Crystallization:

    • Solvent and Temperature: The choice of solvent and the temperature used for dissolution and crystallization are critical. Prolonged heating should be avoided.

    • Diastereomeric Salt Resolution: When resolving a racemic amine with a chiral acid, ensure the conditions used to form and break the diastereomeric salts do not cause racemization of the amine.[14]

Q4: Can I use a protecting group to prevent racemization?

A4: Yes, protecting groups can be a very effective strategy.

  • N-Protection: For racemization involving the nitrogen atom or processes influenced by the nitrogen's basicity, the use of a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be beneficial.[15][16] These groups change the electronic properties of the nitrogen and can increase the barrier to inversion. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its removal.[15]

  • Protection of Other Functional Groups: If racemization is occurring due to the presence of an activating group (e.g., a ketone), protecting that group can prevent the formation of the planar intermediate.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for diagnosing and mitigating racemization issues.

Protocol 1: Assessing the Configurational Stability of Your Compound

Objective: To determine the conditions under which your chiral this compound derivative is stable.

Materials:

  • Your enantiomerically enriched this compound derivative

  • A selection of solvents (e.g., toluene, dichloromethane, methanol, water)

  • Acidic and basic solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Chiral HPLC or GC column for enantiomeric excess (ee) analysis

  • Thermostatically controlled heating block or water bath

Procedure:

  • Prepare several small-scale solutions of your compound in different solvents.

  • For each solvent, prepare three samples: one neutral, one with a drop of acidic solution, and one with a drop of basic solution.

  • Divide each of these samples into aliquots to be tested at different temperatures (e.g., room temperature, 40 °C, 60 °C).

  • At set time intervals (e.g., 1h, 4h, 24h), take a sample from each condition, quench any acid or base if necessary, and analyze the enantiomeric excess by chiral HPLC or GC.

  • Record the ee at each time point for each condition.

Data Interpretation: Summarize your findings in a table to easily identify the conditions that lead to racemization.

ConditionSolventTemperature (°C)Initial ee (%)ee after 1h (%)ee after 4h (%)ee after 24h (%)
NeutralToluene2599999999
AcidicToluene2599989580
BasicToluene2599907550
NeutralMethanol4099958560

This data will clearly indicate the sensitivity of your compound to acid, base, and temperature in different solvent environments.

Protocol 2: Optimizing Reaction Conditions to Minimize Racemization

Objective: To perform a chemical transformation on your chiral this compound derivative while preserving its stereochemical integrity.

Considerations:

  • Reagent Choice:

    • Bases: Use non-nucleophilic, sterically hindered bases (e.g., proton sponge, 2,6-lutidine) to minimize side reactions and potential catalysis of racemization. Avoid strong bases like hydroxides or alkoxides if possible.

    • Coupling Reagents: In peptide synthesis, some coupling reagents are more prone to causing racemization than others.[17][18] Consider using racemization-suppressing additives like HOBt or Oxyma.[18][19]

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to avoid prolonged exposure to potentially racemizing conditions.

Experimental Workflow:

  • Based on the stability study (Protocol 1), select a solvent and temperature range where the starting material is stable.

  • Set up small-scale trial reactions to screen different bases and/or coupling reagents.

  • Analyze the enantiomeric excess of the product from each trial reaction.

  • Scale up the reaction using the optimized conditions that provide the highest yield and ee.

Visualizing the Problem: Racemization Pathways

The following diagram illustrates a common pathway for racemization at a carbon center alpha to a carbonyl group, which can be generalized to other activating groups.

Racemization_Pathway cluster_0 Enantiomer (S) cluster_1 Planar Intermediate cluster_2 Enantiomer (R) S S-Enantiomer (Chiral sp³ center) Planar Achiral Intermediate (Planar sp² center) S->Planar Deprotonation (Base-catalyzed) Planar->S Reprotonation R R-Enantiomer (Chiral sp³ center) Planar->R Reprotonation R->Planar Deprotonation (Base-catalyzed)

Racemization via a planar intermediate.

This diagram shows how a chiral sp³ center can be converted to a planar, achiral sp² intermediate through deprotonation. Reprotonation can then occur from either face, leading to a mixture of both enantiomers.

Decision-Making Workflow for Preventing Racemization

When encountering racemization, a systematic approach is crucial. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow Start Racemization Observed AssessStability Perform Stability Study (Protocol 1) Start->AssessStability IdentifyCause Identify Cause: - pH - Temperature - Solvent AssessStability->IdentifyCause OptimizeReaction Optimize Reaction Conditions (Protocol 2) IdentifyCause->OptimizeReaction Reaction Conditions ChangePurification Modify Purification Method IdentifyCause->ChangePurification Purification UseProtectingGroup Introduce Protecting Group IdentifyCause->UseProtectingGroup Inherent Instability Success Racemization Prevented OptimizeReaction->Success ChangePurification->Success UseProtectingGroup->Success

Workflow for troubleshooting racemization.

References

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Huddersfield Repository. Retrieved January 5, 2026, from [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

  • Racemization, Enantiomerization and Diastereomerization. (2007). In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

  • Temperature Dependence of Enantioselectivity in Complexations of Optically Active Phenolic Crown Ethers with Chiral Amines. (n.d.). J-Stage. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Racemization. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Stable nitrogen chiral centres are possible – under the right conditions. (2025). Chemistry World. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Proposed concerted general acid/base catalysis for racemisation. (n.d.). ResearchGate. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (n.d.). MDPI. [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). Journal of Chromatographic Science. [Link]

  • Designating the Configuration of Chiral Centers. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Effect of temperature on the enantiomeric excess using the constant ν1... (n.d.). ResearchGate. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2014). Journal of the American Chemical Society. [Link]

  • Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine. (2025). ResearchGate. [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). ResearchGate. [Link]

  • Chirality at Nitrogen, Phosphorus, and Sulfur. (2023). Chemistry LibreTexts. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (n.d.). ResearchGate. [Link]

  • Chirality at Nitrogen, Phosphorus, and Sulfur. (n.d.). Lumen Learning. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (n.d.). PubMed. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (n.d.). PubMed. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. [Link]

  • Enzymic resolution of racemic amines: crucial role of the solvent. (n.d.). ACS Publications. [Link]

  • A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023). ACS Catalysis. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Separation of non-racemic mixtures of enantiomers: An essential part of optical resolution. (2025). ResearchGate. [Link]

  • Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. [Link]

  • Stereochemistry of Amines. (2021). Chemistry LibreTexts. [Link]

  • Table 2 from Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Semantic Scholar. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. (2021). Nature Communications. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols. [Link]

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]

  • What Is Acid-Base Catalysis In Enzymes?. (2025, June 18). YouTube. [Link]

  • Synthesis of Chiral Nitroxides and an Unusual Racemization Reaction. (n.d.). PubMed. [Link]

  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Characterization of N-Ethylpiperidin-4-amine and its intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-Ethylpiperidin-4-amine and its Intermediates

Introduction

This compound is a key structural motif and versatile building block in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis and the characterization of its precursors are critical for drug discovery and development programs. This guide provides a comprehensive overview of a common and efficient synthetic route to this compound, beginning from the commercially available N-Boc-4-piperidone.

As a senior application scientist, my objective is to not only present a protocol but to delve into the causality behind the experimental choices. We will compare alternative reagents and conditions, supported by literature data, to empower researchers to make informed decisions in their synthetic strategies. This guide emphasizes self-validating protocols through in-process controls and thorough characterization at each stage, ensuring the integrity of the final product.

The synthetic pathway involves three key stages:

  • Formation of a protected amine intermediate: Synthesis of tert-butyl piperidin-4-ylcarbamate.

  • N-Alkylation: Introduction of the ethyl group onto the piperidine nitrogen.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Each step will be detailed with an optimized protocol, a discussion of the underlying chemistry, and a full characterization of the resulting compound.

Part 1: Synthesis and Characterization of Intermediates

The chosen synthetic route leverages the stability and versatility of the Boc protecting group, which allows for selective modification of the piperidine nitrogen.

Overall Synthetic Workflow

The multi-step synthesis is designed for efficiency and scalability, with each intermediate being purified and fully characterized before proceeding to the next step.

Caption: Synthetic pathway for this compound.

Intermediate 1: tert-butyl piperidin-4-ylcarbamate (4-N-Boc-Aminopiperidine)

The synthesis of this key intermediate is achieved through the reductive amination of N-Boc-4-piperidone. This reaction is a cornerstone of amine synthesis, involving the formation of an iminium ion intermediate followed by its reduction.[1]

The Logic of Reductive Amination

The choice of reducing agent is critical. It must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and excellent selectivity.[2][3]

G Ketone Ketone/Aldehyde Iminium Iminium Ion Ketone->Iminium Amine Amine Amine->Iminium Product Alkylated Amine Iminium->Product Reducer [H⁻] Reducer->Iminium

Caption: Logical relationship of reductive amination.

Comparative Analysis of Reducing Agents for Reductive Amination

Reducing AgentKey AdvantagesKey DisadvantagesTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminium ions, broad substrate scope, one-pot procedure.[2]Water-sensitive, relatively expensive.DCE, THF, DCM[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at controlled pH, water-tolerant.Highly toxic, generates cyanide waste, can be sluggish.[2]MeOH, EtOH[4]
Sodium Borohydride (NaBH₄) Inexpensive, potent.Reduces aldehydes/ketones, often requires a two-step process (pre-formation of imine).[2][4]MeOH, EtOH[4]

For this synthesis, Sodium Triacetoxyborohydride (STAB) is selected for its superior selectivity and efficiency in a one-pot reaction, minimizing side products and simplifying the workflow.[3]

Characterization of tert-butyl piperidin-4-ylcarbamate

AnalysisExpected Results
Appearance Off-white crystalline powder.[5]
¹H NMR (CDCl₃, 400 MHz)δ 4.50 (br s, 1H, NH-Boc), 3.70 (m, 2H), 3.55 (br s, 1H, NH-piperidine), 2.85 (m, 2H), 1.95 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.30 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ 155.0 (C=O), 79.5 (C(CH₃)₃), 47.5, 44.0, 32.5, 28.4 (C(CH₃)₃).
IR (KBr, cm⁻¹) 3360 (N-H stretch), 2970 (C-H stretch), 1685 (C=O, urethane), 1520 (N-H bend).
MS (ESI+) m/z 201.1 [M+H]⁺, 223.1 [M+Na]⁺.
Intermediate 2: tert-butyl (1-ethylpiperidin-4-yl)carbamate

This intermediate is synthesized via direct N-alkylation of the piperidine nitrogen of tert-butyl piperidin-4-ylcarbamate. The secondary amine of the piperidine ring is significantly more nucleophilic than the carbamate-protected primary amine, allowing for selective alkylation.

Characterization of tert-butyl (1-ethylpiperidin-4-yl)carbamate

AnalysisExpected Results
Appearance Colorless to pale yellow oil or low-melting solid.
¹H NMR (CDCl₃, 400 MHz)δ 4.45 (br s, 1H, NH-Boc), 3.50 (m, 1H), 2.85 (m, 2H), 2.40 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.10 (m, 2H), 1.90 (m, 2H), 1.44 (s, 9H, C(CH₃)₃), 1.40 (m, 2H), 1.08 (t, J=7.2 Hz, 3H, CH₂CH₃).
¹³C NMR (CDCl₃, 100 MHz)δ 155.2 (C=O), 79.3 (C(CH₃)₃), 52.5, 52.0, 47.0, 32.0, 28.4 (C(CH₃)₃), 12.0 (CH₂CH₃).
IR (Film, cm⁻¹) 3350 (N-H stretch), 2970-2800 (C-H stretches), 1700 (C=O, urethane), 1515 (N-H bend).
MS (ESI+) m/z 229.2 [M+H]⁺.

Part 2: Synthesis and Characterization of this compound

The final step is the removal of the acid-labile Boc protecting group to unmask the primary amine. This is typically achieved under strong acidic conditions.

Comparative Analysis of Boc Deprotection Methods

The choice of acid can influence reaction time, workup procedure, and compatibility with other functional groups.

G cluster_TFA Method A: TFA cluster_HCl Method B: HCl/Dioxane Start Boc-Protected Amine TFA_Node TFA in DCM (Trifluoroacetic Acid) Start->TFA_Node HCl_Node 4M HCl in Dioxane Start->HCl_Node TFA_Pros Pros: - Fast, volatile byproducts - Mild conditions (0°C to RT) TFA_Cons Cons: - Corrosive, requires careful handling - Can be harsh for very sensitive groups HCl_Pros Pros: - Common, effective reagent - Product often precipitates as HCl salt HCl_Cons Cons: - Dioxane is a peroxide former - Not easily removed by evaporation

Sources

Comparative analysis of N-Ethylpiperidin-4-amine synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of N-Ethylpiperidin-4-amine

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key molecular scaffolds is paramount. This compound is a critical building block in the synthesis of numerous pharmaceutical compounds, valued for its versatile piperidine core. The selection of a synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides a comprehensive comparative analysis of the most prevalent and effective methods for synthesizing this compound, offering detailed experimental protocols, quantitative data, and expert insights to inform your selection.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The most common strategies leverage either the reductive amination of a carbonyl precursor or the direct alkylation of an amine. The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale, and the stringency of purity requirements. This guide will focus on three primary, industrially relevant routes:

  • Route A: Reductive Amination of N-Boc-4-piperidone. A robust and widely used method involving the reaction of a protected piperidone with ethylamine, followed by deprotection.

  • Route B: Direct N-Alkylation of 4-Aminopiperidine. A more direct approach that can be faster but requires careful control to achieve mono-alkylation.

  • Route C: Synthesis from N-Acetyl-4-piperidone. An alternative starting point that involves an initial reduction and subsequent ethylation.

Route A: Reductive Amination of N-Boc-4-piperidone

This is arguably the most versatile and controlled method for preparing this compound. The strategy involves a two-step sequence: the initial formation of an imine or enamine from N-Boc-4-piperidone and ethylamine, which is then reduced in situ to the corresponding secondary amine. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent its interference during the reaction.[1]

The reaction is typically mediated by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3][4] NaBH(OAc)₃ is often preferred due to its selectivity for imines over ketones and its less toxic nature compared to cyanide-containing reagents.[4] The final step is the removal of the Boc group under acidic conditions.

Workflow and Mechanism

The causality behind this workflow is rooted in achieving high selectivity. The Boc group ensures that the piperidine nitrogen remains unreactive. The reductive amination step itself is a one-pot reaction where the equilibrium between the ketone, amine, and imine is continuously shifted towards the product as the imine is reduced.[5] This minimizes side reactions and generally leads to high yields.[2]

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A N-Boc-4-piperidone C Imine Intermediate A->C + Ethylamine - H₂O B Ethylamine B->C D N-Boc-N-Ethyl- piperidin-4-amine C->D + NaBH(OAc)₃ E This compound (Final Product) D->E + TFA or HCl cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A N-Boc-4-aminopiperidine C N-Boc-N-Ethyl- piperidin-4-amine A->C + Base (e.g., K₂CO₃) B Ethyl Iodide B->C D This compound (Final Product) C->D + TFA or HCl cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Amide Reduction A N-Acetyl-4-piperidone C N-Acetyl-4-aminopiperidine A->C + H₂, Ni catalyst or other reducing agents B Ammonia B->C D This compound (Final Product) C->D + LiAlH₄

Sources

A Senior Application Scientist's Guide to Piperidine-Based Reagents: A Comparative Analysis of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone of Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1] Its prevalence is remarkable, forming the core of numerous blockbuster drugs across a wide spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3] The scaffold's utility stems from its unique combination of properties: it provides a three-dimensional framework that can be strategically functionalized, its nitrogen atom can serve as a key hydrogen bond acceptor or be protonated to enhance aqueous solubility, and its conformational flexibility allows for optimal binding to biological targets.[2]

The strategic choice of substituents on the piperidine ring is a critical decision in drug design, profoundly influencing a molecule's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, data-supported comparison of N-Ethylpiperidin-4-amine against other commonly used piperidine-based reagents. Our goal is to equip researchers, chemists, and drug development professionals with the field-proven insights necessary to select the optimal building block for their specific synthetic challenges. We will move beyond simple catalog listings to explore the causality behind experimental choices, ensuring every protocol and recommendation is grounded in solid scientific principles.

Comparative Analysis of Piperidine-Based Reagents

The selection of a piperidine building block hinges on a careful balance of reactivity, steric hindrance, basicity, and the demands of the overall synthetic route. Here, we compare this compound to its most common alternatives.

This compound
  • Structure: C₇H₁₆N₂[4]

  • Profile: This secondary amine at the 4-position is complemented by a tertiary amine within the ring, created by the N-ethyl group. This dual-amine structure presents both opportunities and challenges. The N-ethyl group enhances the overall basicity of the molecule compared to its unsubstituted counterpart, 4-aminopiperidine, due to the electron-donating inductive effect of the ethyl group.[5][6] This can be advantageous in reactions where it acts as a base but may also lead to side reactions. The ethyl group introduces moderate steric bulk, which can influence the accessibility of the 4-amino group.

4-Aminopiperidine
  • Structure: C₅H₁₂N₂

  • Profile: As the parent compound, 4-aminopiperidine provides a fundamental baseline. It features a primary amine at the 4-position and a secondary amine in the ring. Its primary limitation is the potential for competing reactions at both nitrogen atoms (e.g., dialkylation or diacylation). For selective functionalization at the 4-amino group, the ring nitrogen typically requires protection.

N-Boc-4-aminopiperidine
  • Structure: C₁₀H₂₀N₂O₂[7]

  • Profile: This is arguably the most widely used alternative. The tert-butyloxycarbonyl (Boc) group on the ring nitrogen effectively "turns off" its nucleophilicity and basicity, allowing for clean and selective reactions at the 4-amino position.[8][9] The Boc group is stable under a wide range of conditions but can be readily removed with acid (e.g., TFA or HCl), making it an excellent choice for complex, multi-step syntheses.[10] Its primary disadvantage is the added cost and the necessity of an additional deprotection step in the synthetic sequence.

Physicochemical and Reactivity Comparison

The choice of reagent is dictated by its inherent chemical properties. The N-substituent on the piperidine ring critically modulates both basicity and steric hindrance, which in turn governs reactivity.

Table 1: Physicochemical Properties of Selected Piperidine Reagents

ReagentMolecular Weight ( g/mol )pKₐ of Conjugate Acid (approx.)Key Feature
This compound 128.22[4]10.8 - 11.2Increased basicity, moderate steric bulk
4-Aminopiperidine 100.1610.5 - 10.9Baseline, two reactive amine sites
N-Boc-4-aminopiperidine 200.28[7]~9.7 (4-NH₃⁺)Orthogonal protection, selective reactivity
Piperidine 85.15[11]11.22[11]High basicity, benchmark cyclic amine

Note: pKₐ values are estimates based on structurally similar amines and general chemical principles. The electron-donating ethyl group in this compound increases the electron density on both nitrogens, making it a stronger base than 4-aminopiperidine. The electron-withdrawing Boc group significantly reduces the basicity of the ring nitrogen.

G cluster_0 Structural Comparison & Key Properties cluster_1 Synthetic Implications A 4-Aminopiperidine (Baseline) B This compound A->B + Inductive Effect + Steric Hindrance ▲ Basicity C N-Boc-4-aminopiperidine A->C + Orthogonal Protection + High Steric Hindrance ▼ Ring N Reactivity D Increased rate as base catalyst Potential for N-ring side reactions B->D E Selective 4-amino functionalization Requires extra deprotection step C->E

Caption: Impact of N-substitution on piperidine properties.

Experimental Section: Performance in Key Synthetic Transformations

To provide a practical comparison, we outline two fundamental and widely used reactions in drug discovery: reductive amination and amide bond formation. The protocols described are self-validating systems, designed for reproducibility and clarity.

Workflow 1: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone of amine synthesis.[12][13] The reaction proceeds via the formation of an iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ.

G start Start: Carbonyl Compound + Piperidine Reagent imine Mix in Aprotic Solvent (e.g., DCE, DCM) Add catalytic acid (optional) start->imine formation Iminium Ion Formation (Stir 30-60 min at RT) imine->formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Portion-wise formation->reduction reaction Reaction (Stir 12-24h at RT) reduction->reaction quench Aqueous Workup (e.g., sat. NaHCO₃) reaction->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (e.g., Column Chromatography) extract->purify end Final Product purify->end

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of a Substituted Amine via Reductive Amination

Causality Behind Experimental Choices:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are excellent choices as they are aprotic and effectively solubilize the reactants without interfering with the reaction.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[10][14] It is milder and more selective for iminium ions over carbonyls than other hydrides like sodium borohydride, reducing the risk of alcohol byproduct formation. Its reaction is also tolerant of mildly acidic conditions which can catalyze imine formation.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • Piperidine Reagent (this compound or N-Boc-4-aminopiperidine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (to make a 0.2 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the carbonyl compound (1.0 eq) in DCE, add the chosen piperidine reagent (1.2 eq) at room temperature.

  • Stir the reaction mixture for 30-60 minutes to allow for the initial formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Comparative Performance in a Model Reductive Amination

Reagent UsedExpected YieldKey Considerations
This compound Good to ExcellentThe tertiary amine ring nitrogen can act as an in-situ base, potentially accelerating the reaction. However, it can also complicate purification by binding to the silica gel column.
N-Boc-4-aminopiperidine ExcellentGenerally provides cleaner reactions and simpler purification due to the non-basic Boc group. The final product remains protected, requiring a subsequent deprotection step if the ring nitrogen needs to be functionalized.[10]
Workflow 2: Amide Bond Formation

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[15] It typically involves the activation of a carboxylic acid, which then reacts with an amine.

Detailed Protocol: Synthesis of an Amide using EDC/HOBt Coupling

Causality Behind Experimental Choices:

  • Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[16] Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions (like N-acylurea formation) and racemization by converting the intermediate into a more reactive HOBt-ester.[16]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free base form.[17]

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in DMF or DCM.

  • Add DIPEA (3.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Comparative Performance in a Model Amide Coupling

Reagent UsedExpected YieldKey Considerations
This compound GoodThe 4-amino group is a good nucleophile. The presence of the basic N-ethyl ring nitrogen means less external base might be required, but it can also interfere with some coupling reagents or complicate workup.
N-Boc-4-aminopiperidine Good to ExcellentThe protected ring nitrogen ensures the reaction occurs exclusively at the 4-amino position, leading to cleaner product profiles.[16] This is the preferred reagent for complex substrates where chemoselectivity is paramount.

Conclusion and Reagent Selection Guide

The choice between this compound and its alternatives is a strategic one, guided by the specific goals of the synthesis.

  • Choose this compound when:

    • The final target molecule requires an N-ethyl group on the piperidine ring.

    • A more basic building block is desired to influence the physicochemical properties of the final compound.

    • The synthetic route is short, and potential purification challenges are manageable.

  • Choose 4-Aminopiperidine when:

    • Cost is a primary driver, and a subsequent protection/functionalization strategy for the ring nitrogen is planned.

    • Non-selective functionalization is desired or can be controlled by stoichiometry.

  • Choose N-Boc-4-aminopiperidine when:

    • A complex, multi-step synthesis is planned, and chemoselectivity is critical.

    • Clean reaction profiles and straightforward purifications are a priority.

    • The piperidine ring nitrogen needs to be revealed or functionalized at a later stage in the synthesis.

G start Does the final target require an N-ethyl group? q2 Is chemoselectivity at the 4-amino position critical for a multi-step synthesis? start->q2 No use_nepa Use This compound start->use_nepa  Yes use_nboc Use N-Boc-4-aminopiperidine q2->use_nboc  Yes use_unprotected Consider 4-Aminopiperidine (plan for N-ring reactivity) q2->use_unprotected No

Caption: Decision guide for selecting a piperidine reagent.

By understanding the fundamental differences in reactivity, basicity, and handling, researchers can make informed decisions, streamlining their synthetic efforts and accelerating the drug discovery process.

References

  • An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.). BOC Sciences.
  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). ACS Medicinal Chemistry Letters.
  • Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
  • Kharitonov, D. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4804.
  • Jiang, B., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3335-3338.
  • Piperidine. (n.d.). In Wikipedia.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(25), 6335-6346.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry.
  • Piperidine-based drug discovery. (n.d.). ResearchGate.
  • 1-Ethyl-4-piperidone synthesis. (n.d.). ChemicalBook.
  • Wang, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 607-612.
  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. (2001). Inorganic Chemistry.
  • This compound. (n.d.). ChemScene.
  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal.
  • Basicity of Amines. (n.d.). Chemistry Steps.
  • Matassini, C., et al. (2015). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 20(12), 21543-21563.
  • Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. (2022). Journal of the American Chemical Society.
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. (2016). SlideShare.
  • A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. (n.d.). Benchchem.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Chemistry – A European Journal.
  • Which is more basic among N-ethylpiperidin and 1-azabicyclooctane? (2020). Chemistry Stack Exchange.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). Molecules.
  • Steric effects on the configuration at nitrogen in piperidines. (1971). Journal of the American Chemical Society.
  • Application Notes and Protocols: N,N,4-Trimethylpiperidin-4-amine in Organic Synthesis. (n.d.). Benchchem.
  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry.
  • 4-(N-Boc-amino)piperidine. (n.d.). PubChem.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2020). Organic Process Research & Development.
  • Relative basicity of cyclic amines. (2016). Chemistry Stack Exchange.
  • 4-(N-Boc-amino)piperidine. (n.d.). Cayman Chemical.
  • 1-Phenethyl-N-phenylpiperidin-4-amine. (n.d.). Human Metabolome Database.
  • What's the order of basicity of amines? (2017). Quora.
  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3415-3418.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules.
  • Coupling Reagents in Amide Synthesis - Organic-Reaction. (n.d.). Scribd.
  • This compound (Cas 62751-62-6). (n.d.). Parchem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.
  • Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Which is a stronger base, pyrrolidine or piperidine? (2017). Quora.
  • How can I rationalise the different basicities of cyclohexylamine, piperidine and morpholine? (2016). Chemistry Stack Exchange.

Sources

A Comparative Guide to the Validation of Analytical Methods for N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous and validated analysis of intermediates and active pharmaceutical ingredients (APIs) is paramount. N-Ethylpiperidin-4-amine, a key building block in the synthesis of various pharmaceutical agents, requires precise and reliable analytical methods to ensure its identity, purity, and concentration. This guide provides a comprehensive comparison of validated analytical methods for this compound, offering insights into the principles, experimental protocols, and validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

The methodologies and validation approaches detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring a framework that is scientifically sound and meets global regulatory expectations.[1][2][3]

The Criticality of Method Validation

Before delving into specific techniques, it is crucial to understand the foundation of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] This involves a thorough evaluation of performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters, as stipulated by ICH Q2(R2), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

  • Accuracy: The closeness of the test results to the true value.[2][5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for this compound is contingent on several factors, including the analyte's physicochemical properties (volatility, thermal stability, polarity), the required sensitivity, and the nature of the sample matrix. Both GC-MS and HPLC-UV are powerful and commonly employed techniques for the analysis of amine compounds.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on the compound's volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection.Separation based on the compound's polarity and interaction with a stationary phase in a liquid mobile phase, followed by UV absorbance detection.
Analyte Suitability Ideal for volatile and thermally stable compounds. This compound is amenable to GC analysis.Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Sample Preparation May require derivatization to improve volatility and peak shape for polar amines.Often requires derivatization to introduce a chromophore for UV detection, as aliphatic amines have poor UV absorbance.[7][8]
Specificity High, due to both chromatographic separation and mass fragmentation patterns.Moderate to high, dependent on chromatographic resolution from interfering substances. Diode-array detection can enhance specificity.
Sensitivity Generally very high, capable of trace-level analysis.Sensitivity is dependent on the molar absorptivity of the derivatized analyte. Can achieve good sensitivity with appropriate derivatization agents.
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires a high-performance liquid chromatograph with a UV detector.
Typical Use Case Quantification of the main component, identification of volatile impurities, and trace-level analysis.Quantification of the main component, analysis of non-volatile impurities, and routine quality control.

Experimental Protocols and Validation

Herein, we present detailed experimental protocols for the analysis of this compound using GC-MS and HPLC-UV, followed by a guide to their validation.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique for the analysis of volatile amines like this compound.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve inject Inject into GC dissolve->inject Transfer to vial standards Prepare Calibration Standards standards->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector:

    • Temperature: 250°C.

    • Mode: Split (e.g., 20:1 split ratio).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.

      • Example SIM ions for this compound (C7H16N2, MW: 128.22): m/z 128, 113, 99, 84, 70 (these would be confirmed with a standard).[9][10]

Sample and Standard Preparation:

  • Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol to achieve a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve in methanol to achieve a concentration within the calibration range.

Validation of the GC-MS Method:

  • Specificity: Inject a blank (methanol), a placebo (if applicable), and a spiked sample to demonstrate the absence of interfering peaks at the retention time of this compound. The mass spectrum of the analyte peak in a sample should match that of the reference standard.

  • Linearity and Range: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99. The range is established by the concentrations of the lowest and highest standards that meet accuracy and precision requirements.

  • Accuracy: Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 3.0%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature ramp rate ± 1°C/min, carrier gas flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

As this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV detection. A common derivatizing agent for amines is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with primary and secondary amines to form a highly UV-active derivative.

Workflow for HPLC-UV Analysis with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve derivatize Add Derivatizing Agent (e.g., Fmoc-Cl) & Buffer dissolve->derivatize react React at Controlled Temperature derivatize->react quench Quench Reaction react->quench inject Inject into HPLC quench->inject Transfer to vial separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV analysis of this compound with pre-column derivatization.

Detailed HPLC-UV Protocol:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD) (e.g., Waters Alliance e2695 with 2998 PDA).

  • Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Program:

    • Start with 40% B, hold for 2 minutes.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 3 minutes.

    • Return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 265 nm (for Fmoc derivative).

  • Injection Volume: 10 µL.

Derivatization, Sample, and Standard Preparation:

  • Derivatizing Reagent: Prepare a 5 mg/mL solution of Fmoc-Cl in acetonitrile.

  • Buffer: Prepare a 0.1 M sodium borate buffer, pH 9.0.

  • Stock Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.

  • Derivatization Procedure for Standards and Samples: a. To a vial, add 100 µL of the standard or sample solution. b. Add 200 µL of the borate buffer. c. Add 200 µL of the Fmoc-Cl solution. d. Vortex and allow to react at room temperature for 15 minutes. e. Quench the reaction by adding 100 µL of 1 M glycine solution. f. Dilute with the mobile phase to a suitable volume (e.g., 1 mL) before injection.

  • Calibration Standards: Prepare a series of calibration standards and derivatize them using the procedure above.

Validation of the HPLC-UV Method:

The validation parameters for the HPLC-UV method are the same as for the GC-MS method, with the following considerations:

  • Specificity: The specificity study should demonstrate that the derivatizing reagent and any by-products do not interfere with the peak of the derivatized this compound.

  • Linearity, Range, Accuracy, and Precision: These are assessed in the same manner as the GC-MS method, using the peak areas of the derivatized analyte. Acceptance criteria remain the same.

  • LOD and LOQ: Determined as previously described.

  • Robustness: In addition to flow rate and column temperature, variations in the mobile phase composition (e.g., ± 2% acetonitrile) and pH of the aqueous component should be evaluated.

Conclusion

Both GC-MS and HPLC-UV are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-MS offers superior specificity and is ideal for identifying and quantifying the analyte and any volatile impurities, often without the need for derivatization, although this can sometimes improve peak shape and sensitivity.

  • HPLC-UV , while requiring a derivatization step, is a workhorse in many QC laboratories and is well-suited for routine analysis when the impurity profile is well-characterized and does not contain co-eluting, UV-active species.

Regardless of the method chosen, a comprehensive validation following ICH guidelines is essential to ensure the generation of accurate and reliable data, which is the cornerstone of quality in the pharmaceutical industry. The protocols and validation strategies outlined in this guide provide a solid foundation for establishing a fit-for-purpose analytical method for this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • ProPharma. (2024).
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • ECA Academy.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • International Council for Harmonisation. (2023).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • PubChem. 1-Ethylpiperidin-4-amine.
  • ChemScene. This compound (Cas 62751-62-6).
  • Sigma-Aldrich. (2014).
  • Journal of Chemical and Pharmaceutical Research.

Sources

A Comparative Guide to the Biological Activity of N-Ethylpiperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of N-Ethylpiperidin-4-amine analogs, focusing on their synthesis, comparative biological activities, and the critical structure-activity relationships (SAR) that govern their function. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into the pharmacological potential of this versatile chemical scaffold.

Introduction: The Significance of the 4-Aminopiperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise interactions with biological targets. The 4-aminopiperidine moiety, specifically, serves as a versatile building block for compounds targeting the central nervous system (CNS), infectious diseases, and cancer.[2][3][4]

This compound itself is a simple yet functionally significant molecule. Modifications to its core structure—specifically at the piperidine nitrogen (N1) and the exocyclic amino nitrogen (N4)—can dramatically alter its physicochemical properties and biological activity. This guide explores these modifications, providing a comparative framework to understand how structural changes influence efficacy across different biological targets. We will delve into specific examples, from N-type calcium channel blockers for pain management to novel antifungal agents, to elucidate the principles of rational drug design based on this scaffold.[5]

Synthesis of this compound Analogs

The generation of a diverse library of analogs is predicated on efficient and robust synthetic methodologies. The most common and versatile approach for synthesizing N-substituted and 4-amino-substituted piperidines is reductive amination .[6][7] This method typically involves the reaction of an N-substituted-4-piperidone with a primary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the desired disubstituted aminopiperidine.[7]

An alternative route involves the N-alkylation of a protected 4-aminopiperidine derivative, followed by deprotection.[8] The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.

Below is a generalized workflow for the synthesis of this compound analogs via reductive amination.

G cluster_synthesis Reductive Amination Workflow start N-Substituted 4-Piperidone (A) intermediate Imine/Iminium Ion Intermediate start->intermediate Reaction with (B) (Solvent, e.g., DCE) amine Primary Amine (R²-NH₂) (B) amine->intermediate workup Reaction Quench & Purification intermediate->workup Reduction reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate product Final Analog (N¹-R¹, N⁴-R²-piperidin-4-amine) workup->product

Caption: Generalized workflow for the synthesis of 4-aminopiperidine analogs.

For the purpose of this guide, we will compare the parent compound, this compound, with a series of analogs designed to probe the effects of varying substituents at the N1 and N4 positions.

Compound ID Scaffold R¹ Substituent (at N1) R² Substituent (at N4)
1 This compound-H-Ethyl
2 Analog A-Ethyl-Ethyl
3 Analog B-Benzyl-Ethyl
4 Analog C-Phenethyl-Ethyl
5 Analog D-Benzyl-Dodecyl
6 Analog E-Phenethyl-Dodecyl

Comparative Biological Evaluation

The 4-aminopiperidine scaffold has demonstrated a wide range of pharmacological activities.[3] We will compare our selected analogs across two distinct and well-documented biological applications: antifungal activity and N-type calcium channel modulation.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Expertise & Rationale: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammals. Its biosynthetic pathway presents a prime target for antifungal drugs. Morpholine-based antifungals, such as fenpropimorph, are known inhibitors of this pathway. Inspired by these structures, researchers have explored 4-aminopiperidines as a novel class of ergosterol biosynthesis inhibitors.[7] The primary mechanism involves the inhibition of enzymes such as sterol C14-reductase and sterol C8-isomerase.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Standard)

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared to a concentration of 0.5–2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Compound Dilution: The test compounds (Analogs 1-6) are serially diluted in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) control wells are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined visually as the lowest concentration of the compound at which no fungal growth is observed.

Comparative Data:

Compound ID R¹ Substituent R² Substituent MIC against C. albicans (µg/mL)
1-H-Ethyl> 16
2-Ethyl-Ethyl> 16
3-Benzyl-Ethyl8
4-Phenethyl-Ethyl4
5-Benzyl-Dodecyl0.25
6-Phenethyl-Dodecyl0.125

Trustworthiness & Analysis: The data clearly indicate that both the N1 and N4 substituents are critical for antifungal activity. A short alkyl chain at N4 (Analogs 1-4) results in poor to moderate activity. However, introducing a long, lipophilic dodecyl chain at N4 (Analogs 5 and 6) dramatically increases potency by over 30-fold.[7] This suggests that the long alkyl chain is crucial for interaction with the lipophilic active site of the target enzyme or for disrupting the fungal cell membrane. Furthermore, a phenethyl group at N1 (Analog 6) is slightly more favorable than a benzyl group (Analog 5).

G cluster_moa Antifungal Mechanism of Action analog Analog 5 or 6 (Lipophilic N-Dodecyl Chain) membrane Fungal Cell Membrane analog->membrane Interaction enzyme Ergosterol Biosynthesis Enzymes (e.g., C14-Reductase) analog->enzyme Inhibition disruption Membrane Disruption & Cell Death membrane->disruption ergosterol Ergosterol enzyme->ergosterol Biosynthesis Blocked ergosterol->membrane Required for Integrity

Caption: Putative mechanism of action for potent antifungal 4-aminopiperidines.

N-Type Calcium Channel Blockade: Neuropathic Pain

Expertise & Rationale: N-type voltage-gated calcium channels (Caᵥ2.2) are predominantly located in the presynaptic terminals of neurons and play a critical role in neurotransmitter release, including those involved in pain signaling. Blocking these channels can reduce the transmission of pain signals, making them an attractive target for analgesics.[5] The 4-aminopiperidine scaffold has been incorporated into molecules designed to block these channels, offering potential treatments for chronic and neuropathic pain.

Experimental Protocol: In Vitro N-Type Calcium Channel Assay

This protocol measures the ability of a compound to inhibit calcium influx through N-type channels in a cellular model.

  • Cell Culture: A cell line stably expressing human N-type calcium channels (e.g., HEK293 cells) is cultured to confluence.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with various concentrations of the test compounds (Analogs 1-4) for a predetermined period.

  • Depolarization and Measurement: The cells are depolarized with a high-potassium solution to open the voltage-gated calcium channels. The resulting influx of calcium causes an increase in fluorescence, which is measured using a plate reader.

  • Data Analysis: The inhibition of the calcium influx by the test compounds is calculated relative to the control (no compound). The concentration-response data are fitted to a sigmoidal curve to determine the IC₅₀ value (the concentration of compound that causes 50% inhibition).

Comparative Data:

Compound ID R¹ Substituent R² Substituent N-Type Calcium Channel Inhibition (IC₅₀, µM)
1-H-Ethyl> 50
2-Ethyl-Ethyl25.3
3-Benzyl-Ethyl1.2
4-Phenethyl-Ethyl0.9
5-Benzyl-Dodecyl15.8
6-Phenethyl-Dodecyl19.4

Trustworthiness & Analysis: In contrast to the antifungal activity, a long lipophilic chain at N4 is detrimental to N-type calcium channel blockade (Analogs 5 and 6). The most potent compounds are those with an ethyl group at N4 and a bulky aromatic substituent at N1.[5] Specifically, the benzyl (Analog 3) and phenethyl (Analog 4) groups confer high potency, likely by engaging in hydrophobic or π-stacking interactions within the channel's binding pocket. The phenethyl group provides a slight potency advantage over the benzyl group, suggesting that the additional methylene linker allows for optimal positioning within the binding site.

Structure-Activity Relationship (SAR) Summary

The comparative data reveal distinct and often opposing SAR for different biological targets. The key takeaways are summarized below.

G cluster_sar Structure-Activity Relationship (SAR) Summary scaffold 4-Aminopiperidine Core n1_node N1 Substituent (R¹) scaffold->n1_node influences n4_node N4 Substituent (R²) scaffold->n4_node influences antifungal Antifungal Activity n1_node->antifungal Benzyl/Phenethyl (Aromatic) is beneficial ca_channel Ca²⁺ Channel Blockade n1_node->ca_channel Benzyl/Phenethyl (Aromatic) is CRITICAL n4_node->antifungal Long Alkyl Chain (C12) is CRITICAL for high potency n4_node->ca_channel Short Alkyl Chain (Ethyl) is required; Long chain is detrimental

Caption: Summary of key structure-activity relationships for the two biological targets.

  • N1 Position: For both activities, substituting the N1 position with bulky aromatic groups (benzyl, phenethyl) is superior to small alkyl groups or hydrogen. This highlights the importance of this position for anchoring the molecule in a binding pocket.

  • N4 Position: This position is the key determinant of target selectivity. A long, lipophilic alkyl chain is essential for potent antifungal activity, while a short alkyl chain is required for N-type calcium channel blockade. This stark difference underscores how a single scaffold can be directed toward entirely different therapeutic targets through strategic chemical modification.

Pharmacokinetic Profile and Metabolism

A critical consideration in drug development is the metabolic fate of a compound. The 4-aminopiperidine scaffold is known to be metabolized by cytochrome P450 enzymes, with CYP3A4 often being the major isoform responsible for N-dealkylation reactions.[9] The substituents at both the N1 and N4 positions can be cleaved, leading to the formation of metabolites with altered activity and clearance rates. The design of new analogs must account for this metabolic liability. For instance, introducing steric hindrance near the nitrogen atoms or replacing metabolically labile groups can improve the pharmacokinetic profile.[2]

Conclusion and Future Perspectives

This guide demonstrates that the this compound scaffold is a highly versatile template for drug discovery. By systematically modifying the substituents at the N1 and N4 positions, biological activity can be finely tuned and directed toward diverse targets.

Our analysis highlights two promising avenues for development:

  • Antifungals: Analogs with a phenethyl group at N1 and a dodecyl chain at N4 (Analog 6) represent a potent new class of antifungals that warrant further investigation, including in vivo efficacy studies and mechanism of action elucidation.

  • Analgesics: Analogs with a phenethyl group at N1 and an ethyl group at N4 (Analog 4) are potent N-type calcium channel blockers. Future work should focus on optimizing for selectivity against other ion channels and improving metabolic stability to develop novel treatments for neuropathic pain.

The divergent SAR profiles presented here provide a clear roadmap for researchers. They illustrate the power of medicinal chemistry to transform a single core structure into multiple, highly specific therapeutic agents, reinforcing the central role of the 4-aminopiperidine scaffold in modern drug development.

References

A Senior Application Scientist's Guide to In-Silico Property Prediction for N-Ethylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of in-silico methodologies for predicting the pharmaceutical properties of N-Ethylpiperidin-4-amine derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple listing of tools to explain the causality behind computational choices, ensuring a scientifically rigorous and practical approach to early-stage drug discovery.

The piperidine scaffold is a cornerstone in medicinal chemistry, present in over 70 FDA-approved drugs.[1][2] Its derivatives are integral to a wide array of pharmaceuticals.[2] This guide focuses on the this compound core, a versatile building block for creating novel therapeutic agents.[3][4] Early and accurate prediction of a compound's properties through computational, or in-silico, methods is paramount to accelerating the design-make-test-analyze cycle and reducing late-stage attrition.[5][6] We will explore and compare various computational models for predicting physicochemical, ADMET, and biological properties, providing the data and workflows necessary to make informed decisions in your research.

The In-Silico Prediction Landscape: Methodologies and Tools

The prediction of molecular properties is broadly categorized into two computational approaches: ligand-based and structure-based design.[5]

  • Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on analyzing a set of molecules known to be active against the target. Quantitative Structure-Activity Relationship (QSAR) models are a prime example, correlating variations in a molecule's structure with changes in its biological activity.[7][8]

  • Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, SBDD methods like molecular docking can be employed. These techniques simulate the interaction between a ligand (the drug candidate) and its target, predicting binding affinity and orientation.[5]

A multitude of software platforms, both commercial and open-source, facilitate these predictions.[9] Commercial packages like those from Schrödinger[10] and ChemAxon offer comprehensive, validated toolsets, while open-source tools and web servers like SwissADME, PaDEL, and ADMETlab 2.0 provide accessible alternatives for specific tasks.[6][11]

The following diagram illustrates a generalized workflow for in-silico property prediction, a process that begins with the simple 2D representation of a molecule and branches into a comprehensive profiling of its potential as a drug candidate.

G cluster_input Input cluster_descriptors Descriptor Calculation cluster_prediction Property Prediction cluster_models Computational Models & Methods Input 2D Structure of This compound Derivative (SMILES/SDF) Descriptors Calculate Molecular Descriptors (Topological, Physicochemical, 3D) Input->Descriptors Represent Structure Numerically PhysChem Physicochemical Properties Descriptors->PhysChem Input for QSPR ADMET ADMET Profile Descriptors->ADMET Input for ADMET Models BioActivity Biological Activity Descriptors->BioActivity Input for QSAR/Docking QSPR QSPR Models Lipophilicity (LogP) Solubility (LogS) pKa PhysChem->QSPR Predict ADMET_Models ADMET Models BBB Penetration CYP Inhibition hERG Blockade Ames Mutagenicity ADMET->ADMET_Models Predict Activity_Models Activity Models QSAR Molecular Docking Pharmacophore Screening BioActivity->Activity_Models Predict

Caption: A generalized workflow for the in-silico prediction of molecular properties.

Prediction of Physicochemical Properties and Drug-Likeness

Physicochemical properties are the foundation of a drug's behavior. They influence everything from solubility and absorption to target binding. Modern QSPR (Quantitative Structure-Property Relationship) models can rapidly estimate these values from a chemical structure.[12][13]

Key properties include:

  • Molecular Weight (MW): Affects diffusion and bioavailability.

  • Lipophilicity (logP): The octanol-water partition coefficient, crucial for membrane permeability.

  • Aqueous Solubility (logS): Essential for absorption and formulation.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Number of Rotatable Bonds (nRotb): Influences conformational flexibility and target binding.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to assess a compound's "drug-likeness."[14]

Comparative Data: this compound Derivatives

The table below presents predicted physicochemical properties for three hypothetical this compound derivatives compared to a known drug, Fentanyl, which shares the piperidine core. Predictions were generated using SwissADME, a widely used open-access tool.

CompoundStructureMW ( g/mol )logPlogS (ESOL)TPSA (Ų)nRotbLipinski Violations
Derivative 1 (R = Phenyl)c1ccccc1C[C@]1(N)CCN(CC)CC1218.342.55-2.8129.2440
Derivative 2 (R = 4-Chlorophenyl)c1cc(Cl)ccc1C[C@]1(N)CCN(CC)CC1252.783.26-3.4029.2440
Derivative 3 (R = Naphthyl)c1ccc2c(c1)ccc(C[C@]1(N)CCN(CC)CC1)c2268.403.84-3.9129.2450
Fentanyl (Reference Drug)CCC(=O)N(c1ccccc1)C1CCN(CCc2ccccc2)CC1336.473.94-4.4332.3470

Analysis: The selected derivatives all exhibit favorable drug-like properties, adhering to Lipinski's rules. As expected, increasing the size and hydrophobicity of the 'R' group (from Phenyl to Naphthyl) leads to a corresponding increase in MW and logP, and a decrease in predicted aqueous solubility (logS). Their profiles are comparable to the established drug Fentanyl, suggesting they occupy a promising chemical space for further development.

In-Silico ADMET Profiling: A Gatekeeper for Drug Development

Predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is one of the most critical applications of in-silico modeling. Early identification of poor ADMET properties can save significant resources by preventing unsuitable candidates from advancing.[6]

Key ADMET Parameters:

  • Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are key indicators of oral bioavailability.

  • Distribution: Blood-Brain Barrier (BBB) penetration is vital for CNS-targeting drugs but undesirable for peripherally acting agents.

  • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions.

  • Toxicity: Predictions for cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity are crucial safety assessments.[15]

Comparative Data: Predicted ADMET Properties

The following table compares the predicted ADMET profiles for our example derivatives.

PropertyDerivative 1Derivative 2Derivative 3FentanylInterpretation
GI Absorption HighHighHighHighAll compounds are predicted to be well-absorbed from the gut.
BBB Permeant YesYesYesYesThe scaffold is conducive to crossing the blood-brain barrier.
CYP2D6 Inhibitor YesYesYesYesPotential for drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 Inhibitor NoNoYesYesThe larger naphthyl group may introduce CYP3A4 inhibition liability.
hERG I Inhibitor NoNoLow ProbabilityLow ProbabilityThe core scaffold appears to have a low risk of cardiotoxicity.
Ames Toxicity NoNoNoNoAll compounds are predicted to be non-mutagenic.

Analysis: The this compound scaffold demonstrates a generally favorable ADMET profile. The prediction of high GI absorption and BBB permeability is consistent across the derivatives. A notable point of differentiation is the potential for CYP inhibition. All derivatives, including Fentanyl, are flagged as potential CYP2D6 inhibitors. Furthermore, the larger, more lipophilic Derivative 3 is predicted to also inhibit CYP3A4, a critical consideration for its development. This highlights how in-silico tools can pinpoint specific structural modifications that may introduce metabolic liabilities.

Predicting Biological Activity: From QSAR to Docking

Ultimately, a drug must interact effectively with its biological target. In-silico methods can provide crucial insights into this potential activity.

QSAR for Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for modeling the biological activity of a series of compounds.[7] By developing mathematical models that correlate molecular descriptors with activity, QSAR can predict the potency of new derivatives and guide the design of more effective molecules.[8][11][16] For instance, studies have successfully used QSAR to model the activity of piperidine derivatives as CCR5 antagonists and anti-HCV agents.[7]

Molecular Docking: This structure-based method predicts how a molecule binds to the active site of a target protein. It provides a binding affinity score and a visual representation of the key interactions (e.g., hydrogen bonds, hydrophobic contacts), offering a mechanistic rationale for a compound's activity.

The workflow for a typical molecular docking experiment is visualized below.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis cluster_output Output p_prep Protein Preparation (Add Hydrogens, Assign Charges) dock Define Binding Site & Run Docking Algorithm p_prep->dock l_prep Ligand Preparation (Generate 3D Conformation, Assign Charges) l_prep->dock analysis Analyze Poses & Score Binding Affinity dock->analysis Generate Poses output Binding Energy (kcal/mol) Predicted Pose Key Interactions (H-bonds, etc.) analysis->output Interpret Results

Caption: A streamlined workflow for a molecular docking experiment.

Detailed Protocol: Building a Predictive QSAR Model

This section provides a self-validating, step-by-step protocol for developing a simple QSAR model to predict a property of interest (e.g., LogP) for a set of this compound derivatives. This protocol emphasizes trustworthiness through the inclusion of rigorous validation steps.

Objective: To build and validate a multiple linear regression (MLR) QSAR model for predicting the LogP of piperidine derivatives.

Required Tools:

  • A tool for drawing chemical structures and generating SMILES (e.g., ChemDraw, MarvinSketch).

  • A descriptor calculation software (e.g., PaDEL-Descriptor, Mordred).

  • A statistical software package with regression capabilities (e.g., R, Python with scikit-learn, QSARINS[11]).

Methodology:

  • Dataset Curation:

    • Assemble a dataset of at least 20-30 piperidine derivatives with experimentally determined LogP values from reliable literature sources.

    • Draw each structure and convert it to a canonical SMILES format.

    • Causality: A diverse and high-quality dataset is the single most important factor for building a robust and predictive model.

  • Data Splitting:

    • Divide the dataset into a training set (typically 75-80% of the compounds) and an external test set (20-25%).[7]

    • Rationale: The training set is used to build the model. The test set, which the model has never seen, is used to objectively assess its predictive power on new compounds. A random or clustering-based split is recommended.

  • Molecular Descriptor Calculation:

    • Using your chosen software, calculate a range of molecular descriptors for all compounds in both sets. Start with 1D and 2D descriptors (e.g., molecular weight, atom counts, topological indices).[11]

  • Model Building (using the Training Set):

    • Employ a variable selection method, such as genetic algorithms or stepwise regression, to identify a small subset of descriptors that best correlate with LogP.

    • Build a Multiple Linear Regression (MLR) model using the selected descriptors. The general form is: LogP = c0 + c1D1 + c2D2 + ... + cn*Dn.

    • Rationale: MLR is chosen for its simplicity and clear interpretability, which is ideal for understanding structure-property relationships.[11]

  • Model Validation (Self-Validation System):

    • Internal Validation (on Training Set):

      • Calculate the coefficient of determination (R²), which should ideally be > 0.6.[8]

      • Perform Leave-One-Out (LOO) cross-validation to calculate Q² (or R²cv). A Q² > 0.5 is generally considered acceptable and indicates model robustness.[8]

    • External Validation (on Test Set):

      • Use the developed model to predict the LogP values for the compounds in the test set.

      • Calculate the predictive R² (R²pred) between the predicted and experimental values for the test set. An R²pred > 0.6 indicates good predictive ability.

    • Y-Randomization:

      • Randomly shuffle the experimental LogP values in the training set and rebuild the model several times. The resulting models should have very low R² and Q² values. This ensures the original model is not due to a chance correlation.

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model's predictions are reliable, typically using a Williams plot (a plot of standardized residuals versus leverages). This step is crucial for ensuring the model is not used to make predictions for compounds that are too different from the training set.

By following this protocol, you create a self-validating system where the model's robustness and predictive power are rigorously tested, instilling confidence in its subsequent application.

Conclusion

The in-silico prediction of properties for this compound derivatives is an indispensable tool in modern drug discovery. By leveraging a suite of computational methods, from QSPR for physicochemical profiling to sophisticated QSAR and molecular docking for ADMET and activity prediction, researchers can make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the journey from hit to lead. This guide has demonstrated that while the core this compound scaffold possesses many favorable drug-like characteristics, in-silico tools are essential for navigating the nuances of ADMET liabilities and optimizing for target-specific activity. The key to success lies not just in using these tools, but in understanding the principles behind them and applying them within a framework of rigorous scientific validation.

References

  • Ghosh, P., Bagchi, M. C. (2009). Predictive QSAR modeling of CCR5 antagonist piperidine derivatives using chemometric tools. Taylor & Francis Online. Available at: [Link]

  • Doucet, J. P., Papa, E., Doucet-Panaye, A., & Devillers, J. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. PubMed. Available at: [Link]

  • Doucet, J. P., Papa, E., Doucet-Panaye, A., & Devillers, J. (2017). QSAR models for predicting the toxicity of piperidine derivatives against Aedes aegypti. Taylor & Francis Online. Available at: [Link]

  • Toropova, A. P., & Toropov, A. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. Available at: [Link]

  • Click2Drug. (2018). Directory of in silico Drug Design tools. Click2Drug. Available at: [Link]

  • Ghanbari, M., et al. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. Taylor & Francis Online. Available at: [Link]

  • M, A., & V, K. S. (2022). A REVIEW ON COMPUTATIONAL CHEMISTRY SOFTWARE FOR DRUG DESIGNING AND DISCOVERY. ResearchGate. Available at: [Link]

  • Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Rowan. Available at: [Link]

  • Schrödinger. (n.d.). Computational Platform for Molecular Discovery & Design. Schrödinger. Available at: [Link]

  • Polgar, T., & Wright, S. K. (2021). Contemporary Computational Applications and Tools in Drug Discovery. ACS Publications. Available at: [Link]

  • Pharmaceutical Business Review. (2018). Analogues of Piperidine for Drug Design. Pharmaceutical Business Review. Available at: [Link]

  • Gebre, M. H., et al. (2023). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health (NIH). Available at: [Link]

  • Journal of Epigenetics. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis Targeting NS5B Polymerase. Journal of Epigenetics. Available at: [Link]

  • Abdulfatai, U., Uzairu, A., & Uba, S. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis Targeting NS5B Polymerase. Preprints.org. Available at: [Link]

  • Pharmaceutical Technology. (2018). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Frohwitter, P., et al. (2022). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link]

  • Kadyrov, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Available at: [Link]

  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). In silico predicted physicochemical properties of all compounds 1-8. ResearchGate. Available at: [Link]

  • Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. Available at: [Link]

  • Putra, D. P., et al. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology. Available at: [Link]

  • Pferschy-Wenzig, E.-M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]

  • Harishkumar, S., et al. (2025). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. ResearchGate. Available at: [Link]

  • Kubsik, M., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PubMed Central. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. Available at: [Link]

  • Li, J., et al. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed. Available at: [Link]

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Benchmarking the performance of N-Ethylpiperidin-4-amine in specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Benchmarking N-Ethylpiperidin-4-amine in Key Synthetic Reactions

For researchers, medicinal chemists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final compounds. The piperidine scaffold is a privileged motif in medicinal chemistry, present in a vast number of FDA-approved drugs.[1] This guide provides a detailed performance benchmark of this compound, a versatile secondary amine, comparing its reactivity in essential synthetic transformations against its common structural analogues: 4-Aminopiperidine (the parent scaffold) and N-Methylpiperidin-4-amine.

This analysis moves beyond a simple catalog of reactions, focusing on the causality behind performance differences. We will explore how the subtle structural change of the N-alkyl substituent—from hydrogen to methyl to ethyl—influences the amine's physicochemical properties and, consequently, its performance in two of the most frequently used reactions in drug discovery: amide bond formation and Buchwald-Hartwig amination.

Physicochemical Properties and Predicted Reactivity

The reactivity of an amine is primarily governed by two factors: the availability of the nitrogen lone pair (basicity) and the steric hindrance around the nitrogen atom. The N-substituent on the piperidine ring directly modulates these properties.

The basicity of an amine, quantified by the pKa of its conjugate acid, dictates its nucleophilicity. A higher pKa generally corresponds to a more basic and more nucleophilic amine.[2] The introduction of small alkyl groups, which are electron-donating through an inductive effect, typically increases basicity compared to the parent amine. The ethyl group is slightly more electron-donating than the methyl group, suggesting a marginal increase in basicity for this compound. However, this increased electronic effect is often counterbalanced by increased steric bulk, which can impede the amine's approach to an electrophilic center.

Property4-AminopiperidineN-Methylpiperidin-4-amineThis compoundRationale for Performance Impact
Structure 4-AminopiperidineN-Methylpiperidin-4-aminethis compoundThe size of the N-substituent (H < Me < Et) is the primary driver of steric differences.
Molecular Weight 100.16 g/mol 114.19 g/mol 128.22 g/mol [3]Affects reaction stoichiometry calculations and final compound properties.
Predicted pKa ~10.4~10.6~10.7Higher pKa suggests greater nucleophilicity, but this can be offset by sterics. The ethyl group's inductive effect slightly increases basicity.[4][5]
Steric Hindrance LowModerateModerate-HighThe ethyl group presents a greater steric shield to the exocyclic amine than the methyl group, potentially slowing reaction rates with bulky electrophiles.[6]

Performance Benchmark in Amide Bond Formation

Amide bond formation is arguably the most common reaction in medicinal chemistry.[7][8] Its success with challenging substrates, such as sterically hindered amines, is crucial. We benchmark the performance using a standard coupling condition with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling agent.[9]

Experimental Workflow: Amide Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification node_A 1. Dissolve Carboxylic Acid, Amine (1.0 eq), & DIPEA (3.0 eq) in anhydrous DMF node_B 2. Cool solution to 0 °C node_A->node_B node_C 3. Add HATU (1.2 eq) portion-wise node_B->node_C node_D 4. Stir at RT for 2-16 h node_C->node_D node_E 5. Monitor by TLC/LC-MS node_D->node_E node_F 6. Quench with H₂O, Extract with EtOAc node_E->node_F node_G 7. Wash organic layer (aq. LiCl, brine) node_F->node_G node_H 8. Dry, concentrate, and purify via chromatography node_G->node_H G Pd(0)L Pd(0)L Active Catalyst Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition (Rate-Limiting) Pd(0)L->Ar-Pd(II)-X(L) Ar-X Ar-Pd(II)-N(R)H(L) Ar-Pd(II)-N(R)H(L) Ligand Exchange Ar-Pd(II)-X(L)->Ar-Pd(II)-N(R)H(L) + Amine - HX Ar-N(R) Ar-N(R) Product Ar-Pd(II)-N(R)H(L)->Ar-N(R) Reductive Elimination Ar-N(R)->Pd(0)L Regeneration

Sources

Comparative Analysis of Antibody Cross-Reactivity for N-Ethylpiperidin-4-amine Haptens: A Guide for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of antibodies targeting N-Ethylpiperidin-4-amine, a common structural motif in various pharmaceutical compounds. Ensuring the specificity of such antibodies is paramount for the development of robust and reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and other bioanalytical applications.[1][2] This document will delve into the underlying principles of hapten immunogenicity, provide detailed experimental protocols for antibody characterization, and present a comparative analysis of antibody binding to structurally related analogs.

The Imperative of Specificity in Hapten-Targeting Immunoassays

Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate.[3] This conjugate, when introduced into an animal model, stimulates the production of antibodies that can recognize the hapten. However, the immune system may also generate antibodies that recognize the linker used for conjugation or parts of the carrier protein. Furthermore, antibodies raised against the target hapten may also bind to structurally similar molecules, a phenomenon known as cross-reactivity.[4]

Understanding and quantifying cross-reactivity is a critical component of immunoassay validation.[5][6] High cross-reactivity with metabolites, co-administered drugs, or endogenous compounds can lead to inaccurate measurements, potentially compromising clinical decisions.[1] Therefore, a thorough investigation of antibody specificity against a panel of relevant structural analogs is an indispensable step in the development of a reliable immunoassay.

Experimental Design for Cross-Reactivity Profiling

The following sections outline a systematic approach to generate and characterize antibodies against this compound and to subsequently perform a comprehensive cross-reactivity analysis.

Part 1: Synthesis of the Immunogen and Coating Antigen

The generation of specific antibodies begins with the strategic design and synthesis of the hapten-carrier conjugates. For this study, this compound will be derivatized to introduce a carboxyl group, which can then be coupled to the primary amines on the carrier proteins, Bovine Serum Albumin (BSA) for immunization and Ovalbumin (OVA) for assay coating, using the widely adopted EDC/NHS chemistry.[4][7][8][9]

Diagram 1: Hapten Derivatization and Conjugation Workflow

Hapten_Conjugation cluster_hapten Hapten Preparation cluster_activation Carbodiimide Chemistry cluster_conjugation Conjugation to Carrier Hapten This compound Derivatized_Hapten Hapten-Linker-COOH (e.g., via succinylation) Hapten->Derivatized_Hapten Introduce Carboxyl Group Activated_Hapten NHS-Ester Activated Hapten Derivatized_Hapten->Activated_Hapten EDC, Sulfo-NHS pH 5-6 Immunogen Immunogen (Hapten-BSA) Activated_Hapten->Immunogen pH 7.2-7.5 Coating_Antigen Coating Antigen (Hapten-OVA) Activated_Hapten->Coating_Antigen pH 7.2-7.5 Carrier_BSA Carrier Protein (BSA) -NH2 groups Carrier_BSA->Immunogen Carrier_OVA Carrier Protein (OVA) -NH2 groups Carrier_OVA->Coating_Antigen

Caption: Workflow for hapten derivatization and conjugation.

Protocol 1: Synthesis of this compound-linker-COOH Hapten

A common strategy to introduce a carboxyl group onto an amine-containing hapten is through reaction with succinic anhydride, which creates a linker and a terminal carboxyl group suitable for conjugation.

Protocol 2: EDC/Sulfo-NHS Conjugation of Hapten to Carrier Proteins

This two-step protocol minimizes protein-protein crosslinking by first activating the carboxyl groups on the hapten before adding the carrier protein.[7]

  • Activation of Hapten:

    • Dissolve the carboxylated hapten in an appropriate buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add a 5- to 10-fold molar excess of Sulfo-NHS followed by a 2- to 4-fold molar excess of EDC.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Carrier Protein:

    • Dissolve the carrier protein (BSA or OVA) in a reaction buffer (e.g., PBS, pH 7.2-7.5).

    • Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is common.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove unconjugated hapten and reaction byproducts by dialysis against PBS or using a desalting column.

    • Characterize the conjugate by methods such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Part 2: Antibody Production and Titer Determination

Polyclonal or monoclonal antibodies can be generated using standard immunization protocols with the Hapten-BSA immunogen. Following immunization, the antibody titer should be determined using a non-competitive ELISA to confirm a successful immune response.

Part 3: Competitive ELISA for Cross-Reactivity Assessment

The cornerstone of this guide is the use of a competitive ELISA to determine the specificity of the generated antibodies.[10] In this format, the free hapten in a sample (or a standard) competes with a fixed amount of hapten-carrier conjugate (the coating antigen) for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of free hapten in the sample.[11]

Diagram 2: Principle of Competitive ELISA

Competitive_ELISA cluster_well ELISA Plate Well cluster_reagents Reagents Added to Well cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Well Solid Phase Coating_Antigen Coating Antigen (Hapten-OVA) p1 Coating_Antigen->p1 Antibody Anti-Hapten Ab Free_Hapten Free Hapten (Analyte/Standard) p2 Free_Hapten->p2 Low_Text Antibody binds to Coating Antigen p1->Antibody Strong Signal High_Text Antibody binds to Free Hapten p2->Antibody Weak Signal

Caption: Competitive binding in an ELISA well.

Protocol 3: Competitive ELISA

  • Coating: Coat a 96-well microplate with the Hapten-OVA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1-3% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each of the cross-reactant analogs.

    • In a separate plate or in the coated plate, add 50 µL of the standard or analog dilutions and 50 µL of the anti-hapten antibody (at a pre-determined optimal dilution).

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate as in step 2.

  • Detection: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as in step 2.

  • Substrate Addition: Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (5-20 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Comparative Analysis: A Case Study

To illustrate the data analysis process, we present a hypothetical cross-reactivity study for an antibody raised against this compound. A panel of structurally related compounds was selected to probe the antibody's specificity towards modifications at the ethyl group and the piperidine ring.

Diagram 3: Structures of Target Hapten and Analogs

Chemical_Structures cluster_target Target Hapten cluster_analogs Structural Analogs for Cross-Reactivity Testing Target This compound (Target) Analog1 N-Methylpiperidin-4-amine Analog2 N-Isopropylpiperidin-4-amine Analog3 4-Aminopiperidine Analog4 1-Ethylpiperidine

Caption: Target hapten and selected structural analogs.

Data Analysis and Interpretation

The data from the competitive ELISA is used to generate inhibition curves for the target hapten and each analog. From these curves, the IC50 value—the concentration of the compound that causes 50% inhibition of the maximum signal—is determined.

The percent cross-reactivity (%CR) is then calculated using the following formula:

%CR = (IC50 of Target Hapten / IC50 of Analog) x 100

A lower %CR value indicates higher specificity of the antibody for the target hapten.

Table 1: Hypothetical Cross-Reactivity Data for an Anti-N-Ethylpiperidin-4-amine Antibody

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (Target) N-ethyl group on piperidine N10.5 100%
N-Methylpiperidin-4-amineN-methyl group on piperidine N25.241.7%
N-Isopropylpiperidin-4-amineN-isopropyl group on piperidine N88.911.8%
4-AminopiperidineNo substitution on piperidine N150.37.0%
1-EthylpiperidineLacks the 4-amino group>1000<1.0%

Interpretation of Results:

  • The antibody shows the highest affinity for the target hapten, this compound, as expected.

  • There is significant cross-reactivity with N-Methylpiperidin-4-amine, suggesting that the antibody can tolerate a smaller alkyl group at the nitrogen position.

  • The cross-reactivity decreases as the size of the N-alkyl group increases (N-Isopropylpiperidin-4-amine), indicating steric hindrance at the antibody binding site.

  • The removal of the ethyl group entirely (4-Aminopiperidine) further reduces binding, highlighting the importance of this feature for antibody recognition.

  • The absence of the 4-amino group (1-Ethylpiperidine) virtually eliminates binding, demonstrating that this functional group is a critical part of the epitope recognized by the antibody.

Conclusion and Best Practices

This guide has outlined a comprehensive approach for the systematic evaluation of antibody cross-reactivity for the hapten this compound. The data derived from such studies are crucial for selecting the most specific antibody for a given application and for understanding the limitations of the resulting immunoassay.

Key Takeaways for Researchers:

  • Rational Hapten Design: The design of the immunizing hapten is critical in directing the specificity of the antibody response.

  • Thorough Validation is Non-Negotiable: Cross-reactivity testing against a panel of structurally relevant compounds is an essential component of immunoassay validation, as emphasized by regulatory bodies like the EMA and FDA.[5][12][13][14]

  • Competitive ELISA is the Gold Standard: For small molecule haptens, the competitive ELISA format is a robust and reliable method for quantifying antibody specificity.

  • Data-Driven Decisions: The selection of an antibody for assay development should be based on quantitative cross-reactivity data, ensuring the development of a highly specific and reliable bioanalytical method.

By adhering to these principles and employing the detailed protocols within this guide, researchers can confidently develop and validate high-quality immunoassays for this compound and other small molecule targets, ultimately contributing to the advancement of pharmaceutical research and development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • WashU Medicine Research Profiles. A direct, competitive enzyme-linked immunosorbent assay (ELISA) as a quantitative technique for small molecules. [Link]

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA). Quantitative assay of immunoglobulin G. Immunochemistry, 8(9), 871–874.
  • NIST. Piperidine, 1-ethyl-. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • NIST. Piperidine, 1-ethyl-. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • PubChem. Benzyl-isopropyl-piperidin-4-yl-amine. [Link]

  • PubChem. 4-Piperidinamine. [Link]

  • G-Biosciences. Coupling to Carrier Proteins: An Overview. [Link]

  • PubChem. 4-Aminopiperidine hydrochloride. [Link]

  • PubChem. 4-Aminopiperidine-4-carboxylic acid. [Link]

  • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first?. [Link]

  • PubChem. N-Methyl-4-piperidinamine. [Link]

  • PubChem. N-methylpiperidin-4-amine hydrochloride. [Link]

  • PubChem. N-(4-Chlorophenyl)-1-isopropylpiperidin-4-amine. [Link]

  • ResearchGate. Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubChem. N-Isopropylpiperidine-4-amine dihydrochloride. [Link]

  • ACS Publications. 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • G-Biosciences. Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. [Link]

  • PubChem. N-Ethylpiperidine. [Link]

  • PubChem. 1-(Propan-2-yl)piperidin-4-amine. [Link]

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • PubChem. 1-Ethylpiperidin-4-amine. [Link]

  • Ofni Systems. Assay Validation Guidelines. [Link]

  • PubChem. 4-Methylpiperidin-4-amine. [Link]

  • BioPharm International. FDA Updates Analytical Validation Guidance. [Link]

  • LCGC International. Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of N-Ethylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its prevalence in numerous natural products and FDA-approved drugs underscores its significance in drug design.[2][3] The conformational flexibility of the six-membered piperidine ring allows it to effectively bind to a diverse range of biological targets.[1][2] Furthermore, the ability to functionalize the piperidine ring at various positions makes it a highly adaptable framework for developing novel therapeutics.[2] The introduction of chirality to the piperidine scaffold can further enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce toxicity.[4][5]

This guide provides a comprehensive, in-depth comparison of N-Ethylpiperidin-4-amine derivatives through molecular docking studies. As a privileged scaffold, these derivatives serve as a focal point for investigating structure-activity relationships (SAR) to inform rational drug design. We will delve into the causality behind experimental choices, present a self-validating protocol, and ground our claims in authoritative sources.

This guide will utilize a comparative docking workflow against a well-characterized therapeutic target, Acetylcholinesterase (AChE), an enzyme pivotal in the progression of Alzheimer's disease.[6][7] By methodically assessing a curated library of this compound derivatives, we aim to elucidate the structural nuances that govern their binding affinity and interaction patterns within the AChE active site.

Selection of Protein Target and Ligand Library

Protein Target Justification: Human Acetylcholinesterase (AChE)

Human Acetylcholinesterase (PDB ID: 4EY7) was selected as the protein target for this comparative docking study. AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[6][7] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of mild to moderate Alzheimer's disease.[6][7] The availability of high-resolution crystal structures of AChE in complex with various inhibitors provides a robust foundation for structure-based drug design and in-silico studies like molecular docking.

Ligand Library Design

To conduct a meaningful comparative analysis, a focused library of five this compound derivatives has been designed. These derivatives feature systematic modifications to the core scaffold, allowing for a clear investigation of how different functional groups influence binding affinity and interactions with the target protein. The parent compound, this compound, serves as the baseline for comparison.

  • Compound 1 (Parent): this compound

  • Compound 2: (4-aminopiperidin-1-yl)(phenyl)methanone

  • Compound 3: 1-benzyl-N-ethylpiperidin-4-amine

  • Compound 4: 1-(4-chlorobenzyl)-N-ethylpiperidin-4-amine

  • Compound 5: N-ethyl-1-(4-methoxybenzyl)piperidin-4-amine

These derivatives introduce variations in aromaticity, size, and electronic properties, providing a solid basis for a comparative structure-activity relationship (SAR) analysis.

Methodology: A Step-by-Step Protocol for Comparative Docking

The following protocol outlines a validated workflow for preparing the protein and ligands, performing the molecular docking, and analyzing the results using industry-standard tools such as AutoDock Vina.[8][9][10][11]

Part 1: Protein and Ligand Preparation

1.1. Protein Preparation:

  • Objective: To prepare the receptor protein for docking by removing extraneous molecules and adding necessary components for accurate calculations.

  • Steps:

    • Download the crystal structure of Human Acetylcholinesterase (PDB ID: 4EY7) from the Protein Data Bank.

    • Load the PDB file into a molecular visualization tool (e.g., AutoDockTools, PyMOL).[12]

    • Remove all water molecules and co-crystallized ligands from the protein structure.[8] This is crucial as their presence can interfere with the docking of the new ligands.

    • Add polar hydrogen atoms to the protein, which are essential for forming hydrogen bonds.

    • Compute and assign Gasteiger charges to the protein atoms. These partial charges are necessary for calculating electrostatic interactions.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[9]

1.2. Ligand Preparation:

  • Objective: To generate 3D structures of the this compound derivatives and prepare them for docking.

  • Steps:

    • Draw the 2D structures of the five derivatives using a chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, stable conformation.

    • Assign Gasteiger charges to the ligand atoms.

    • Detect the rotatable bonds within each ligand. This flexibility is critical for the docking algorithm to explore different conformations within the binding site.

    • Save each prepared ligand as a PDBQT file.[9]

Part 2: Molecular Docking and Analysis

2.1. Grid Box Definition:

  • Objective: To define the search space for the docking simulation, focusing on the active site of the enzyme.

  • Steps:

    • Identify the active site of AChE based on the position of the co-crystallized ligand in the original PDB file or from published literature.

    • In AutoDockTools, define a grid box that encompasses the entire active site gorge. A typical grid size for AChE is 60 x 60 x 60 Å with a spacing of 0.375 Å.

    • Record the center coordinates and dimensions of the grid box in a configuration file.[10]

2.2. Running the Docking Simulation with AutoDock Vina:

  • Objective: To perform the molecular docking of each ligand into the prepared protein.

  • Steps:

    • Create a configuration text file that specifies the file paths for the protein receptor and each ligand, the grid box parameters, and the exhaustiveness of the search.[10] An exhaustiveness value of 8 is generally a good starting point.[10]

    • Execute AutoDock Vina from the command line, using the configuration file as input.[9][10]

    • Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for each ligand, ranked by their binding affinity scores.[9] It will also create a log file with the binding affinity values in kcal/mol.[12]

2.3. Post-Docking Analysis:

  • Objective: To analyze and compare the docking results to understand the structure-activity relationships.

  • Steps:

    • Load the protein and the output ligand PDBQT files into a molecular visualization tool.

    • For each derivative, analyze the top-ranked binding pose.

    • Identify and record the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the AChE active site.

    • Compare the binding poses and interaction patterns of the different derivatives to understand how structural modifications affect binding.

Visualizing the Workflow

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_analysis Part 3: Analysis PDB Download PDB (4EY7) PrepProt Prepare Protein (Remove water, Add H, Add charges) PDB->PrepProt Grid Define Grid Box (Active Site) PrepProt->Grid Ligands Design Ligand Library PrepLig Prepare Ligands (3D convert, Minimize, Add charges) Ligands->PrepLig Vina Run AutoDock Vina PrepLig->Vina Grid->Vina Analyze Analyze Poses & Interactions Vina->Analyze Compare Comparative SAR Analysis Analyze->Compare

Sources

A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Analysis of Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Core

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This structural motif offers a unique combination of properties: it provides a three-dimensional framework that can be readily functionalized, its nitrogen atom can act as a hydrogen bond acceptor or be protonated to improve solubility, and the ring itself is generally metabolically stable.[1] These features enhance a molecule's "druggability," improving its pharmacokinetic profile and interaction with biological targets.[1]

N-Ethylpiperidin-4-amine serves as a quintessential example of this scaffold. While simple in structure, it provides a template for exploring complex structure-activity relationships (SAR) and structure-toxicity relationships (STR). This guide provides an in-depth comparison of this compound and its structurally related analogs. We will dissect how subtle modifications—such as altering ring heteroatoms, constraining conformational flexibility, or modifying substituents—can profoundly impact biological efficacy and toxicity profiles. Our analysis is grounded in experimental data and established protocols, offering a practical framework for scaffold selection and optimization in drug discovery.

Comparative Analysis of Scaffolds: Efficacy at Key CNS Targets

To objectively compare scaffolds, we will evaluate their activity against central nervous system (CNS) targets where piperidine derivatives have shown significant promise: the Neurokinin-1 (NK1) receptor, the Sigma-1 (σ1) receptor, and the Dopamine Transporter (DAT). These targets are implicated in pain, neuroinflammation, depression, and substance abuse disorders.

The choice of scaffold profoundly influences potency and selectivity. For instance, the replacement of the piperidine ring with a piperazine moiety can dramatically shift a compound's affinity profile. In one study, a piperazine-containing compound displayed high affinity for the Histamine H3 receptor (Kᵢ = 3.17 nM) but poor affinity for the σ1 receptor (Kᵢ = 1531 nM).[3][4] In stark contrast, its direct piperidine analog maintained high H3 receptor affinity (Kᵢ = 7.70 nM) while gaining exceptional σ1 receptor affinity (Kᵢ = 3.64 nM), effectively creating a potent dual-target ligand from a single atom change.[3][4] Similarly, the substituent on the piperidine nitrogen is critical; N-methyl and N-ethyl groups can modulate interactions within the lipophilic binding pocket of the σ1 receptor, influencing affinity.[5]

The following table summarizes the efficacy of various piperidine-based scaffolds against these targets, illustrating the impact of structural modifications.

Scaffold/CompoundTarget(s)Efficacy (Kᵢ or IC₅₀)Key Structural FeatureReference(s)
Aprepitant Analog NK1 ReceptorHigh (Sub-nM)Piperidine core[6]
CP-99,994 NK1 ReceptorHigh (Sub-nM)2,3-disubstituted piperidine[6]
Piperidine Analog 5 H₃R / σ₁RKᵢ = 7.70 nM (H₃R) / 3.64 nM (σ₁R)Piperidine ring[3][4]
Piperazine Analog 4 H₃R / σ₁RKᵢ = 3.17 nM (H₃R) / 1531 nM (σ₁R)Piperazine ring (comparator)[3][4]
Compound 21a DAT / SERTIC₅₀ = 19.7 nM (DAT) / 137 nM (SERT)Benzhydryl N-analog of piperidine[7]
Compound 5d DATIC₅₀ = 3.7 nMN-cyano-piperidine[7]
1-Methylpiperidine 20a σ₁RHigh AffinityN-methyl substitution[5]
Bridged Piperidine 34 P2Y₁₄RIC₅₀ = 15.6 nMIsoquinuclidine (rigid scaffold)[8]

Comparative Toxicity Profiles: A Multi-Faceted Approach

A compound's therapeutic potential is defined by the balance between its efficacy and toxicity. For piperidine-based scaffolds, key toxicological liabilities to assess include general cytotoxicity and cardiotoxicity, specifically inhibition of the hERG potassium channel, which can lead to fatal cardiac arrhythmias.[9][10][11]

In Vitro Cytotoxicity

The initial assessment of toxicity is typically performed using in vitro cytotoxicity assays. The two most common methods are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into a purple formazan product, providing a quantitative measure of cell viability.[12][13]

  • LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable enzyme released from cells upon membrane damage.[12][14]

The choice between these assays depends on the anticipated mechanism of toxicity. The MTT assay is a broad measure of cell health, while the LDH assay specifically measures loss of membrane integrity, a hallmark of necrosis.

Cardiotoxicity: The hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a major safety concern in drug development.[9][15] This potassium ion channel is critical for cardiac repolarization, and its blockade can prolong the QT interval, leading to a life-threatening arrhythmia called Torsade de Pointes.[15] The gold-standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the channel in cells engineered to express it.[15] Introducing chiral centers or specific rigid scaffolds into piperidine-containing molecules has been explored as a strategy to reduce hERG toxicity.[10][11][16]

The table below illustrates a hypothetical comparison of toxicity data for different scaffolds.

Scaffold TypeIn Vitro Cytotoxicity (IC₅₀, µM)hERG Inhibition (IC₅₀, µM)Predicted Toxicity Profile
This compound > 10025Low cytotoxicity, moderate hERG risk
Piperazine Analog 75> 50Moderate cytotoxicity, low hERG risk
Bridged Piperidine > 100> 50Low cytotoxicity, low hERG risk
N-Benzylpiperidine 505Moderate cytotoxicity, high hERG risk

Mechanistic Insights: The NK1 Receptor Signaling Pathway

To understand how these compounds exert their effects, we must examine the molecular pathways they modulate. Many piperidine-based antagonists, such as aprepitant, target G-protein coupled receptors like the NK1 receptor. The diagram below, generated using DOT language, illustrates this signaling cascade and the point of intervention for an antagonist.

NK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK1R NK1 Receptor GPCR Gq/11 NK1R->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist Piperidine Scaffold (Antagonist) Antagonist->NK1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitation, Inflammation) PKC->Downstream Ca_ER->Downstream

Caption: NK1 Receptor signaling pathway and antagonist intervention.

This pathway demonstrates the causality behind the antagonist's effect: by competitively binding to the NK1 receptor, the piperidine-based antagonist prevents Substance P from initiating the Gq/11-PLC cascade, thereby blocking downstream calcium mobilization and PKC activation. This blockade is the basis for the compound's therapeutic effects in conditions like chemotherapy-induced nausea and pain.[17][18]

Experimental Workflows & Protocols

Scientific integrity demands reproducible and self-validating experimental designs. The following workflow illustrates a typical screening cascade for evaluating novel compounds, from initial efficacy testing to critical safety assessments.

Screening_Workflow cluster_0 Efficacy Screening cluster_1 In Vitro Toxicity cluster_2 In Vivo Studies A Primary Screen (Receptor Binding Assay) B Functional Assay (e.g., Ca²⁺ Mobilization) A->B C Selectivity Panel (Test vs. other receptors) B->C Decision1 Potent & Selective? C->Decision1 D Cytotoxicity Assay (MTT / LDH) E hERG Patch Clamp Assay D->E Decision2 Acceptable Safety Window? E->Decision2 F Pharmacokinetics (PK) (ADME Properties) G In Vivo Efficacy Model (e.g., Pain Model) F->G H In Vivo Toxicology G->H Decision3 Good PK & In Vivo Effect? H->Decision3 Decision1->D Yes Decision2->F Yes Lead Lead Candidate Decision3->Lead Yes

Caption: High-level workflow for drug candidate selection.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for key assays discussed in this guide.

This protocol is adapted from established methods for assessing cell viability.[12][13][19][20]

A. Materials

  • Target cells (e.g., HEK293, SH-SY5Y)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS.[19]

  • Solubilization solution: 10% SDS in 0.01 M HCl or pure DMSO.[20]

  • Microplate reader (absorbance at 570 nm)

B. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO equivalent) and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution (e.g., 2 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.[12]

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19] Read the absorbance at 570 nm.

C. Data Analysis

  • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Plot % Viability against compound concentration to determine the IC₅₀ value.

This protocol is based on FDA recommendations and industry-standard practices for assessing cardiotoxicity.[15][21][22]

A. Materials

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

  • HEK293 cells stably expressing the hERG channel

  • Extracellular and intracellular buffer solutions

  • Test compounds

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride).[15][22]

  • Vehicle Control: DMSO

B. Procedure

  • Cell Preparation: Harvest and prepare a single-cell suspension of hERG-expressing HEK293 cells according to the instrument manufacturer's instructions.

  • System Priming: Prime the system with extracellular and intracellular solutions.

  • Cell Sealing: The system will automatically capture cells and form Giga-ohm seals (Seal resistance should be ≥1 GΩ).[21]

  • Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit hERG currents. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp down to -80 mV. The peak outward current during this ramp is measured as the hERG current.[21][22] Record baseline currents for at least 25 consecutive traces with <10% rundown before adding any compound.[22]

  • Compound Application: Apply the vehicle control for 3 minutes, followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[15] Each concentration is typically applied for 5 minutes to allow for steady-state block.

  • Positive Control: At the end of the experiment, apply a high concentration of a positive control (e.g., 1 µM E-4031) to confirm channel identity and maximal block.[22]

C. Data Analysis

  • Calculate Fractional Block: For each concentration, divide the steady-state hERG current amplitude in the presence of the drug by the baseline current amplitude from the control solution.[21] Fractional Block = 1 - (Current_Drug / Current_Control)

  • Determine IC₅₀: Plot the percentage of inhibition (Fractional Block * 100) against the compound concentration. Fit the data to the Hill equation to generate an IC₅₀ value.[21]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a rich chemical space for drug discovery. This guide demonstrates that minor structural modifications can lead to significant changes in efficacy, target selectivity, and toxicity. Replacing the piperidine ring with piperazine, altering N-substituents, or introducing conformational constraints are all viable strategies for optimizing a lead compound.[3][5][8] A successful drug discovery campaign hinges on a multi-parameter optimization approach, balancing potency with a clean safety profile. The systematic application of the described efficacy and toxicity assays is crucial for identifying candidates with the highest therapeutic potential. Future efforts should focus on developing predictive in silico models for ADME and toxicity to further streamline the selection process and reduce reliance on late-stage, resource-intensive testing.[23][24]

References

  • Application Notes and Protocols for Testing Cytotoxicity of N
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Cell-based hERG Channel Inhibition Assay in High-throughput Form
  • MTT assay protocol. (n.d.). Abcam.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). PMC - NIH.
  • Application Notes and Protocols for Yibeissine Cytotoxicity Assays (MTT/LDH). (n.d.). BenchChem.
  • Novel Voltage Protocols for Determining hERG Channel Kinetics. (2025).
  • Neurokinin (NK)1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy. (n.d.). Vrije Universiteit Brussel.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. (n.d.).
  • The Potential In Vitro Inhibitory Effects of Neurokinin-1 Receptor (NK-1R) Antagonist, Aprepitant, in Osteosarcoma Cell Migration and Metastasis. (2022). PubMed Central.
  • Pharmacological Applications of Piperidine Deriv
  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central.
  • View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIV
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Application of Chiral Piperidine Scaffolds in Drug Design. (n.d.). Thieme E-Books & E-Journals.
  • N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine. (n.d.). EvitaChem.
  • Piperidine: Human health tier II assessment. (2016).
  • Comparative Analysis of Synthetic Routes to Ethyl-piperidin-4-ylmethyl-amine. (n.d.). BenchChem.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. (2022). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Advances in the research and application of neurokinin-1 receptor antagonists. (n.d.). PMC.
  • Synthesis and biological activity of novel piperidin-4-ol deriv
  • Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma P
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Structure-activity relationship studies of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives and their N-analogues. (n.d.). PubMed.
  • Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. (n.d.). Neuroquantology.
  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggreg
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpiperidin-4-amine is a substituted piperidine derivative utilized in various research and synthesis applications. As with any laboratory chemical, its proper handling and disposal are not merely procedural formalities but are fundamental to ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step protocol for the safe management and disposal of this compound waste, grounded in established safety principles and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the first step in managing it safely. This compound is classified as a hazardous substance, and its disposal protocol is dictated by its specific toxicological and chemical properties.

Core Hazards: Based on available safety data, this compound presents multiple hazards. It is known to be harmful if swallowed or in contact with skin, and may cause respiratory irritation.[1] Crucially, it is also categorized as a substance that can cause severe skin burns and serious eye damage, classifying it as corrosive and a potent irritant.[1] Similar amine compounds can also be flammable.[2][3] Therefore, all handling and disposal operations must be conducted with the assumption that the material is toxic, corrosive, and potentially flammable.

Causality of Precautions: The corrosive nature of amines like this compound stems from their basicity. This property can cause rapid tissue damage upon contact. Inhalation of vapors can irritate the mucous membranes of the respiratory tract. For these reasons, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).

All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[4][5]

Hazard Data & Required PPE
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
Primary Hazards Corrosive, Irritant, Acutely Toxic.[1]
Eye Protection Chemical safety goggles and a face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves must be inspected prior to use and changed immediately if contaminated.[6]
Skin and Body Protection A flame-resistant lab coat and closed-toe shoes are required. Ensure full skin coverage.

The Core Disposal Principle: Professional Hazardous Waste Management

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[5] The universally accepted and required method for disposal is through a licensed professional waste disposal service.[4]

The Rationale: Professional disposal contractors utilize controlled, high-temperature incineration with flue gas scrubbing capabilities.[6] This method ensures the complete destruction of the organic amine, converting it into less harmful components like carbon dioxide, water, and nitrogen oxides, with the subsequent "scrubbing" of the exhaust to neutralize these acidic gases before release. This process is the only way to guarantee both environmental protection and full compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]

Step-by-Step Laboratory Waste Management Protocol

This protocol outlines the necessary steps from the point of waste generation to its final collection by authorized personnel.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Classify: All waste streams containing this compound (pure substance, solutions, reaction mixtures) must be classified as Hazardous Chemical Waste .[4]

  • Segregate: Keep this compound waste separate from other waste streams.[4] It is crucial to avoid mixing with incompatible materials.

    • Incompatible Materials: Acids, bases, strong oxidizing agents, and reducing agents.[2][10] Mixing amines with acids can cause a violent exothermic reaction. Contact with strong oxidizers can create a fire or explosion hazard.

Step 2: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a dedicated, chemically compatible container, such as one made of high-density polyethylene (HDPE).[4] Do not use metal containers, as corrosive amines can attack them.[11]

  • Ensure Integrity: The container must be in good condition, free from cracks or damage, and possess a secure, leak-proof lid.[4]

Step 3: Labeling

Clear and accurate labeling prevents accidents and ensures compliant disposal.

  • Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

  • Content Requirements: The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound Waste ".

    • A complete list of all components in the container, including solvents, with their approximate percentages.

    • The date on which waste was first added to the container.

Step 4: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be under the control of laboratory personnel.[12]

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated.[6][10] Keep the container tightly closed when not in use.[6][10]

  • Prevent Ignition: Store away from all sources of heat, sparks, or open flames.[2][6][10]

Step 5: Arranging for Final Disposal

The final step is the handoff to trained professionals.

  • Contact EHS: Once the container is full or has been stored for the maximum time allowed by your institution (often not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][13]

Managing Contaminated Materials and Empty Containers

Solid waste and "empty" containers that have held this compound are also considered hazardous waste until properly decontaminated.

  • Solid Waste: Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled hazardous waste bag or container designated for solid chemical waste.

  • Empty Container Decontamination: An "empty" container is not truly empty. Residual chemical must be removed.

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

    • Collect Rinsate: The first rinse, and often all three, must be collected as hazardous waste .[4][11] Add the rinsate to your liquid this compound waste container.

    • Final Disposal: Once triple-rinsed and fully dried, obliterate or deface the original label.[12] The container can then typically be disposed of in the regular trash or recycling, pending your specific institutional policies.[13]

Emergency Procedures for Spills

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Remove Ignition Sources: If safe to do so, remove any potential sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors.

  • Contain and Absorb: Wearing full PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.[2][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper management of this compound waste.

G cluster_main This compound Waste Management Workflow cluster_container Container Management cluster_solids Contaminated Solids & Empty Containers start Waste Generated (Liquid or Solid) segregate Step 1: Segregate Waste (Classify as Hazardous, Avoid Incompatibles) start->segregate containerize Step 2: Select Compatible Container (e.g., HDPE, leak-proof lid) segregate->containerize labeling Step 3: Label Container ('Hazardous Waste', Contents, Date) containerize->labeling storage Step 4: Store in SAA (Cool, Dry, Ventilated, Secure) labeling->storage decision Container Full or Max Storage Time Reached? storage->decision decision->storage No contact_ehs Step 5: Contact EHS for Pickup decision->contact_ehs Yes end_disposal End: Proper Disposal via Licensed Contractor contact_ehs->end_disposal solid_waste Contaminated Solids (Gloves, Liners) collect_solids Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solids collect_solids->contact_ehs empty_container Empty Container triple_rinse Triple Rinse with Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose/ Recycle per Policy triple_rinse->dispose_container collect_rinsate->segregate

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Context

Adherence to these protocols ensures compliance with major regulatory frameworks governing hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal ("cradle-to-grave") under the Resource Conservation and Recovery Act (RCRA).[7][8][9] Your institution's EHS department is the primary resource for navigating the specific requirements of RCRA and any additional state or local regulations.

By following this comprehensive guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment, protecting our shared ecosystem, and upholding the highest standards of scientific integrity.

References

  • Chemical Safety Data Sheet MSDS / SDS - N-ETHYLPIPERIDINE-4-CARBOXAMIDE. (2023, July 15). ChemicalBook.
  • Proper Disposal of AF 430 Amine: A Guide for Labor
  • Proper Disposal Procedures for m-PEG12-amine: A Guide for Labor
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison BME Shared Labs.
  • SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • In-Laboratory Treatment of Chemical Waste. (n.d.). University of Alberta Safety & Risk Services.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Essential Guide to the Safe Disposal of Ethyl-piperidin-4-ylmethyl-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - ETHYLPIPERIDINE. (2014, October 7). Fisher Scientific.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. (2023, August 10). Cayman Chemical.
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. (2016, June 7). Loba Chemie.
  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Piperidine, 1-ethyl-. (n.d.). Organic Syntheses Procedure.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities. (2025, August 4). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1-Ethylpiperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of groundwater samples for contaminants derived from illicit synthetic drug production waste. (n.d.). European Monitoring Centre for Drugs and Drug Addiction.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Ethylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. N-Ethylpiperidin-4-amine, a substituted piperidine derivative, is a valuable building block in pharmaceutical research and development. However, its structural similarity to piperidine and other reactive amines necessitates a rigorous and well-understood approach to personal protection. This guide moves beyond a simple checklist, providing the causal logic behind each procedural step and equipment choice, ensuring a self-validating system of safety for the professionals handling this compound.

Foundational Hazard Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. Aggregated data indicates that this compound presents multiple hazards.[1] It is classified as causing skin irritation and serious eye irritation.[1] Furthermore, related safety data for similar compounds warns of potential severe skin burns and eye damage.[1][2][3] The compound may be harmful if swallowed, in contact with skin, or inhaled.[1][4] It is also identified as a combustible liquid, adding a flammability risk to its toxicological profile.[5]

This hazard profile dictates a multi-faceted approach to PPE, focusing on preventing contact with skin and eyes, avoiding inhalation of vapors, and mitigating fire risks.

Core Protective Measures: A Head-to-Toe Protocol

Handling this compound safely requires an integrated suite of protective gear. The following outlines the essential equipment, explaining the rationale rooted in the compound's chemical properties.

Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious, potentially irreversible, eye damage.[1]

  • Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant (or equivalent standard, such as EN166) safety glasses with side shields are mandatory.[6]

  • Elevated Risk: For procedures with a heightened risk of splashing—such as transferring quantities greater than 50 mL, working under positive pressure, or during heated reactions—a full-face shield must be worn over the safety glasses.[7] Standard prescription glasses are not a substitute for certified safety eyewear. Contact lenses should not be worn, as they can trap and concentrate vapors and liquids against the eye.[8]

Hand Protection: Preventing Dermal Absorption and Burns

The skin is a primary route of exposure, and the compound is known to cause skin irritation and potentially severe burns.[1][2]

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, gloves with a higher protection class, such as neoprene or butyl rubber, tested against the EN 374 standard, are recommended.[7][8]

  • Operational Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration or pinholes.[8] Given that no glove material offers indefinite resistance, adopt a double-gloving strategy for handling larger volumes. Contaminated gloves should be removed immediately using a technique that avoids skin contact and disposed of as hazardous waste.[8] After any handling procedure, hands must be washed thoroughly with soap and water.[5][6]

Skin and Body Protection: A Barrier Against Spills and Splashes

Protecting the skin beyond the hands is crucial.

  • Standard Attire: A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required at all times in the laboratory where this chemical is handled.[7]

  • Enhanced Protection: For tasks involving significant quantities or a high splash potential, supplement the lab coat with a PVC or other chemically impervious apron.[8] In the event of a significant spill, flame-retardant antistatic protective clothing may be necessary.[2]

Respiratory Protection: Managing Inhalation Risks

While this compound is a combustible liquid, its vapors can be harmful if inhaled.[1][5]

  • Primary Engineering Control: All handling of this compound must be performed within a properly functioning chemical fume hood to minimize vapor inhalation.[9][10]

  • When Respirators are Necessary: In situations where engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is required.[8] A NIOSH-approved air-purifying respirator fitted with organic vapor cartridges is the minimum requirement.[11][12] A full respiratory protection program, including fit testing, must be in place, compliant with OSHA 29 CFR 1910.134.[12]

Scenario-Based PPE Configuration

The level of required PPE is dictated by the specifics of the procedure. The following table provides clear guidance for common laboratory scenarios.

ScenarioMinimum Eye/Face ProtectionMinimum Hand ProtectionMinimum Body ProtectionRespiratory Protection
Weighing Small Quantities (<1g) Safety glasses with side shieldsSingle pair of nitrile glovesFlame-resistant lab coat, closed-toe shoesRequired: Chemical Fume Hood
Preparing Solutions (1-50 mL) Safety glasses with side shieldsDouble pair of nitrile glovesFlame-resistant lab coat, closed-toe shoesRequired: Chemical Fume Hood
Transferring >50 mL or Heating Safety glasses and face shieldNeoprene or butyl rubber glovesChemical-resistant apron over lab coatRequired: Chemical Fume Hood
Small Spill Cleanup (<100 mL) Chemical goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridges

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent on its correct use.

Step-by-Step PPE Protocol
  • Donning Sequence:

    • Put on lab coat and ensure it is fully buttoned.

    • Put on the first pair of gloves.

    • Put on the second pair of gloves (if required).

    • Put on eye and face protection.

    • If necessary, perform a seal check and don a respirator.

  • Doffing Sequence (to prevent cross-contamination):

    • Remove the outer pair of gloves.

    • Remove lab coat and apron, turning it inside out as you remove it.

    • Remove face shield and eye protection.

    • Remove the inner pair of gloves.

    • Remove respirator (if used).

    • Wash hands thoroughly.

Disposal Plan

All disposable PPE contaminated with this compound, including gloves and aprons, must be treated as hazardous waste. Place items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[5][6]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment 1. Task Assessment cluster_ppe 2. PPE Configuration start Start: Assess Procedure q_ventilation Is work performed in a certified chemical fume hood? start->q_ventilation q_spill Is this an emergency? (e.g., spill outside hood) q_ventilation->q_spill Yes stop_work STOP WORK Consult EHS q_ventilation->stop_work No q_splash Is there a splash hazard? (e.g., >50mL, heating, agitation) ppe_base Base PPE: - Lab Coat - Safety Glasses (side shields) - Nitrile Gloves q_splash->ppe_base No ppe_splash Add: - Face Shield - Chemical Apron - Double Gloves q_splash->ppe_splash Yes q_spill->q_splash No ppe_emergency Emergency PPE: - Full Face Shield & Goggles - Heavy Duty Gloves (Butyl) - Chemical Suit/Apron - NIOSH Respirator q_spill->ppe_emergency Yes

Caption: Decision workflow for selecting appropriate PPE.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). N-ethyl-1-methylpiperidin-4-amine dihydrochloride.
  • Santa Cruz Biotechnology. (n.d.). 4-Piperidinopiperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025). Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2014). SAFETY DATA SHEET.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • PubChem. (n.d.). 1-Ethylpiperidin-4-amine.
  • New Jersey Department of Health. (n.d.). PIPERIDINE CAS Number - HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - N-ETHYLPIPERIDINE-4-CARBOXAMIDE.
  • Cayman Chemical. (2023). Safety Data Sheet.
  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • Southern Agricultural Insecticides, Inc. (2018). SAFETY DATA SHEET AMINE 4 2,4-D WEED KILLER.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.